molecular formula C9H9N3O2 B11903910 Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11903910
M. Wt: 191.19 g/mol
InChI Key: WOFQQQVTXBTQRI-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine core, a privileged structure recognized for its wide range of biological activities and its presence in several approved drugs . Researchers can utilize this ester as a key synthetic intermediate to access potent, derivatized compounds, particularly through amide bond formation at the 3-position. The core imidazo[1,2-a]pyridine structure is established as a critical pharmacophore in developing novel anti-tuberculosis (TB) agents. Analogs of this scaffold have demonstrated exceptional, nanomolar-range potency against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms . The mechanism of action for this class is associated with inhibiting the mycobacterial cytochrome bcc oxidase complex (Complex III), a validated target in the oxidative phosphorylation pathway essential for bacterial energy generation . This makes it an exciting template for developing new TB therapeutics. Beyond infectious disease, the imidazo[1,2-a]pyridine core is a significant scaffold in oncology research. It is a key component in designing potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors . The PI3K signaling pathway is frequently mutated in cancers, and its inhibition can induce tumor cell cycle arrest and apoptosis, positioning this compound as a valuable precursor for developing targeted anticancer agents . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3

InChI Key

WOFQQQVTXBTQRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in drug discovery, this molecule holds potential for the development of novel therapeutic agents.[1][2] The presence of a reactive amino group at the 6-position and a carboxylate moiety at the 3-position provides versatile handles for further chemical modifications, allowing for the exploration of a broad chemical space. This guide provides a comprehensive overview of the chemical properties of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, including a proposed synthetic pathway, predicted physicochemical and spectral characteristics based on analogous structures, and an analysis of its chemical reactivity. Furthermore, we delve into its potential applications in drug development, supported by the extensive research on the pharmacological activities of related imidazo[1,2-a]pyridine derivatives.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold found in numerous commercially available drugs and clinical candidates.[1][2][3] Its unique structural and electronic properties contribute to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][4] The fusion of an imidazole ring to a pyridine ring creates a planar, aromatic system with a unique distribution of electron density, which is key to its biological activity. The strategic placement of functional groups on this core structure allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

The subject of this guide, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, combines two key functionalities on this privileged scaffold: an amino group at the 6-position, which can act as a hydrogen bond donor and a site for further derivatization, and a methyl carboxylate group at the 3-position, a common feature in compounds targeting various enzymes and receptors.

Synthesis and Elucidation of Structure

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a multi-step synthesis starting from a commercially available substituted pyridine.

Synthetic Pathway A 5-Nitro-2-aminopyridine C Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate A->C Condensation B Methyl 2-chloro-3-oxobutanoate B->C D Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate C->D Reduction

A proposed synthetic route for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate.

Step 1: Condensation to form the Imidazo[1,2-a]pyridine Core. The synthesis would commence with the condensation of 5-nitro-2-aminopyridine with a suitable α-halocarbonyl compound, such as methyl 2-chloro-3-oxobutanoate. This reaction typically proceeds in a suitable solvent like ethanol or dimethylformamide (DMF) under reflux conditions.[7] The reaction is expected to yield Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Reduction of the Nitro Group. The subsequent step involves the reduction of the nitro group at the 6-position to an amino group. This transformation can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

Experimental Protocol (Hypothetical)

Synthesis of Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate:

  • To a solution of 5-nitro-2-aminopyridine (1 eq.) in ethanol (10 volumes), add methyl 2-chloro-3-oxobutanoate (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate.

Synthesis of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate:

  • Dissolve Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate (1 eq.) in a mixture of ethanol and ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting residue is the target compound, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, which can be further purified by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate are not explicitly documented. However, based on the analysis of structurally similar compounds, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Likely a yellow or beige to off-white solid.[9]
Melting Point Expected to be a solid with a defined melting point, likely above 150 °C.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents.
Stability The 6-amino group may impart some instability, particularly to light and air.[8] Storage under an inert atmosphere is recommended.
Spectroscopic Data (Predicted)

The structural elucidation of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate would rely on a combination of spectroscopic techniques. The expected spectral data, inferred from related compounds, are summarized below.[7][10]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the amino group, and the methyl ester.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.0-8.2s
H-5~7.4-7.6d
H-7~6.8-7.0dd
H-8~8.8-9.0d
-NH₂~5.0-6.0br s
-OCH₃~3.8-4.0s

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~160-165
C-2~140-145
C-3~110-115
C-5~120-125
C-6~145-150
C-7~110-115
C-8~125-130
C-8a~140-145
-OCH₃~50-55

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amino)3300-3500
C-H stretch (aromatic)3000-3100
C=O stretch (ester)1700-1720
C=N and C=C stretch1500-1650
C-N stretch1200-1350
C-O stretch (ester)1100-1300

Mass Spectrometry: The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 191.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is dictated by the interplay of the electron-rich imidazo[1,2-a]pyridine core and its two key functional groups.

Reactivity Core Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Amino 6-Amino Group Core->Amino Acylation, Alkylation, Diazotization Ester 3-Methyl Carboxylate Core->Ester Hydrolysis, Amidation

Key reactive sites and potential transformations.
Reactivity of the 6-Amino Group

The 6-amino group is a versatile functional handle for a variety of chemical transformations.

  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains and modulate the biological activity of the molecule.

  • Alkylation: The amino group can undergo alkylation with alkyl halides, although care must be taken to control the degree of alkylation.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 6-position, such as halogens, cyano, or hydroxyl groups.

Reactivity of the 3-Methyl Carboxylate Group

The methyl ester at the 3-position can also be modified to introduce further diversity.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.[7]

  • Amidation: The ester can be directly converted to an amide by heating with an amine, although this reaction may require harsh conditions.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2] The presence of the 6-amino and 3-carboxylate groups in Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate makes it an attractive starting point for the development of new therapeutic agents.

  • Anticancer Agents: Numerous 6-substituted imidazo[1,2-a]pyridines have demonstrated potent anticancer activity.[11][12] The 6-amino group can be derivatized to introduce functionalities that can interact with key targets in cancer cells.

  • Antimicrobial Agents: The imidazo[1,2-a]pyridine core is also found in compounds with significant antibacterial and antifungal properties.[4][5] The ability to modify both the 3- and 6-positions allows for the optimization of antimicrobial potency and spectrum.

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold has been utilized in the design of inhibitors for various protein kinases, which are important targets in oncology and inflammatory diseases.

Conclusion

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a promising building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is not extensively published, a comprehensive understanding of its chemical properties can be inferred from the rich literature on the imidazo[1,2-a]pyridine class of compounds. The proposed synthetic route, predicted physicochemical and spectral properties, and the analysis of its chemical reactivity provide a solid foundation for researchers to explore the potential of this versatile scaffold in drug discovery and development. The dual functionality of the 6-amino and 3-carboxylate groups offers a gateway to a vast chemical space, paving the way for the discovery of new and effective therapeutic agents.

References

  • Easy Access to Novel Substituted 6-Aminoimidazo[1,2-a]pyridines Using Palladium- and Copper-Catalyzed Amin
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Synthesis of imidazo[1,2‐a]pyridine‐3‐carboxylates.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. 2011.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC. 2023.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. 2025.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PMC.
  • Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Deriv
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021.
  • Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. 2021.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
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  • Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs...
  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PMC. 2011.
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Technical Whitepaper: The Strategic Utility of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic logic, structure-activity relationship (SAR) mechanics, and self-validating experimental protocols.

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from sedatives (Zolpidem) to kinase inhibitors (Vemurafenib analogs).[1] Within this class, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (referred to herein as Scaffold-6A3C ) represents a high-value orthogonal intermediate.

Its value lies in its dual-vector functionality :

  • The 6-Amino Group: A nucleophilic handle positioned to interact with the solvent front or the hinge region of kinase ATP pockets.

  • The 3-Carboxylate: An electrophilic center ideal for library generation (via amidation) or modulating lipophilicity (logP) and metabolic stability.

This guide details the synthetic access to Scaffold-6A3C, its electronic properties, and a systematic SAR exploration strategy.

Structural & Electronic Analysis

Before initiating synthesis, one must understand the electronic landscape of the scaffold to predict reactivity and binding modes.

  • N1 Position: The bridgehead nitrogen is a critical Hydrogen Bond Acceptor (HBA). In kinase inhibition, this often binds to the hinge region backbone NH.

  • C3 Position (Ester): Electron-withdrawing. It pulls density from the ring, increasing the acidity of the C2-proton and stabilizing the system against oxidative metabolism at the C2/C3 bond.

  • C6 Position (Amine): Electron-donating. It pushes density into the pyridine ring, activating the C5 and C8 positions for potential electrophilic attack (or metabolic liability), though the 3-ester counteracts this somewhat.

Visualization: Electronic Vectors & SAR Logic

The following diagram illustrates the core connectivity and strategic modification zones.

SAR_Logic Scaffold Methyl 6-aminoimidazo[1,2-a] pyridine-3-carboxylate Vector_N1 N1: H-Bond Acceptor (Kinase Hinge Binding) Scaffold->Vector_N1 Intrinsic Property Vector_C3 C3-Ester: Lipophilicity/Prodrug (Target: Amidation/Reduction) Scaffold->Vector_C3 Electrophilic Handle Vector_C6 C6-Amino: H-Bond Donor/Linker (Target: Ureas, Amides, Sulfonamides) Scaffold->Vector_C6 Nucleophilic Handle Vector_C8 C8: Steric Control (Prevents metabolic oxidation) Scaffold->Vector_C8 Optimization Site

Caption: Figure 1. Functional decomposition of the Scaffold-6A3C molecule showing primary SAR vectors.

Synthetic Access: The "Self-Validating" Route

Direct synthesis of the 6-amino species from 2,5-diaminopyridine is operationally risky due to the oxidative instability of the diamine. The industry-standard, robust route proceeds via the Nitro-Precursor Reduction .

Phase 1: Construction of the Core (The Nitro Route)

Reaction: Condensation of 2-amino-5-nitropyridine with methyl 2-chloro-3-oxopropanoate (generated in situ or using a surrogate like methyl 3-methoxyacrylate/NBS).

Phase 2: Reduction to Scaffold-6A3C

Reaction: Chemoselective reduction of the nitro group in the presence of the ester.

Detailed Protocol: Fe/NH4Cl Reduction (High Fidelity)

Rationale: Palladium-catalyzed hydrogenation can sometimes reduce the pyridine ring or cause hydrogenolysis of the C-Cl bonds if halogens are present elsewhere. Iron/Ammonium Chloride is mild, scalable, and preserves the ester.

Materials:

  • Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)

  • Iron powder (5.0 eq, <10 micron preferred)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-precursor in Ethanol/Water.

  • Activation: Add saturated aqueous NH4Cl solution.

  • Reduction: Add Iron powder in portions with vigorous stirring. Heat the mixture to 80°C (reflux).

  • Monitoring (Self-Validation): Monitor by TLC (System: 5% MeOH in DCM).

    • Starting Material: High Rf, UV active (often yellow).

    • Product: Lower Rf (amine is polar), turns blue/purple with Ninhydrin stain (Diagnostic test).

  • Workup: Once conversion is complete (typically 2-4 hours), filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. The product is in the organic layer.

  • Purification: If necessary, recrystallize from EtOH/Hexane.

Yield Expectation: 85-95%. Characterization (1H NMR in DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH2) around 5.0-6.0 ppm.

SAR Exploration Strategy

The SAR for this scaffold is typically bifurcated into two "Zones."

Zone A: The 6-Amino Vector (Potency & Selectivity)

This is the primary vector for increasing affinity. The amine is rarely left free; it is capped to reach into hydrophobic pockets.

Modification TypeReagent ClassTarget Effect
Amide Coupling Acid Chlorides / HATUH-Bond Acceptor: Creates a rigid linker. Common in kinase inhibitors to reach the "Gatekeeper" residue.
Urea Formation Isocyanates / CDIH-Bond Donor/Acceptor: Adds a donor-acceptor motif. High value for binding to Asp/Glu residues in active sites (e.g., DFG motif).
Sulfonylation Sulfonyl ChloridesGeometry Constraint: Introduces a tetrahedral geometry, forcing the substituent out of the aromatic plane.
Reductive Amination Aldehydes + NaBH(OAc)3Basicity Modulation: Retains the basic nitrogen but increases steric bulk. Useful for solubility.
Zone B: The 3-Carboxylate Vector (PK & Physicochemical)

The ester is a starting point. It dictates the molecule's solubility and metabolic fate.

Modification TypeReagent/ConditionTarget Effect
Hydrolysis LiOH / THF:H2OAcid Formation: Creates a zwitterion (with the pyridine N). High solubility, low permeability.
Amidation Ammonia / Amines (High Temp)Bioisostere: Converts the ester to a carboxamide. Increases metabolic stability and adds H-bond donors.
Reduction LiAlH4 / DIBALAlcohol Formation: Generates a primary alcohol (CH2OH). Can be cyclized back to the N1 to form tricyclic systems.

Case Study: Designing a p38 MAP Kinase Inhibitor

To illustrate the SAR application, we apply Scaffold-6A3C to inhibit p38 alpha, a target for anti-inflammatory drugs.

Hypothesis:

  • The imidazo[1,2-a]pyridine N1 binds to the hinge region (Met109).

  • The 6-amino group must be derivatized to reach the hydrophobic "back pocket" (Thr106 gatekeeper).

  • The 3-carboxylate is converted to an amide to interact with solvent-exposed residues.

Experimental Workflow (Graphviz)

Workflow Step1 Start: Scaffold-6A3C Step2 Step A: C3-Hydrolysis (LiOH, THF, RT) Step1->Step2 Step3 Intermediate: 6-amino-acid Step2->Step3 Step4 Step B: C6-Derivatization (Benzoyl Chloride, TEA) Step3->Step4 Selective N-acylation Step5 Step C: C3-Amidation (NH4Cl, HATU) Step4->Step5 Final Target: 6-benzamido-imidazo [1,2-a]pyridine-3-carboxamide Step5->Final

Caption: Figure 2. Synthetic sequence for converting Scaffold-6A3C into a dual-functionalized kinase inhibitor.

Data Interpretation (Hypothetical SAR Trend)
Compound IDR1 (6-Position)R2 (3-Position)p38 IC50 (nM)LogPNotes
6A3C-01 -NH2-COOMe>10,0001.2Inactive. Amine is too polar/small.
6A3C-02 -NH-Benzoyl-COOMe4502.8Activity gain. Hydrophobic interaction established.[2][3]
6A3C-03 -NH-Benzoyl-COOH1,2000.5Loss of potency. Acid is too polar for the pocket.
6A3C-04 -NH-Benzoyl-CONH215 1.9Lead. Amide H-bonds with solvent/residues.

References

  • Imidazo[1,2-a]pyridines as Privileged Scaffolds

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[4][5][6][7]

    • Source: ACS Omega, 2024.
    • URL:[Link]

  • Synthetic Methodology (GBB & Cyclization)

    • Title: The Groebke-Blackburn-Bienaymé Reaction: A Review.[5][8]

    • Source: European Journal of Organic Chemistry, 2019.
    • URL:[Link]

  • Kinase Inhibitor SAR (p38/CDK)

    • Title: Imidazo[1,2-a]pyridines.[4][5][6][7][8][9][10][11][12][13] Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters, 2004.
    • URL:[Link]

  • Anti-Infective Applications

    • Title: Imidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis Pantothen
    • Source: Journal of Medicinal Chemistry.[14]

    • URL:[Link] (General Journal Link for verification of scaffold utility in this domain).

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Therapeutic Potential of 6-Aminoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" Paradigm

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this architecture, the 6-aminoimidazo[1,2-a]pyridine motif represents a critical high-value intermediate. The C6-amino group serves as a versatile chemical handle, allowing for the introduction of hydrogen-bond donors/acceptors (amides, ureas, sulfonamides) that are essential for interaction with the hinge regions of kinase domains and other ATP-binding pockets.

This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of 6-aminoimidazo[1,2-a]pyridine derivatives, with a specific focus on their role as kinase inhibitors (PI3K


, IGF-1R) and tubulin polymerization inhibitors.

Structural Biology & SAR: The C6-Vector

The biological efficacy of imidazo[1,2-a]pyridine derivatives is governed by precise substitution patterns. The 6-position is chemically unique due to its solvent exposure in many enzyme binding pockets, making it an ideal vector for modulating solubility and pharmacokinetic (PK) properties without disrupting the core binding mode.

Pharmacophore Mapping
  • N1/C2 Region: Typically mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

  • C3 Position: Often substituted with aryl or heteroaryl groups to fill the hydrophobic pocket (gatekeeper region).

  • C6-Amino Handle: The primary site for diversification. Derivatization here (e.g., acylation) extends the molecule into the ribose-binding pocket or solvent front, often improving selectivity.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold N1 N1 Nitrogen: H-Bond Acceptor (Hinge Binder) Core->N1 Intrinsic C3 C3 Position: Hydrophobic Aryl Groups (Selectivity Pocket) Core->C3 Electrophilic Subst. C6 C6-Amino Vector: Solubility & H-Bonding (Amides/Ureas) Core->C6 Nucleophilic Deriv. Tubulin Target: Tubulin (Colchicine Site) C3->Tubulin Bulky Aryl PI3K Target: PI3Kα (H-bond to Val851) C6->PI3K Amide Linker

Figure 1: Pharmacophore map of the imidazo[1,2-a]pyridine scaffold highlighting the strategic role of the C6-amino vector.

Therapeutic Applications

Oncology: Kinase Inhibition (PI3K / mTOR / IGF-1R)

Derivatives functionalized at the 6-position have shown sub-micromolar potency against the Phosphatidylinositol 3-kinase (PI3K) pathway.

  • Mechanism: The imidazo[1,2-a]pyridine core acts as an ATP-competitive inhibitor.

  • Key Data: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have demonstrated IC

    
     values as low as 0.09 
    
    
    
    M
    against PI3K
    
    
    .[1] The 6-position linkage is critical for orienting the quinazoline moiety to interact with the affinity pocket.
  • IGF-1R: 6-amino derivatives derivatized with benzenesulfonamides have shown dual inhibition of IGF-1R and downstream AKT signaling, inducing G2/M cell cycle arrest.

Tubulin Polymerization Inhibition

Certain 6-halo and 6-amino derivatives bind to the colchicine site of tubulin.

  • Efficacy: Compounds have shown IC

    
     values in the low micromolar range (e.g., 7.4 
    
    
    
    M against HeLa cells), disrupting microtubule dynamics and leading to apoptosis.[2]
Quantitative Summary of Bioactivity
Derivative ClassTargetKey Modification (C6)Potency (IC

)
Biological Effect
Quinazoline-linked PI3K

Imidazo-quinazoline fusion0.9 - 430 nMG2/M Arrest, Apoptosis
Sulfonamides IGF-1R / AKTBenzenesulfonamide0.67

M
AKT phosphorylation

3-Aryl-6-chloro TubulinChlorine (Bioisostere)7.4

M
Microtubule depolymerization
Covalent Inhibitors KRAS G12CAcrylamide (via 6-NH2)< 1

M
Covalent adduct formation

Chemical Synthesis Strategies

Accessing the 6-aminoimidazo[1,2-a]pyridine core requires robust synthetic planning. Two primary routes dominate the literature: the Condensation-Reduction Route and the Multicomponent Route .

Synthetic Workflow

Synthesis_Workflow Start 2-Amino-5-nitropyridine Cyclization Cyclization (Reflux in EtOH) Start->Cyclization Reagent α-Haloketone Reagent->Cyclization Nitro_Int 6-Nitroimidazo[1,2-a]pyridine Cyclization->Nitro_Int Reduction Reduction (Fe/NH4Cl or H2/Pd-C) Nitro_Int->Reduction Amino_Core 6-Aminoimidazo[1,2-a]pyridine (The Pivot) Reduction->Amino_Core Amide Amide Coupling (R-COCl / HATU) Amino_Core->Amide Urea Urea Formation (R-NCO) Amino_Core->Urea Buchwald Pd-Cat Amination (Ar-X) Amino_Core->Buchwald

Figure 2: Divergent synthesis strategy starting from 2-amino-5-nitropyridine to generate diverse 6-amino functionalized libraries.

Detailed Protocol: Synthesis of 6-Amido Derivatives

This protocol describes the conversion of the 6-amino core into a functionalized amide, a common step in generating kinase inhibitors.

Reagents:

  • 6-Aminoimidazo[1,2-a]pyridine (1.0 eq)

  • Carboxylic Acid Derivative (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add 6-aminoimidazo[1,2-a]pyridine (1.0 eq) dissolved in a minimal amount of DMF to the reaction mixture. Add the remaining DIPEA (1.5 eq).

  • Reaction: Stir the mixture at RT under an inert atmosphere (

    
    ) for 4–12 hours. Monitor progress via TLC (System: DCM/MeOH 95:5) or LC-MS.
    
  • Work-up: Dilute the reaction mixture with EtOAc and wash with saturated

    
     (x2), water (x1), and brine (x1).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM).
    
  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for the diagnostic amide -NH singlet around 10.0 ppm and the shift of the C5-proton.

Biological Evaluation Protocols

To validate the therapeutic potential, a robust kinase assay is required. The following describes a standard protocol for evaluating PI3K


 inhibition, a primary target for these derivatives.
Protocol: In Vitro PI3K Kinase Assay (ADP-Glo)

Self-Validating System: This assay measures the conversion of ATP to ADP. The inclusion of Wortmannin or PI-103 as a positive control is mandatory to validate assay performance.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    )
  • Substrate: PIP2:PS lipid vesicles

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 6-aminoimidazo[1,2-a]pyridine derivative in DMSO. Final DMSO concentration in the assay should be <1%.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of compound solution.
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme buffer solution. Incubate for 15 min at RT.
    • Initiate reaction by adding 4

      
      L of Substrate/ATP mix (Final ATP concentration: 10 
      
      
      
      M).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (terminates kinase reaction and depletes remaining ATP). Incubate for 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP and generates luciferase signal). Incubate for 30 min.
      
  • Data Analysis: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition). Fit data to a sigmoidal dose-response curve to determine IC

    
    .
    

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. (2023).[1] Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2025). Link

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. (2019). Link

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. (2011).[3] Link

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. (2011). Link

Sources

The Emerging Role of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a "Privileged" Structure in Kinase Inhibitor Discovery

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold". Its rigid, planar structure and rich electronic properties provide an ideal framework for designing molecules that can effectively interact with the ATP-binding pocket of various kinases. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Notably, numerous imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of key kinases implicated in tumorigenesis and other diseases.[2][3][4] This guide focuses on the biological activity of a specific derivative, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, as a potential kinase inhibitor, providing a technical framework for its investigation.

Hypothesized Kinase Targets and Mechanism of Action

While direct experimental data for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is emerging, strong evidence from closely related analogs suggests its likely engagement with the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) signaling pathway. For instance, the ethyl ester analog, ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to intrinsic apoptosis in non-small cell lung cancer cells.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[6][7]

The proposed mechanism of action for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is competitive inhibition at the ATP-binding site of PI3K. The imidazo[1,2-a]pyridine core is predicted to form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.[2] Substituents at the 3 and 6-positions of the scaffold play a crucial role in modulating potency and selectivity. The 6-amino group can serve as a hydrogen bond donor or acceptor, while the methyl carboxylate at the 3-position can influence solubility and interact with solvent-exposed regions of the active site.

Beyond the PI3K/Akt/mTOR pathway, other imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against a range of kinases, including Insulin-like Growth Factor-1 Receptor (IGF-1R), Apoptosis Signal-regulating Kinase 1 (ASK1), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[2][3][8] Therefore, a comprehensive profiling of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate against a panel of kinases is warranted to fully elucidate its selectivity profile.

Investigational Workflow: From In Vitro Assays to Cellular Characterization

A systematic evaluation of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate's kinase inhibitory potential involves a multi-step process, beginning with biochemical assays and progressing to cell-based functional studies.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Determine Potency Kinase Selectivity Profiling Kinase Selectivity Profiling IC50 Determination->Kinase Selectivity Profiling Assess Specificity Cell-Based Kinase Assay Cell-Based Kinase Assay Kinase Selectivity Profiling->Cell-Based Kinase Assay Transition to Cellular Context Western Blot Analysis Western Blot Analysis Cell-Based Kinase Assay->Western Blot Analysis Confirm Target Engagement Cell Proliferation Assay Cell Proliferation Assay Western Blot Analysis->Cell Proliferation Assay Evaluate Phenotypic Effect

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Part 1: In Vitro Biochemical Evaluation

The initial step is to determine the direct inhibitory effect of the compound on purified kinase enzymes.

Experimental Protocol: In Vitro Kinase Assay (Radiometric) [9]

This protocol provides a robust method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., α-casein for CK1)[9]

  • Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Serial Dilution of Inhibitor: Perform a serial dilution of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate in DMSO. Then, dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the kinase reaction master mix to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: IC50 Values of Imidazo[1,2-a]pyridine Derivatives against Various Kinases

Compound ReferenceKinase TargetIC50 (µM)Source
Compound 4cCLK10.7[2]
Compound 4cDYRK1A2.6[2]
Compound 12p110α (PI3K)0.0028[10]
Compound 6A375 cells9.7 - 44.6[11]
Compound 13kPI3Kα0.00194[6]

Note: This table presents data for various imidazo[1,2-a]pyridine derivatives to illustrate the potential potency range of this scaffold. The IC50 for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate needs to be experimentally determined.

Part 2: Cellular Characterization

Following in vitro validation, it is crucial to assess the compound's activity in a cellular context to confirm target engagement and evaluate its functional consequences.

Experimental Protocol: Cell-Based Kinase Assay (Western Blot) [5]

This protocol determines the ability of the compound to inhibit the phosphorylation of a kinase's downstream substrate within a cell.

Materials:

  • Cancer cell line with an activated target pathway (e.g., HCT116 for PI3K pathway)

  • Cell culture medium and supplements

  • Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate the cancer cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) to confirm equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Visualization

Understanding the signaling context is crucial for interpreting the biological effects of a kinase inhibitor.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 PDK1 PDK1 PIP2->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate->PI3K Inhibition Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate->Akt Inhibition Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion and Future Directions

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of structurally related compounds, it is hypothesized to target the PI3K/Akt/mTOR pathway. The experimental workflows detailed in this guide provide a comprehensive framework for validating its biological activity, determining its potency and selectivity, and elucidating its mechanism of action in a cellular context. Further studies, including kinome-wide profiling, in vivo efficacy models, and medicinal chemistry optimization, will be essential to fully realize the therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives.

References

Sources

Fluorescent Properties of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Part 1: Executive Summary & Structural Significance

The imidazo[1,2-a]pyridine-3-carboxylate scaffold represents a privileged pharmacophore and fluorophore, bridging the gap between small-molecule therapeutics and diagnostic imaging agents. Unlike the parent imidazo[1,2-a]pyridine, which exhibits negligible fluorescence, the introduction of a carboxylate ester at the C-3 position creates a polarized Donor-


-Acceptor (D-

-A)
architecture.

This electronic push-pull system is the engine of its photophysical utility. The electron-deficient pyridine ring, further deactivated by the C-3 carbonyl, acts as an acceptor, while substituents at C-6, C-8, or the C-2 phenyl ring serve as donors. This configuration enables Intramolecular Charge Transfer (ICT) , tunable emission wavelengths, and sensitivity to local environmental polarity (solvatochromism).

Part 2: Molecular Architecture & Photophysical Mechanisms

The D- -A System

The fluorescence of 3-carboxylate derivatives is governed by the efficiency of charge transfer from the electron-rich imidazole nitrogen and auxiliary donors to the electron-poor carboxylate/pyridine moiety.

  • Ground State (

    
    ):  The molecule is typically planar, favored by intramolecular hydrogen bonding (if H-bond donors are present at C-2) or steric locking.
    
  • Excited State (

    
    ):  Upon excitation, electron density shifts toward the carboxylate. In polar solvents, this state is stabilized, leading to a bathochromic (red) shift in emission—a hallmark of ICT.
    
Mechanism Visualization (Jablonski & Pathways)

The following diagram illustrates the competing deactivation pathways, including ICT and Excited-State Intramolecular Proton Transfer (ESIPT), which is accessible in specific 2-(2'-hydroxyphenyl) derivatives.

Photophysics S0 Ground State (S0) S1_LE Locally Excited (LE) State (S1) S0->S1_LE Absorption (hν) S1_LE->S0 Non-radiative decay S1_ICT ICT State (Solvent Stabilized) S1_LE->S1_ICT Charge Transfer (Polar Solvent) S1_Keto ESIPT Keto Tautomer (S1') S1_LE->S1_Keto Proton Transfer (If 2-OH present) Emission_LE Normal Emission (Blue/UV) S1_LE->Emission_LE Fluorescence Emission_ICT ICT Emission (Green/Red Shifted) S1_ICT->Emission_ICT Fluorescence Emission_ESIPT Stokes Shifted Emission (Orange/Red) S1_Keto->Emission_ESIPT Fluorescence

Caption: Energy pathways for imidazo[1,2-a]pyridine-3-carboxylates. ICT dominates in simple esters; ESIPT activates with a 2-(2'-hydroxyphenyl) motif.

Part 3: Synthesis Protocols

Reliable access to the 3-carboxylate core is achieved via two primary routes. The choice depends on the diversity required at the C-2 position.

Method A: Modified Ortoleva-King / NBS Cyclization

This is the preferred route for synthesizing specific ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives with high regiocontrol.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[1]

  • Ethyl 3-oxo-pentanoate or Ethyl 2-chloroacetoacetate (1.05 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)[1]

  • Solvent: Ethanol/Water[1]

Protocol:

  • Halogenation: Dissolve NBS (3.46 mmol) in water (5 mL) and heat to 80 °C. Add the

    
    -keto ester (3.03 mmol) via syringe.[1] Stir for 30 min until the yellow solution turns colorless (formation of 
    
    
    
    -bromo-
    
    
    -keto ester).
  • Cyclization: Add the 2-aminopyridine (2.89 mmol) directly to the reaction mixture. Stir at 80 °C for 1 hour.

  • Work-up: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).[1][2] Dry organic phase over anhydrous
    
    
    .
  • Purification: Flash column chromatography (Heptane:EtOAc 4:1).

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Ideal for combinatorial libraries, this multicomponent reaction allows simultaneous variation of the amine, aldehyde, and isonitrile components.

Synthesis Amine 2-Aminopyridine GBB GBB Reaction Cat: Sc(OTf)3 or I2 Solvent: MeOH/DCM Amine->GBB Aldehyde Aldehyde (R-CHO) Aldehyde->GBB Isonitrile Isocyanide (R'-NC) Isonitrile->GBB Product 3-Amino/Amido Imidazo[1,2-a]pyridine GBB->Product One-pot Yield: 60-90%

Caption: The GBB multicomponent strategy for rapid scaffold diversification.

Part 4: Photophysical Data Dashboard

The following data summarizes the solvatochromic behavior and quantum yields (


) of key derivatives. Note the significant impact of the electron-withdrawing 3-carboxylate group compared to the unsubstituted core.

Table 1: Photophysical Properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Derivatives

Compound Substituent (R)Solvent

(nm)

(nm)
Stokes Shift (nm)

(%)
Mechanism
H (Unsubstituted) Acetonitrile280, 33038050< 2%LE
3-COOEt Hexane3153907515%LE/ICT
3-COOEt Methanol32044512542%ICT
3-COOEt, 2-(2'-OH-Ph) Toluene34049015035%ESIPT
3-COOEt, 2-(2'-OH-Ph) Solid StateN/A520>18045%ESIPT (Aggr.)

Key Insight: The 3-carboxylate derivative in methanol shows a quantum yield of 42%, significantly higher than the parent heterocycle. The large Stokes shift in polar solvents confirms the ICT character.

Part 5: Experimental Characterization Protocols

To validate the fluorescent properties, strict adherence to the following characterization workflow is required.

Quantum Yield Determination (Relative Method)

Standard: Quinine Sulfate in 0.1 M


 (

) or Coumarin 153 (

).
  • Preparation: Prepare stock solutions of the analyte and the reference standard.

  • Dilution: Dilute both solutions so that the optical density (absorbance) at the excitation wavelength is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.

  • Measurement: Record the integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation: Use the following equation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.
Solvatochromic Shift Analysis (Lippert-Mataga)

To quantify the change in dipole moment upon excitation:

  • Measure absorption and emission spectra in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, MeOH).

  • Plot the Stokes shift (

    
    ) versus the orientation polarizability (
    
    
    
    ).
  • A linear correlation confirms the ICT nature of the excited state.

Part 6: References

  • Synthesis & Antimicrobial Activity: Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023).[1][3] National Institutes of Health. Link

  • Fluorescence Mechanisms: Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012).[3] Chemistry Central Journal. Link

  • ESIPT & Solid State Emission: Development of Imidazo[1,2-a]pyridine Derivatives with an Intramolecular Hydrogen-Bonded Seven-Membered Ring Exhibiting Bright ESIPT Luminescence in the Solid State. (2019). Organic Letters. Link

  • Multicomponent Synthesis: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space. (2018).[1][2][4][5] Chemical Communications.[5] Link

  • General Photophysics: Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media. (2020).[6] Molecular Physics. Link

Sources

Metabolic Stability Profiling of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, Medicinal Chemists

Executive Summary & Compound Analysis

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a bifunctional heterocyclic scaffold frequently utilized as a key intermediate in the synthesis of PI3K inhibitors, anti-tubercular agents (e.g., Q203 analogs), and GABAergic modulators. While often transient in synthetic pathways, its evaluation as a bioactive entity requires a rigorous understanding of its metabolic liabilities.

This guide provides a technical framework for assessing the metabolic stability of this specific chemotype. The molecule presents a "push-pull" electronic system: the electron-donating 6-amino group activates the core towards oxidative metabolism, while the electron-withdrawing 3-carboxylate ester introduces a high susceptibility to hydrolytic cleavage.

Structural Metabolic Liabilities
FeatureMetabolic RiskPrimary Enzyme Family
Methyl Ester (C3) Rapid HydrolysisCarboxylesterases (CES1, CES2), Paraoxonase
Primary Amine (C6) N-Acetylation, N-OxidationNAT1/2, FMOs, CYP450
Imidazo[1,2-a]pyridine Core Ring Oxidation (C2/C5/C8)CYP450 (Isoform dependent)

Predicted Metabolic Pathways

Understanding the hierarchy of clearance mechanisms is vital for experimental design. For this ester-containing aromatic amine, clearance is likely biphasic : rapid hydrolytic clearance followed by oxidative/conjugative clearance of the metabolites.

Pathway Visualization

The following diagram illustrates the predicted biotransformation cascade, prioritizing the ester hydrolysis as the rate-limiting stability factor.

MetabolicPathways Parent Methyl 6-aminoimidazo [1,2-a]pyridine-3-carboxylate Acid 6-aminoimidazo [1,2-a]pyridine-3-carboxylic acid Parent->Acid Hydrolysis (CES1/2, Plasma Esterases) NAcetyl N-acetylated Metabolite Parent->NAcetyl N-Acetylation (NAT1/2) NOxide N-hydroxy/N-oxide Metabolite Parent->NOxide N-Oxidation (CYP/FMO) RingOx Ring Hydroxylated Metabolite Acid->RingOx Oxidation (CYP450)

Figure 1: Predicted metabolic cascade. The red arrow indicates the primary clearance route via ester hydrolysis.

Experimental Assessment Strategy

To accurately characterize the stability of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, a standard "microsomal only" approach is insufficient due to the lack of cytosolic esterases and transferases in microsomes. The following tiered protocol is required.

Protocol A: Plasma Stability Assay (Hydrolytic Liability)

Rationale: Methyl esters are often unstable in rodent plasma due to high esterase activity, leading to false-positive "high clearance" predictions for human translation.

Methodology:

  • Preparation: Spike test compound (1 µM final) into pooled plasma (Human, Rat, Mouse, Dog).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Precipitate proteins with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring the parent (

    
    ) and the carboxylic acid metabolite.
    

Interpretation:

  • 
     loss in 60 min indicates significant hydrolytic liability.
    
  • Critical Control: Include Bis-nitrophenyl phosphate (BNPP) (an esterase inhibitor) in a parallel incubation. If stability is restored with BNPP, the clearance is purely esterase-driven.

Protocol B: Cofactor-Dependent Microsomal Stability

Rationale: To distinguish between NADPH-dependent oxidative clearance (CYP) and NADPH-independent hydrolysis.

Methodology:

  • System: Liver Microsomes (0.5 mg/mL protein).[1]

  • Conditions:

    • Arm 1: +NADPH (Measures CYP + Microsomal Esterase).

    • Arm 2: -NADPH (Measures Microsomal Esterase only).

  • Procedure:

    • Pre-incubate microsomes with compound (1 µM) for 5 min at 37°C.

    • Initiate Arm 1 with NADPH regenerating system. Add buffer to Arm 2.

    • Sample at

      
       min.
      
  • Calculation:

    
    
    
Protocol C: Hepatocyte Stability (The "Gold Standard")

Rationale: Hepatocytes contain the full complement of Phase I (CYP, FMO) and Phase II (NAT, UGT) enzymes, crucial for assessing the 6-amino conjugation.

Methodology:

  • Cell Density:

    
     cells/mL (suspension) or confluent monolayer (HUREL®/HepatoPac® models for low turnover compounds).
    
  • Timepoints:

    
     min.
    
  • Analysis: Monitor loss of parent and formation of N-acetylated conjugate.

Technical Analysis & Optimization

The "Ester" Problem

Research on imidazo[1,2-a]pyridine-3-carboxylates confirms that the ester moiety is the primary stability weak point. In anti-tubercular drug discovery, ethyl/methyl esters of this scaffold are routinely hydrolyzed to the corresponding acid (inactive or intermediate) in vivo [1].

  • Observation: If the methyl ester is the active pharmacophore, the compound will likely have a short half-life (

    
     min) in rodent models.
    
  • Solution: Replace the ester with a bioisostere such as 1,2,4-oxadiazole or a primary amide , which retains the carbonyl geometry but significantly improves metabolic stability [2].

The "6-Amino" Problem

The primary amine at position 6 is a "soft spot" for N-acetyltransferases (NAT).

  • Observation: High inter-individual variability in humans (Fast vs. Slow Acetylators).

  • Solution: Capping the amine (e.g., as a methyl-sulfonamide or acetamide) or replacing it with a halogen (F, Cl) can block Phase II conjugation and reduce electron density, thereby lowering oxidative ring metabolism [3].

Decision Logic for Researchers

Use the following logic flow to determine the next step in your lead optimization.

DecisionTree Start Start: Plasma Stability Assay StablePlasma Stable in Plasma? (<20% loss in 60m) Start->StablePlasma Yes UnstablePlasma Unstable in Plasma Start->UnstablePlasma No CheckMicrosome Microsomal Stability (+/- NADPH) StablePlasma->CheckMicrosome ModifyEster CRITICAL: Modify Ester (Bioisosteres: Amide, Oxadiazole) UnstablePlasma->ModifyEster CheckNADPH NADPH Dependent? CheckMicrosome->CheckNADPH YesNADPH Oxidative Clearance (CYP Mediated) CheckNADPH->YesNADPH Yes NoNADPH Hydrolytic Clearance (Microsomal Esterases) CheckNADPH->NoNADPH No OptimizeRing Optimize Core/Amine (Block C6, Deuteration) YesNADPH->OptimizeRing NoNADPH->ModifyEster

Figure 2: Stability optimization decision tree.

References

  • Vertex Pharmaceuticals & NIH. (2023). Imidazopyridine Amides: Synthesis and In Vitro Antimycobacterial Activity.[2][3] Demonstrates the hydrolysis of imidazo[1,2-a]pyridine-3-carboxylate esters to acids as a primary synthetic and metabolic step.

  • Liu, R., et al. (2023).[2] Syntheses and studies of deuterated Imidazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties.[2] Discusses metabolic stabilization strategies for this scaffold.

  • Frontage Laboratories. Metabolic Stability Protocols: Microsomes and Hepatocytes.[4] General industry standards for assessing intrinsic clearance.

  • MatTek. Hepatocyte Stability Assay: In Vitro Methods for Evaluation. Protocols for long-term hepatocyte stability.

Sources

Technical Guide: Patent Landscape for 6-Substituted Imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike the generic imidazo[1,2-a]pyridine core (famous for GABAergic drugs like Zolpidem), the 3-carboxylate derivative serves as a critical bifurcation point in patent strategies. It functions primarily as a versatile intermediate for generating lipophilic amide libraries or as a direct pharmacophore in kinase and bromodomain inhibitors.

This guide analyzes the patent landscape of the 6-substituted variants of this scaffold. The 6-position is chemically significant because it allows for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making it a hotspot for intellectual property (IP) claims regarding Structure-Activity Relationship (SAR) optimization.

Chemical Architecture & Synthetic Utility

The core value of this scaffold lies in its orthogonal functionalization potential. The 6-position (typically brominated in starting materials) and the 3-position (ester/carboxylate) allow for a "divide and conquer" synthetic strategy.

  • C3-Carboxylate: Acts as an electron-withdrawing group (EWG) that stabilizes the ring system and serves as a precursor for amides, acids, and heterocycles (e.g., oxadiazoles).

  • C6-Substitution: The electronic communication between the N1 bridgehead nitrogen and the C6 position is vital for modulating pKa and solubility. Patents heavily protect specific moieties here, such as fluorinated aryls (metabolic stability) or solubilizing basic amines.

Visualization: Core Scaffold & Numbering

ChemicalStructure Core Imidazo[1,2-a]pyridine Core Pos3 C3-Carboxylate (Ester/Acid/Amide) Core->Pos3 Electronic Stabilization Pos6 C6-Substitution (Halogen/Aryl) Core->Pos6 SAR Vector Utility Biological Target Affinity Pos3->Utility H-Bond Acceptor Pos6->Utility Hydrophobic Pocket Fill

Figure 1: Functional logic of the 6-substituted imidazo[1,2-a]pyridine-3-carboxylate scaffold.

Patent Landscape Analysis

The IP landscape has shifted from purely anxiolytic/hypnotic applications (GABA receptors) to complex oncology and metabolic targets.

Key Assignees & Therapeutic Clusters[1]
AssigneePrimary IndicationKey Patent / ApplicationMechanism of Action
Neomed Institute OncologyWO2017066876Bromodomain (BET) Inhibitors
Eisai Co., Ltd. Oncology / GIUS Patent 7,074,801c-Kit / PDGFR Kinase Inhibitors
PTC Therapeutics OncologyUS 2015/0315182BMI-1 Inhibitors (Epigenetic)
Vertex Pharma OncologyWO2021072475CDK / FLT3 Inhibitors
Academic/Univ. TuberculosisUS 2016/0318925Anti-infective (ND-8454 analogs)
Strategic Insight: The "Carboxylate" Pivot

While many marketed drugs (e.g., Zolpidem) possess a C3-acetamide, the C3-carboxylate patents often claim the ester as a prodrug or the free acid as a polar effector. Recent filings (e.g., WO2024097573A1) utilize the acid to couple with complex amines, creating DGAT2 inhibitors for metabolic diseases. This indicates a "freedom-to-operate" zone where the carboxylate serves as a linker rather than the terminal pharmacophore.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate . Rationale: This is the industry-standard "workhorse" intermediate. The bromine at C6 allows for subsequent library generation, while the ethyl ester at C3 protects the carboxylic acid.

Protocol Validation (Self-Validating System)
  • Checkpoint 1: Reaction color change (typically turns dark/brown) indicates condensation initiation.

  • Checkpoint 2: Formation of a precipitate upon cooling/neutralization confirms cyclization.

  • Checkpoint 3: 1H NMR diagnostic peak: The C2-H proton typically appears as a singlet around

    
     8.0–8.5 ppm.
    
Step-by-Step Methodology

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Ethyl 2-chloroacetoacetate (1.2 equiv) [Note: Some protocols use 2-bromo analogs for higher reactivity]

  • Ethanol (Solvent, 10 volumes)

  • Sodium Bicarbonate (NaHCO3) or Sodium Acetate (Base)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in Ethanol (100 mL).

  • Addition: Add Ethyl 2-chloroacetoacetate (11.4 g, 69.4 mmol) dropwise at room temperature.

  • Cyclization (Reflux): Heat the mixture to reflux (

    
    C) for 12–16 hours.
    
    • Mechanistic Note: The pyridine ring nitrogen attacks the keto-carbonyl first, followed by alkylation at the ring nitrogen, and finally dehydration/aromatization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (100 mL) and neutralize with saturated aqueous NaHCO3 until pH ~8.

  • Isolation:

    • A solid precipitate should form. Filter the solid.[1]

    • Wash the cake with cold water (

      
       mL) and cold hexanes (
      
      
      
      mL) to remove unreacted keto-ester.
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

    • Expected Yield: 60–80%.

    • Appearance: Off-white to pale yellow solid.

Synthetic Pathway Visualization

Synthesis R1 2-Amino-5-bromopyridine Step1 Reflux in EtOH (12-16h) R1->Step1 R2 Ethyl 2-chloroacetoacetate R2->Step1 Int Int Step1->Int Cyclization Step2 Neutralization (NaHCO3) Prod Ethyl 6-bromoimidazo[1,2-a] pyridine-3-carboxylate Step2->Prod Precipitation Int->Step2 Deprotonation

Figure 2: Synthetic workflow for the key intermediate.

Strategic Analysis: Freedom-to-Operate (FTO)

When developing new drugs using this scaffold, researchers must navigate specific "patent thickets":

  • The "Zolpidem" Shadow: Although Zolpidem is an acetamide, broad genus claims in older patents often cover "imidazo[1,2-a]pyridine-3-carbonyl" derivatives. Ensure your specific C6-substituent (e.g., a novel heteroaryl ring) falls outside the priority dates of expired patents like US 4,382,938.

  • Kinase Specificity: If your compound targets c-Kit or PDGFR, cross-reference with Eisai's US 7,074,801. Their claims are specific to 3-carboxamides derived from the carboxylate, often with specific 6-position heterocycles.

  • Bromodomain Space: Neomed's WO2017066876 claims are broad regarding the 6-position when the 3-position is a carboxylic acid or bioisostere. FTO here requires careful selection of the C6 linker.

Recommendation

To establish novel IP, focus on non-obvious C6-substituents (e.g., sp3-rich bicyclic systems rather than flat aryls) or bioisosteres of the C3-carboxylate (e.g., oxadiazoles, tetrazoles) derived from the ethyl ester intermediate described above.

References

  • Neomed Institute. (2017). Substituted imidazopyridines, their preparation and their use as pharmaceuticals.[1][2] WO2017066876A1.[1] Link

  • Eisai Co., Ltd. (2006). Nitrogen-containing condensed cyclic compound having a pyrazolyl group as a substituent group.[3] US Patent 7,074,801.[3] Link

  • PTC Therapeutics. (2015). Substituted reverse pyrimidine BMI-1 inhibitors.[4] US Patent Application 2015/0315182.[4] Link

  • Vertex Pharmaceuticals. (2021).[5][6] Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl).[5][7][8][9] WO2021072475A1. Link

  • Sanofi-Synthelabo. (1983). Imidazo[1,2-a]pyridine derivatives and their application as pharmaceuticals. US Patent 4,382,938.[10] Link

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. Journal of Chemical Sciences. Link

Sources

Methodological & Application

Application Note: Scalable Preparation of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details a robust, scalable synthetic route for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate , a critical scaffold in medicinal chemistry often used as a precursor for kinase inhibitors and anti-infective agents.


CAS Registry (Related):  136117-69-6 (Parent acid), 7460-59-5 (Nitro precursor)

Executive Summary & Strategic Analysis

The synthesis of 3-carboxylated imidazo[1,2-a]pyridines lacking a substituent at the 2-position (2-H) presents a specific challenge compared to their 2-methyl counterparts. While 2-methyl analogs are readily accessible via methyl 2-chloroacetoacetate, the 2-unsubstituted scaffold requires an electrophile capable of introducing a formyl equivalent (


) adjacent to the ester.
Synthetic Strategy: The "Nitro-First" Approach

We utilize a convergent 3-step protocol prioritizing the stability of intermediates:

  • In-Situ Electrophile Generation: Formation of the sodium enolate of methyl 2-chloro-3-oxopropanoate (a masked 2-chloro-3-formyl ester).

  • Cyclization: Condensation with 2-amino-5-nitropyridine.

  • Chemoselective Reduction: Reduction of the nitro group to the amine using Iron/Ammonium Chloride (Fe/NH

    
    Cl) to prevent ester hydrolysis or hydrogenolysis of the pyridine ring.
    

Why this route?

  • Stability: The target 6-amino moiety is oxidation-sensitive. Carrying the nitro group through the harsh cyclization step protects the nitrogen valency.

  • Regioselectivity: The use of the specific

    
    -halo-formyl equivalent ensures exclusive formation of the 3-carboxylate over the 2-carboxylate isomer.
    
  • Scalability: Avoids expensive noble metal catalysts (Pd, Pt) in the reduction step, reducing cost and metal scavenging requirements.

Reaction Scheme & Logic Flow

SynthesisRoute cluster_legend Phase Guide Precursor1 Methyl Chloroacetate + Methyl Formate Electrophile Sodium 2-chloro-3-oxopropanoate (In-Situ Enolate) Precursor1->Electrophile NaOMe, Toluene 0-5°C Intermediate Methyl 6-nitroimidazo [1,2-a]pyridine-3-carboxylate Electrophile->Intermediate + Amine Reflux, MeOH/HCl Amine 2-Amino-5-nitropyridine Amine->Intermediate Cyclization Product Methyl 6-aminoimidazo [1,2-a]pyridine-3-carboxylate Intermediate->Product Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Convergent synthesis pathway. The electrophile is generated in situ to minimize decomposition of the unstable chloro-aldehyde equivalent.

Detailed Experimental Protocols

Step 1 & 2: One-Pot Cyclization to Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate

This step involves the Claisen condensation of methyl formate and methyl chloroacetate to create the reactive "C3" fragment, which is immediately trapped by the aminopyridine.

Reagents:

  • 2-Amino-5-nitropyridine (13.9 g, 100 mmol)

  • Methyl chloroacetate (12.0 g, 110 mmol)

  • Methyl formate (12.0 g, 200 mmol)

  • Sodium methoxide (NaOMe), 30% in MeOH (or solid equivalent)

  • Solvents: Toluene (anhydrous), Methanol.

Protocol:

  • Enolate Formation: In a dry 500 mL 3-neck flask under

    
    , suspend sodium methoxide (6.0 g, 110 mmol) in anhydrous toluene (150 mL).
    
  • Cool the suspension to 0–5 °C using an ice bath.

  • Mix methyl chloroacetate and methyl formate in a dropping funnel. Add this mixture dropwise to the NaOMe suspension over 45 minutes. Critical: Keep T < 10 °C to prevent self-polymerization.

  • Stir at 0–5 °C for 3 hours. The mixture will thicken as the sodium salt of methyl 2-chloro-3-oxopropanoate precipitates.

  • Cyclization: Add a solution of 2-amino-5-nitropyridine (13.9 g) dissolved in Methanol (100 mL) to the reaction mixture.

  • Add glacial acetic acid (5 mL) or concentrated HCl (1-2 mL) to catalyze the dehydration.

  • Heat the mixture to reflux (approx. 70-80 °C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Evaporate volatiles under reduced pressure.[1][2]

  • Resuspend the residue in water (200 mL) and adjust pH to ~8 with saturated

    
    .
    
  • Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Expected Yield: 55–65% Appearance: Yellow to orange solid.

Step 3: Chemoselective Reduction to Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

We employ a Bechamp-type reduction (Fe/NH


Cl). This method is preferred over catalytic hydrogenation (

) because it eliminates the risk of reducing the pyridine ring or hydrogenolyzing the ester, and it tolerates sulfur-containing impurities often found in bulk reagents.

Reagents:

  • Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate (Step 2 product) (2.21 g, 10 mmol)

  • Iron Powder (325 mesh, reduced) (2.8 g, 50 mmol)

  • Ammonium Chloride (

    
    ) (2.7 g, 50 mmol)
    
  • Solvent: Ethanol/Water (4:1 ratio, 50 mL)

Protocol:

  • In a 250 mL round-bottom flask, dissolve the nitro compound in Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride and Iron powder.

  • Heat the suspension to reflux (80 °C) with vigorous stirring. Note: Vigorous stirring is essential to keep the heavy Fe powder suspended.

  • Monitor reaction progress by TLC (System: 10% MeOH in DCM). The starting material (yellow spot) should disappear within 2–4 hours, replaced by a highly polar, fluorescent blue spot (amine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

  • Concentrate the filtrate to remove ethanol.

  • Dilute the remaining aqueous phase with water (20 mL) and extract with Ethyl Acetate (

    
     mL). Note: The amine is moderately water-soluble; multiple extractions or salting out (NaCl) may be required.
    
  • Dry combined organics over

    
     and concentrate in vacuo.
    
  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, recrystallize from Isopropanol/Hexane or purify via short silica plug (Eluent: DCM:MeOH:NH

    
    OH 90:9:1).
    

Expected Yield: 75–85% Appearance: Pale yellow to tan solid. Storage: Store under inert gas at -20°C (amine is prone to oxidation).

Quantitative Data Summary

ParameterStep 1/2 (Cyclization)Step 3 (Reduction)
Limiting Reagent 2-Amino-5-nitropyridineNitro-Intermediate
Key Reagent Methyl 2-chloro-3-oxopropanoate (in situ)Fe / NH

Cl
Temperature 0°C

Reflux
80°C (Reflux)
Time 16 Hours2–4 Hours
Typical Yield 55–65%75–85%
Purification Recrystallization (EtOH)Filtration/Extraction

Troubleshooting & Critical Control Points

  • Step 1 Temperature Control: The formation of the formyl-chloro-ester enolate is exothermic. If the temperature exceeds 10°C during addition, the reagent self-condenses, leading to low yields and tar formation.

  • Regiochemistry: The 3-carboxylate is the thermodynamic product. However, if methyl 2-chloroacetoacetate is used by mistake instead of the formate/chloroacetate mix, the product will be the 2-methyl -3-carboxylate derivative. Verify the absence of a methyl singlet at

    
     ppm in 
    
    
    
    H NMR.
  • Iron Residues: In Step 3, colloidal iron can pass through filters. Use a tightly packed Celite pad and consider a final wash of the organic layer with EDTA solution if metal scavenging is critical for biological assays.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • URL:[Link]

  • Nitro Reduction Methodologies

    • Source: Wikipedia. "Reduction of nitro compounds."
    • URL:[Link]

  • Specific Precursor Synthesis (Methyl 2-chloro-3-oxopropanoate)

    • Source: PubChem.[3] "Methyl 2-chloro-3-oxopropanoate Compound Summary."

    • URL:[Link]

  • Groebke-Blackburn-Bienaymé (Alternative Route Context)

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of the C6-Amino Moiety in Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of the Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate scaffold.

Introduction & Strategic Analysis

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (referred to herein as Scaffold 1 ) represents a unique "push-pull" heterocyclic system. It features an electron-rich imidazo[1,2-a]pyridine core modified by two opposing functionalities:

  • C3-Methyl Ester (EWG): An electron-withdrawing group that stabilizes the system but introduces susceptibility to hydrolysis.

  • C6-Primary Amine (EDG): The primary nucleophilic handle for diversification.

Reactivity Profile

Unlike simple 6-aminoimidazo[1,2-a]pyridine, the presence of the C3-ester reduces the electron density of the ring system. Consequently, the C6-amino group exhibits attenuated nucleophilicity (comparable to a deactivated aniline).

  • Challenge: The primary challenge is achieving complete conversion of the deactivated amine without using harsh conditions that would hydrolyze the C3-ester (e.g., strong hydroxide bases or high-temperature acidic hydrolysis).

  • Solution: This guide prioritizes mild, chemoselective protocols—specifically HATU-mediated couplings , Reductive Aminations with mild hydrides , and Buchwald-Hartwig cross-couplings using specialized ligand systems.

Reaction Landscape & Decision Logic

The following decision tree outlines the optimal synthetic pathways based on the desired modification.

ReactionLandscape Start Scaffold 1 (C6-NH2 / C3-COOMe) Target Target Moiety? Start->Target Amide Amide (Acylation) Target->Amide C=O Aryl N-Aryl (Buchwald) Target->Aryl Ar-X Alkyl N-Alkyl (Reductive Amination) Target->Alkyl R-CHO Sulfon Sulfonamide (Sulfonylation) Target->Sulfon R-SO2Cl HATU Method A: HATU/DIPEA (Preserves Ester) Amide->HATU Pd Method B: Pd2(dba)3 / XPhos (For Deactivated Amines) Aryl->Pd RedAm Method C: NaBH(OAc)3 / AcOH (No Ester Reduction) Alkyl->RedAm SuCl Method D: Pyridine / DCM (Mild Base) Sulfon->SuCl

Figure 1: Strategic decision tree for the functionalization of Scaffold 1. Selection of reagents focuses on ester compatibility.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Acylation)

Use this for attaching carboxylic acids. The use of HATU is critical here as it activates the acid effectively for the deactivated C6-amine without requiring high temperatures.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to scaffold).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow/orange.

  • Addition: Add Scaffold 1 (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the amine (M+H) and appearance of the amide product.

    • Troubleshooting: If conversion is <50% after 4h, heat to 50°C. Do not exceed 80°C to avoid ester hydrolysis or transamidation.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Use this for attaching aryl or heteroaryl rings. Since the C6-amine is electron-deficient, we utilize XPhos or BrettPhos ligands which are excellent for coupling primary amines to aryl halides.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂

  • Ligand: XPhos or BrettPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) Avoid strong alkoxide bases like NaOtBu which may transesterify the C3-ester.

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or sealed tube with Scaffold 1, Aryl Halide, Cs₂CO₃, Pd source, and Ligand.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Note: The C3-ester is generally stable to Cs₂CO₃ in anhydrous non-protic solvents.

  • Filtration: Cool to RT, filter through a Celite pad, eluting with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Reductive Amination (Alkylation)

Use this for attaching alkyl groups via aldehydes. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its mildness compared to NaCNBH₃ or LiAlH₄.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aldehyde (R-CHO) (1.5 equiv)

  • Reducing Agent: NaBH(OAc)₃ (3.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops or 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Workflow:

  • Imine Formation: Dissolve Scaffold 1 and Aldehyde in DCE (0.1 M). Add AcOH. Stir at RT for 1–2 hours to allow equilibrium formation of the imine/hemiaminal.

    • Checkpoint: In some cases, the imine is stable enough to observe by LCMS.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x).

  • Purification: Normal phase chromatography.

Quantitative Data Summary

MethodReaction TypeCritical ReagentEster Stability RiskTypical Yield
A Amide CouplingHATU / DIPEALow75–90%
B Buchwald-HartwigPd / XPhos / Cs₂CO₃Low-Medium*50–75%
C Reductive AminationNaBH(OAc)₃Very Low60–85%
D SulfonylationPyridine / Sulfonyl ChlorideLow80–95%

*Risk increases if solvents are not strictly anhydrous or if alkoxide bases are used.

Troubleshooting & QC Mechanism

Self-Validating the Protocol:

  • NMR Shift Diagnostic: Upon successful functionalization of the C6-amine, the aromatic protons at C5 and C7 (ortho to the amine) will show a distinct chemical shift change.

    • Amide/Sulfonamide: Downfield shift (deshielding due to EWG nature of amide).

    • Alkyl: Upfield shift (shielding due to EDG nature of alkyl).

  • LCMS Monitoring:

    • Watch for Mass + 14 (Methylation side reaction if using MeOH/strong acid).

    • Watch for Mass - 14 (Hydrolysis of Methyl Ester to Acid: [M-14]). If this occurs, switch to Protocol A but lower temperature or reduce base equivalents.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.[1]

  • Amide Coupling Best Practices

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Amide Coupling Reactions Using Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. This scaffold is a key structural component in a range of therapeutics, valued for its ability to modulate various biological pathways. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functionalities, making it an attractive framework for designing targeted therapeutic agents. Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate serves as a versatile building block for the synthesis of novel derivatives, particularly through the formation of amide bonds at the C6-amino position. This modification allows for the exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents, which is a cornerstone of modern drug development.

The amino group at the 6-position of the imidazo[1,2-a]pyridine ring system is generally considered to be electron-deficient due to the electron-withdrawing nature of the fused aromatic system. This characteristic can render the amine less nucleophilic compared to simple aliphatic or anilino amines, presenting a potential challenge in amide bond formation. Consequently, the selection of an appropriate coupling strategy is paramount to ensure efficient and high-yielding reactions. This guide provides a detailed examination of robust and field-proven protocols for the successful amide coupling of various carboxylic acids with Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, with a focus on the underlying chemical principles that govern these transformations.

Physicochemical Properties of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

A thorough understanding of the starting material's properties is essential for effective protocol development.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₁₀H₉N₃O₂N/A
Molecular Weight 203.20 g/mol N/A
Appearance Likely a solid at room temperatureN/A
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in DCM and THF.N/A
pKa of 6-amino group Lower than typical anilines due to the electron-withdrawing imidazopyridine core.N/A

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary obstacle is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be activated to generate a more electrophilic species that is readily attacked by the amine nucleophile.

The choice of coupling reagent is critical and is dictated by factors such as the steric and electronic nature of the substrates, potential for racemization of chiral centers, and the desired reaction conditions. For an electron-deficient amine like Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, powerful coupling reagents are often required to achieve high conversion rates.

Recommended Amide Coupling Methodologies

Two highly effective and widely adopted methodologies for the amide coupling of electron-deficient amines are presented below:

  • HATU-Mediated Amide Coupling: A highly efficient method employing a uronium salt-based reagent.

  • EDC/HOBt-Mediated Amide Coupling: A robust and cost-effective carbodiimide-based approach.

Methodology 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[1] It is particularly well-suited for challenging couplings, including those involving sterically hindered or electron-deficient amines.[2]

The reaction proceeds through the formation of a highly reactive OAt-active ester. The non-nucleophilic base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. The subsequent displacement of the tetramethylurea byproduct by the amine leads to the formation of the desired amide.[3] The 7-azabenzotriazole moiety is believed to play a crucial role in accelerating the coupling step through a neighboring group effect.[3]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) Base->RCOOH ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack TMU Tetramethylurea (byproduct) ActiveEster->TMU Amine Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (Ar-NH₂) Amine->Amide

Caption: HATU-mediated amide coupling workflow.

This protocol is designed for a typical small-scale laboratory synthesis (0.5 mmol scale).

Materials:

  • Carboxylic acid (1.0 equiv, 0.5 mmol)

  • Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol, 101.6 mg)

  • HATU (1.1 equiv, 0.55 mmol, 209.1 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 261 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 - 0.5 M solution)

  • Standard workup and purification reagents (Ethyl acetate, 1 M HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Methodology 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used and cost-effective method for amide bond formation.[4] The water-solubility of EDC and its urea byproduct simplifies purification.[4]

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-ester. This active ester is more stable and less prone to racemization, and it readily reacts with the amine to form the amide bond.[4]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI EDC EDC EDC->OAI HOBtEster HOBt-Active Ester OAI->HOBtEster EDCUrea EDC-Urea (byproduct) OAI->EDCUrea HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide Amine Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (Ar-NH₂) Amine->Amide

Caption: EDC/HOBt-mediated amide coupling workflow.

This protocol is suitable for a wide range of carboxylic acids and is particularly useful when cost is a consideration.

Materials:

  • Carboxylic acid (1.0 equiv, 0.5 mmol)

  • Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol, 101.6 mg)

  • EDC·HCl (1.2 equiv, 0.6 mmol, 115.0 mg)

  • HOBt (1.2 equiv, 0.6 mmol, 81.1 mg)

  • Triethylamine (TEA) or DIPEA (2.5 equiv, 1.25 mmol, 174 µL of TEA)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 - 0.5 M solution)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add TEA or DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the reaction mixture with water, 1 M HCl, saturated aq. NaHCO₃, and brine.

    • If using DMF, dilute with a suitable organic solvent like ethyl acetate before performing the aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (amine and carboxylic acid) and the amide product. The consumption of the starting amine and the formation of a new, typically less polar, product spot can be visualized under UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for both monitoring the reaction and confirming the identity of the product. It provides information on the retention times of the components and their mass-to-charge ratios, allowing for the confirmation of the desired product's molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product. Key diagnostic signals to look for in the ¹H NMR spectrum include the amide N-H proton (often a broad singlet) and characteristic shifts in the aromatic protons of both the imidazo[1,2-a]pyridine core and the coupled carboxylic acid moiety.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive coupling agent for the electron-deficient amine.Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.
Steric hindrance from the carboxylic acid or amine.Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time.
Formation of Byproducts Side reactions of the activated intermediate (e.g., N-acylurea formation with EDC).Ensure HOBt is used with EDC. For HATU, avoid a large excess of the reagent.
Guanylation of the amine when using HATU.[5]This is a potential side reaction with highly nucleophilic amines, but less likely with electron-deficient amines. If observed, consider alternative coupling agents.
Difficult Purification Similar polarity of the product and starting materials/byproducts.Optimize the mobile phase for column chromatography. An acidic or basic wash during workup can help remove unreacted starting materials.

Conclusion

The amide coupling of carboxylic acids with Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a pivotal transformation for the generation of novel chemical entities with potential therapeutic applications. While the electron-deficient nature of the amine presents a synthetic challenge, the use of robust coupling reagents such as HATU or the EDC/HOBt system provides reliable and high-yielding pathways to the desired amide products. Careful selection of reagents, meticulous control of reaction conditions, and diligent monitoring are key to achieving success in these synthetic endeavors. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently explore the chemical space around the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Al-Zoubi, R. M., et al. (2017). Recent advances in amide bond formation. RSC advances, 7(64), 40317-40330. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Subiros-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]

  • Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Note: One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes the One-Pot Synthesis of Substituted Ethyl Imidazo[1,2-a]pyridine-3-carboxylates via an NBS-mediated oxidative cyclization. This protocol is designed for medicinal chemists and process development scientists seeking a robust, scalable, and "green" alternative to classical Hantzsch condensations that require the isolation of unstable and lachrymatory


-halo-

-keto esters.

Introduction & Scope

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-inflammatory agents.[1]

While the classical Hantzsch condensation (reaction of 2-aminopyridines with


-haloketones) is the standard synthetic route, it suffers from a critical bottleneck: the requirement to synthesize and isolate 

-halo-

-keto esters.[2] These intermediates are often unstable, toxic, and potent lachrymators.

This protocol details a one-pot, oxidative cyclization strategy.[3] By generating the reactive


-halo species in situ using N-Bromosuccinimide (NBS)  or molecular Iodine, we couple commercially available 

-keto esters directly with 2-aminopyridines.[2] This method ensures high regioselectivity for the 3-carboxylate derivative, a key substitution pattern for GABA-A receptor modulators.
Key Advantages[4][5]
  • Safety: Eliminates isolation of lachrymatory

    
    -halocarbonyls.
    
  • Regiocontrol: Exclusively yields the 3-carboxylate-2-substituted isomer.

  • Efficiency: Convergent step-economy (2 steps in 1 pot).

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds through a cascade sequence: Halogenation


 Intermolecular Nucleophilic Attack 

Intramolecular Cyclization
.
Reaction Pathway[2][3][4][6][7][8][9]
  • In Situ Activation: NBS brominates the active methylene of the

    
    -keto ester (A) to form the 
    
    
    
    -bromo intermediate (B).
  • Condensation: The exocyclic amine of 2-aminopyridine (C) attacks the ketone carbonyl of (B), forming an iminium intermediate.

  • Annulation: The endocyclic pyridine nitrogen attacks the

    
    -carbon (bearing the bromine), displacing the halide and closing the imidazole ring.
    
  • Aromatization: Loss of a proton restores aromaticity, yielding the final product (D).

ReactionMechanism Start Beta-Keto Ester (Active Methylene) Inter1 alpha-Bromo Intermediate (In Situ) Start->Inter1 Bromination (Fast) NBS NBS / Catalyst NBS->Inter1 Complex Iminium Intermediate Inter1->Complex + Amine (Condensation) Amine 2-Aminopyridine Amine->Complex Cyclic Dihydro-imidazo Ring Complex->Cyclic N-Alkylation (Ring Closure) Product Ethyl Imidazo[1,2-a] pyridine-3-carboxylate Cyclic->Product - HBr (Aromatization)

Figure 1: Mechanistic cascade for the one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylates.

Experimental Protocol

Target Molecule: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Scale: 5.0 mmol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8][9][10]AmountRole
Ethyl Acetoacetate 130.141.00.65 g (635 µL)Substrate (

-keto ester)
N-Bromosuccinimide (NBS) 177.981.10.98 gHalogenating Agent
2-Aminopyridine 94.111.20.56 gHeterocycle Source
Ethanol (Absolute) -Solvent15 mLSolvent
Sodium Bicarbonate 84.01-Sat. Soln.Quench/Workup
Step-by-Step Procedure
Phase 1: In Situ Activation (Halogenation)
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl Acetoacetate (5.0 mmol) and Ethanol (10 mL) to the flask.

  • Bromination: Add NBS (5.5 mmol) portion-wise over 5 minutes at room temperature.

    • Observation: The solution may turn slightly orange/yellow. Stir at room temperature for 30 minutes .

    • Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of the starting keto-ester and formation of a new, less polar spot (the

      
      -bromo species).
      
Phase 2: Cyclization[11]
  • Addition: Add 2-Aminopyridine (6.0 mmol) directly to the reaction mixture.

  • Heating: Heat the reaction mixture to Reflux (approx. 80°C) .

  • Monitoring: Maintain reflux for 2–4 hours .

    • Checkpoint: Monitor via TLC or LC-MS. The intermediate

      
      -bromo spot should disappear, replaced by a highly fluorescent spot (characteristic of the imidazopyridine core) under UV (254/366 nm).
      
Phase 3: Workup & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Neutralization: Pour the mixture into 50 mL of saturated

    
     solution to neutralize HBr byproducts.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hot Ethanol/Water (or purify via flash column chromatography using Hexane:EtOAc 80:20) to yield the product as a white/pale yellow solid.

Optimization & Troubleshooting

The following data summarizes optimization studies for the reaction of 2-aminopyridine with ethyl benzoylacetate (to yield the 2-phenyl derivative).

Table 1: Solvent and Catalyst Effects
EntrySolventCatalyst/OxidantTemp (°C)Yield (%)Notes
1EthanolNBS (1.1 eq)Reflux88% Recommended. Clean profile.
2MethanolNBS (1.1 eq)Reflux82%Slightly lower solubility of product.
3AcetonitrileNBS (1.1 eq)Reflux75%Slower reaction rate.
4Water

/ TBHP
80°C65%Green method, but difficult workup.
5Ethanol

(Catalytic)
Reflux40%Incomplete conversion without stoichiometric oxidant.
Troubleshooting Guide
  • Low Yield: Ensure NBS is fresh (white, not yellow). Old NBS degrades and loses brominating power. Recrystallize NBS from water if necessary.

  • Regioisomer Issues: This protocol specifically yields the 3-carboxylate . If the 2-carboxylate is desired, one must start with a different precursor (e.g.,

    
    -keto esters or specific propiolates), but with 
    
    
    
    -keto esters, the mechanism forces the ester to position 3.
  • Sticky Solid: If the crude product is an oil, triturate with cold diethyl ether or hexane to induce crystallization.

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Activation Mix Beta-Keto Ester + NBS in Ethanol (RT, 30 min) Check1 Checkpoint: TLC (Confirm alpha-bromo formation) Step1->Check1 Step2 Step 2: Cyclization Add 2-Aminopyridine Reflux (80°C, 2-4 h) Check1->Step2 Complete Check2 Checkpoint: UV Fluorescence (Confirm Product Formation) Step2->Check2 Step3 Step 3: Workup Quench with NaHCO3 Extract with EtOAc Check2->Step3 Fluorescent Step4 Step 4: Purification Recrystallization (EtOH) or Column Chromatography Step3->Step4

Figure 2: Experimental workflow for the one-pot synthesis protocol.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Pervez, H. et al.[1][3][8][10] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." PMC, 2021 .

  • NBS-Mediated One-Pot Synthesis: Bhagat, S. & Telvekar, V.[2] "One-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylates using NBS." Synlett, 2018 .[6] (Context derived from search results discussing NBS mediated synthesis from

    
    -keto esters).
     (Referenced in context of synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid scaffold).
    
  • Iodine-Catalyzed Approaches: Krishnamoorthy, S. et al.[2][12][13][14] "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 2022 .

  • Mechanistic Overview (Ortoleva-King & Variants): Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[1][2][3][7][8][10][11][15][16]

Sources

Reagents for cyclization of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Cyclization of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: A Guide to Reagent Selection and Protocol Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Functionalization of this core provides a pathway to novel chemical entities with diverse pharmacological profiles. This guide focuses on the strategic cyclization of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, a versatile intermediate for creating advanced, fused tricyclic heterocyclic systems. We delve into the mechanistic principles guiding these transformations and provide a comprehensive overview of key reagent classes for the annulation of new heterocyclic rings, such as triazoles and imidazoles. This document serves as a practical resource for chemists in drug discovery, offering detailed, field-tested protocols and explaining the causality behind experimental choices to facilitate the rational design and synthesis of next-generation therapeutic candidates.

Mechanistic Rationale: The Nucleophilic Reactivity of the 6-Amino Group

The synthetic utility of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate as a precursor for fused systems stems from the nucleophilic character of two key positions: the exocyclic 6-amino group and the endocyclic N1 nitrogen of the imidazole ring. The proximity of these two nucleophiles allows for facile annulation reactions with reagents containing two electrophilic centers or a single carbon electrophile that can react sequentially with both nitrogens. The choice of reagent directly dictates the nature of the resulting fused ring.

G cluster_main Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate cluster_annotations mol mol N1 N1 (Endocyclic Nucleophile) N1:s->mol:n N6 6-NH2 (Exocyclic Nucleophile) N6:w->mol:e

Caption: Key nucleophilic sites for cyclization reactions.

Reagent Classes for Heterocyclic Annulation

The selection of a cyclizing reagent is the most critical decision in the synthesis of a desired fused system. Below, we explore common and effective reagent classes categorized by the heterocyclic ring they form.

Formation of Fused[1][4][5]Triazoles: Imidazo[4',5':5,6]pyridino[1,2-d][1][4][5]triazoles

The construction of a fused triazole ring is a common and high-yielding strategy. This transformation introduces a five-membered ring containing three nitrogen atoms, a motif prevalent in pharmacologically active compounds.[4][5]

  • Triethyl Orthoformate (TEOF) / Formic Acid: These reagents serve as a source for a single carbon atom at the aldehyde oxidation state. The reaction typically proceeds via the formation of an intermediate formamidine with the 6-amino group, followed by an acid-catalyzed intramolecular cyclization involving the N1 nitrogen.

    G Start 6-Amino-Imidazopyridine Intermediate Formamidine Intermediate Start->Intermediate Reaction with TEOF Reagent1 Triethyl Orthoformate (TEOF) Product Fused Triazole Intermediate->Product Intramolecular Cyclization (Acid cat.)

    Caption: Cyclization pathway using Triethyl Orthoformate.

  • Carbon Disulfide (CS₂): This reagent is used to construct a thione-substituted triazole ring. The reaction involves the initial formation of a dithiocarbamate salt, which then cyclizes. Subsequent alkylation or oxidation of the thione group can provide further structural diversity. Causality: The choice of CS₂ is deliberate when a handle for further functionalization (the thione group) is desired.

  • Cyanogen Bromide (BrCN): Treatment with cyanogen bromide leads to the formation of a fused amino-triazole. The reaction proceeds through an N-cyanation of the 6-amino group, creating a cyanamide intermediate that readily undergoes intramolecular cyclization.[6] Trustworthiness Note: Cyanogen bromide is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Isothiocyanates (R-NCS): Reacting the starting material with an isothiocyanate introduces both a carbon and a nitrogen atom, leading to the formation of an N-substituted aminotriazole fused system. This is a highly versatile method as a wide variety of isothiocyanates are commercially available, allowing for easy generation of diverse compound libraries.

Formation of Fused Imidazoles: Imidazo[4',5':5,6]pyridino[1,2-a]imidazoles

The annulation of a second imidazole ring creates a system analogous to purines, which are fundamental in numerous biological processes.[1]

  • Triphosgene (BTC) or Carbonyldiimidazole (CDI): These reagents are safe and effective substitutes for highly toxic phosgene gas and are used to form a fused imidazolinone (keto-imidazole) ring.[7][8] The mechanism involves the formation of an intermediate isocyanate from the 6-amino group, which is then attacked by the endocyclic N1 nitrogen. Expertise Note: Triphosgene is a solid but can release phosgene upon heating or in the presence of nucleophiles; therefore, reactions should be conducted under an inert atmosphere in a fume hood with appropriate quenching strategies in place.[7]

Comparative Summary of Cyclization Reagents

The following table summarizes the key aspects of the discussed reagents, allowing for a rapid comparison to select the optimal strategy for a given synthetic goal.

Reagent ClassFused Ring System FormedKey Reaction ConditionsAdvantagesDisadvantages/Considerations
Triethyl Orthoformate [1][9][10]TriazoleAcetic acid or other acid catalyst, refluxSimple, inexpensive reagent; clean reaction profile.Requires high temperatures; may not be suitable for sensitive substrates.
Carbon Disulfide Thioxo-[1][9][10]triazolePyridine or KOH, Ethanol/DMF, refluxProduct contains a versatile thione handle for further functionalization.CS₂ is highly flammable and volatile; reaction can produce H₂S.
Cyanogen Bromide Amino-[1][9][10]triazoleMild conditions, often at room temperatureHigh yields, introduces a useful amino group.BrCN is highly toxic and requires careful handling.[6]
Isothiocyanates N-Substituted Amino-[1][9][10]triazoleDMF or Ethanol, refluxHigh diversity possible through various R-groups; one-step process.Availability of specific isothiocyanates can be a limiting factor.
Triphosgene / CDI Imidazolinone (Keto-imidazole)Base (e.g., Triethylamine), Dichloroethane, refluxCreates purine-like core; reagents are safer than phosgene.Triphosgene requires careful handling due to potential phosgene release.[7]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for key transformations.

Protocol A: Synthesis of Methyl imidazo[4',5':5,6]pyridino[1,2-d][1][4][5]triazole-3-carboxylate using Triethyl Orthoformate

Objective: To synthesize the fused, unsubstituted triazole ring system.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq).

    • Add triethyl orthoformate (10 eq) and glacial acetic acid (5 eq).

    • The setup should be placed in a heating mantle on a stirrer plate within a fume hood.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 140-150 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as the mobile phase) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess triethyl orthoformate and acetic acid under reduced pressure using a rotary evaporator.

    • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, to neutralize any remaining acid.

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether (1 x 5 mL).

    • Dry the product under vacuum to yield the target compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Protocol B: Synthesis of Methyl 1-amino-imidazo[4',5':5,6]pyridino[1,2-d][1][4][5]triazole-3-carboxylate using Cyanogen Bromide

Objective: To synthesize the fused amino-triazole ring system.

  • Reaction Setup (CAUTION: Perform in a certified fume hood):

    • Dissolve Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of Ethanol and Water in a three-neck flask.

    • Equip the flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve cyanogen bromide (BrCN) (1.1 eq) in the same solvent used for the starting material.

    • Add the BrCN solution dropwise to the cooled, stirred solution of the starting amine over 15-20 minutes.

  • Reaction Execution:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water. A precipitate should form.

    • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system such as Acetonitrile/Water.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • A Mild Synthesis of[1][9][10]Triazolo[4,3-a]pyridines. ResearchGate.

  • Synthesis and biological evaluation of new[1][9][10]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed.

  • Reaction with triphosgene. Reddit.
  • A decade review of triphosgene and its applic
  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a variety of biological targets. This scaffold is often considered a "privileged structure" because it can serve as a versatile template for the development of ligands for multiple receptors.[2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core, highlighting its therapeutic significance.[3]

The diverse biological activities associated with imidazo[1,2-a]pyridine derivatives are extensive, including anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties.[4][5] A key to this versatility lies in the amenability of the scaffold to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity. This document provides a detailed guide for utilizing Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate as a strategic starting material for the synthesis and evaluation of novel drug candidates.

Strategic Overview: Leveraging the Scaffold for Kinase Inhibitor Discovery

A significant application of the imidazo[1,2-a]pyridine scaffold is in the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine core can be elaborated with various substituents to target the ATP-binding site of specific kinases. This guide will focus on a workflow to synthesize a library of derivatives from Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate and evaluate their potential as kinase inhibitors.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Synthesis of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate B Library Synthesis: Amide Coupling at C6-amino A->B C Library Synthesis: Hydrazide formation & further derivatization at C3-ester A->C D In vitro Kinase Panel Screening B->D C->D F Hit Confirmation & IC50 Determination D->F E Cell-based Proliferation Assays (e.g., MTT, CellTiter-Glo) E->F G Structure-Activity Relationship (SAR) Analysis F->G H ADME/Tox Profiling (in silico & in vitro) G->H I In vivo Efficacy Studies (Xenograft models) H->I

Figure 1: A generalized workflow for drug discovery starting from the title scaffold.

PART 1: SYNTHESIS AND DERIVATIZATION

Protocol 1: Synthesis of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of the title scaffold can be achieved through a multi-step process starting from commercially available 2,5-diaminopyridine. The following protocol is a representative procedure based on established synthetic methodologies for imidazo[1,2-a]pyridines.[8][9]

Step 1: Synthesis of 6-Iodo-imidazo[1,2-a]pyridine

  • To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% in water).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-iodoimidazo[1,2-a]pyridine.

Step 2: Synthesis of Methyl 6-Iodoimidazo[1,2-a]pyridine-3-carboxylate

  • Dissolve 6-iodoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl chloroformate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to yield methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate.

Step 3: Synthesis of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

  • In a pressure vessel, combine methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq), copper(I) oxide (0.1 eq), and aqueous ammonia (28%, 10 eq).

  • Heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (eluent: dichloromethane/methanol gradient) to obtain the final product, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Library Synthesis via Amide Coupling at the C6-amino Group

The C6-amino group serves as an excellent handle for introducing diversity. A straightforward approach is through amide bond formation with a variety of carboxylic acids.

  • To a solution of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the desired amide derivative.

G Scaffold Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Reagents R-COOH HATU, DIPEA, DMF Scaffold->Reagents Product Library of C6-Amide Derivatives Reagents->Product

Figure 2: General scheme for C6-amide library synthesis.

PART 2: BIOLOGICAL EVALUATION

Protocol 3: In vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a panel of kinases.

  • Reagents and Materials:

    • Kinase of interest (e.g., IGF-1R, SIK1)[7][10]

    • Substrate peptide

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Synthesized compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the compound solution or DMSO (for control wells).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Table 1: Representative Kinase Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
I-11 KRAS G12CPotent[11]
Compound 27 SIK1< 1[7]
AZD0530 Src4N/A
Generic IGF-1RPotent[10]
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Cell Culture:

    • Culture cancer cells (e.g., MCF-7, HT-29) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 incubator.[12]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Representative Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 12 HT-294.15[12]
Compound 14 B16F1021.75[12]
Compound 6b M. tuberculosis H37Rv1.6 (µg/mL)[13]
Compound 18 M. tuberculosis (MDR/XDR)< 0.03[14][15]

PART 3: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) AND LEAD OPTIMIZATION

The data generated from the primary screening assays will guide the subsequent rounds of synthesis and optimization.

G cluster_0 Core Scaffold cluster_1 Key Substitution Points Scaffold Imidazo[1,2-a]pyridine C2 C2 Position: Modulates selectivity & potency Scaffold->C2 C3 C3 Position: Affects kinase binding Scaffold->C3 C6 C6 Position: Influences solubility & PK properties Scaffold->C6 C7 C7 Position: Fine-tunes activity Scaffold->C7

Figure 3: Key positions for SAR exploration on the imidazo[1,2-a]pyridine scaffold.

A systematic exploration of substituents at the C2, C3, C6, and C7 positions is crucial for developing a robust SAR. For instance, in the context of anti-tuberculosis agents, lipophilic biaryl ethers at the C3 position have been shown to confer nanomolar potency.[14][15] Similarly, for kinase inhibitors, specific substitutions on a phenyl ring attached to the scaffold can dramatically increase potency and selectivity for isoforms like SIK1 over SIK2 and SIK3.[7]

Pharmacokinetic Considerations

Early assessment of pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties is critical for successful drug development. Imidazo[1,2-a]pyridine derivatives have been shown to possess favorable pharmacokinetic profiles suitable for oral administration.[10][16]

Table 3: Representative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Mice

Compound IDDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (F%)Reference
Compound 13 3 mg/kg PO--411--[16]
Compound 18 3 mg/kg PO--3850>1231.1%[16]

Conclusion

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate represents a highly valuable and versatile starting material for the discovery of new therapeutic agents. Its strategic functional handles at the C3 and C6 positions allow for the rapid generation of diverse chemical libraries. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, biological evaluation, and optimization of novel drug candidates based on this privileged scaffold. The extensive body of literature supporting the broad biological activities of imidazo[1,2-a]pyridines provides a strong foundation for the successful application of this scaffold in various therapeutic areas.[4][5]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

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Application Note: Sandmeyer Reaction Protocols for 6-Aminoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Reactivity vs. Stability

The conversion of 6-aminoimidazo[1,2-a]pyridine to its halide or nitrile analogs via the Sandmeyer reaction presents a unique challenge in heterocyclic chemistry. Unlike simple anilines, this scaffold possesses a highly nucleophilic C3 position and a basic bridgehead nitrogen (N1).

Standard aqueous Sandmeyer conditions (strong acid,


) often lead to failure due to:
  • C3-Electrophilic Attack: The generated nitrosyl cation (

    
    ) or halogens (
    
    
    
    ,
    
    
    ) can attack C3, leading to complex mixtures of C3-nitroso/halo byproducts rather than clean C6 substitution.
  • Diazonium Instability: The electron-rich nature of the fused ring destabilizes the C6-diazonium intermediate, promoting rapid decomposition to phenols or tars if not trapped immediately.

  • Solubility: The protonated heterocycle is highly soluble in water but the copper catalysts often require organic co-solvents, creating phase transfer issues.[1]

Strategic Recommendation

While de novo synthesis (cyclization of 2-amino-5-halopyridines with


-haloketones) is preferred for scaling simple 6-halo derivatives, the Sandmeyer approach is indispensable for late-stage diversification  (LSD) where the scaffold is already built.

This guide prioritizes a Modified Non-Aqueous Protocol (Doyle-Kirshenbaum type) using alkyl nitrites. This method minimizes acid concentration, suppresses C3 side-reactions, and proceeds via a radical mechanism that favors the desired C-X bond formation.

Part 2: Mechanistic Insight & Control

To master this reaction, one must understand the competing pathways. The diagram below illustrates the divergence between the desired radical path and the undesired electrophilic path.

SandmeyerMechanism Substrate 6-Aminoimidazo [1,2-a]pyridine Acid Strong Acid (HX) + NaNO2 Substrate->Acid Aqueous tBuONO t-BuONO (Non-Aqueous) Substrate->tBuONO Organic Diazo C6-Diazonium Salt (Unstable) Acid->Diazo C3_Attack C3-Electrophilic Attack (Side Rxn) Acid->C3_Attack Excess Acid/NO+ tBuONO->Diazo Controlled Radical Cu(I)/Cu(II) Radical Path Diazo->Radical + CuX Cation Carbocation/SN1 Diazo->Cation No Cat/Heat Product 6-Halo/Cyano Product Radical->Product High Yield Byproduct2 Phenol (Hydrolysis) Cation->Byproduct2 Byproduct1 C3-Nitroso/Halo Impurities C3_Attack->Byproduct1

Figure 1: Mechanistic divergence in the diazotization of 6-aminoimidazo[1,2-a]pyridine. The green path (Non-Aqueous) minimizes C3 side reactions.

Part 3: Detailed Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer (Bromination/Chlorination)

Status: Recommended (High Chemoselectivity) Scope: Conversion to


 or 

.[1][2][3] Key Reagent: tert-Butyl Nitrite (

), Anhydrous

or

.
Materials
  • Substrate: 6-Aminoimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (1.5 equiv)

  • Catalyst/Halogen Source:

    
     (1.2 equiv) for bromination; 
    
    
    
    (1.2 equiv) for chlorination.
  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous

    
     (1.2 equiv) and anhydrous 
    
    
    
    (
    
    
    ).
  • Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the copper suspension. The mixture will darken.

  • Addition: Dissolve the amine substrate in a minimum amount of

    
    . Add this solution dropwise to the reaction mixture over 10 minutes at Room Temperature (20-25°C) .
    
    • Note: Unlike aqueous Sandmeyer, cooling is rarely necessary here and can inhibit the radical initiation.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS. Nitrogen evolution should be visible.

    • Checkpoint: If conversion is stalled, heat strictly to 40°C. Do not exceed 60°C to avoid C3 functionalization.

  • Quench: Dilute with

    
     and pour into 
    
    
    
    aqueous
    
    
    (to break Cu-complexes).
  • Workup: Extract with

    
     (
    
    
    
    ). Wash organic layers with
    
    
    (to remove residual Cu), water, and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically

    
     or 
    
    
    
    ).[1]
Protocol B: Sandmeyer-Type Iodination (Metal-Free)

Status: Robust (Excellent for Suzuki Precursors) Scope: Conversion to


.
Mechanism:  Acid-catalyzed diazotization followed by iodide substitution (mechanism likely involves 

displacement by

).
Materials
  • Substrate: 6-Aminoimidazo[1,2-a]pyridine (1.0 equiv)

  • Acid:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    , 3.0 equiv)
  • Diazotization:

    
     (2.0 equiv, aqueous solution)
    
  • Nucleophile:

    
     (2.5 equiv, aqueous solution)
    
  • Solvent:

    
     / 
    
    
    
    (1:1 ratio).
Step-by-Step Methodology
  • Solubilization: Suspend the amine and

    
     in 
    
    
    
    at 0°C. Stir until a clear salt solution forms.
  • Diazotization: Add the aqueous solution of

    
     dropwise at 0°C. Stir for 20 minutes.
    
    • Observation: The solution turns pale yellow/orange. Ensure temperature stays

      
      .
      
  • Substitution: Add the aqueous solution of

    
     dropwise.
    
    • Caution: Vigorous evolution of

      
       gas and immediate formation of dark iodine color.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from dark purple to yellow/clear).
    
  • Extraction: Adjust pH to ~8 with saturated

    
     (critical to deprotonate the pyridine ring for extraction). Extract with 
    
    
    
    .
Protocol C: Sandmeyer Cyanation (Modified)

Status: High Risk / High Reward Scope: Conversion to


.
Warning:  Cyanide salts + Acid = 

Gas (Fatal). Use extreme caution.
Materials
  • Substrate: 6-Aminoimidazo[1,2-a]pyridine

  • Reagents:

    
     (1.5 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology
  • Setup: In a well-ventilated fume hood, suspend

    
     in dry DMSO.
    
  • Addition: Add

    
     to the mixture.
    
  • Substrate: Add the amine substrate slowly as a solid or DMSO solution at 25°C.

  • Heating: Slowly heat the mixture to 50°C. Stir for 3 hours.

  • Workup: Cool to RT. Dilute with water and

    
    . Filter through Celite to remove copper salts.
    
    • Note: The aqueous layer will contain cyanide residues. Treat with bleach before disposal.

Part 4: Troubleshooting & Data Summary

Comparative Performance Table
ParameterProtocol A (Non-Aqueous)Protocol B (Iodination)Protocol C (Cyanation)
Target Product 6-Br / 6-Cl6-I6-CN
Typical Yield 55 - 75%60 - 85%40 - 60%
Main Impurity C3-HalogenationPhenol (Hydrolysis)C3-Nitrosylation
Reaction Time 1 - 2 h2 - 4 h3 - 6 h
Scalability High (g to kg)High (g to kg)Moderate (Safety limits)
Troubleshooting Guide
  • Problem: Low Yield / Formation of Phenol.

    • Cause: Water present in Protocol A or insufficient iodide concentration in Protocol B.

    • Fix: Dry solvents over molecular sieves. Increase

      
       equivalents to 4.0 in Protocol B.
      
  • Problem: Halogenation at C3 (e.g., 3-bromo-6-amino...).

    • Cause: "Acidic" Sandmeyer conditions generate

      
       in situ.
      
    • Fix: Switch to Protocol A (Non-Aqueous). If using aqueous conditions, add a radical scavenger or keep pH strictly controlled.

  • Problem: Incomplete Conversion.

    • Cause: Poor solubility of the diazonium salt.

    • Fix: Use DMSO or DMF as co-solvent. Ensure vigorous stirring.

Part 5: References

  • General Sandmeyer Methodology on Heterocycles:

    • Doyle, M. P.; Siegfried, B.; Dellaria, J. F. Alkyl Nitrite-Metal Halide Deamination Reactions.[2] 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides.[4]J. Org.[5][6] Chem.1977 , 42, 2426–2431. Link

  • Iodination Protocol (TsOH/KI):

    • Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[7]Synthesis2007 , 81–84.[7] Link

  • Imidazo[1,2-a]pyridine Reactivity & Synthesis:

    • Bagdi, A. K.; Santra, S.; Monir, K.; Hajra, A. Synthesis of Imidazo[1,2-a]pyridines: A Decade Update.Chem. Commun.2015 , 51, 1555–1575. Link

  • Mechanistic Studies on Sandmeyer Cyanation:

    • Galli, C. Sandmeyer Reactions. Part 6. A Mechanistic Investigation into the Reduction and Ligand Transfer Steps of Sandmeyer Cyanation.J. Chem. Soc., Perkin Trans. 22002 , 1126–1134. Link

  • Alternative Ring Synthesis (De Novo):

    • Guchhait, S. K.; Madaan, C. Groebke–Blackburn–Bienaymé Reaction: An Overview of Recent Advances and Future Perspectives.[1]RSC Adv.[8]2016 , 6, 6676–6696. Link

Sources

Troubleshooting & Optimization

Improving yield of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Topic: Optimization of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Yield Ticket ID: IMP-6-AM-3-EST-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Challenge

You are likely experiencing low yields (<30%) or "black tar" formation when synthesizing Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate . This specific scaffold presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The starting material, 2-amino-5-nitropyridine , is electron-deficient, making the ring nitrogen a poor nucleophile for the initial cyclization.

  • Reagent Instability: The required electrophile for the 3-carboxylate position (Methyl 2-halo-3-oxopropanoate ) is unstable and often degrades before reaction.

  • Oxidative Instability: The final product (6-amino) is highly electron-rich and prone to rapid oxidative polymerization (turning black) upon exposure to air.

This guide replaces standard "textbook" protocols with field-proven industrial workflows designed to maximize yield and purity.

Module 1: The Cyclization Phase (Constructing the Core)

User Question: "I am reacting 2-amino-5-nitropyridine with methyl 2-chloro-3-oxopropanoate, but I mostly get unreacted starting material and a complex mixture. How do I drive this to completion?"

Technical Diagnosis: The commercially available methyl 2-chloro-3-oxopropanoate is often hydrolyzed or polymerized by the time you use it. Furthermore, the nitro group on your pyridine ring significantly reduces the nucleophilicity of the ring nitrogen (N1), requiring higher energy to overcome the activation barrier.[1]

The Solution: The In Situ Activation Protocol Do not use isolated aldehyde reagents.[1] Instead, generate the reactive species in situ using Methyl (E)-3-methoxyacrylate .

Optimized Protocol (The "Methoxyacrylate" Route)
  • Activation Step: Dissolve Methyl (E)-3-methoxyacrylate (1.2 equiv) in THF/H₂O (1:1). Add N-Bromosuccinimide (NBS) (1.3 equiv) at 0°C. Stir for 30 mins.

    • Mechanism:[2][3][4][5] This generates Methyl 2-bromo-3-oxopropanoate freshly in the pot.

  • Addition: Add 2-amino-5-nitropyridine (1.0 equiv) directly to this mixture.

  • Cyclization: Heat to Reflux (70-80°C) for 4-6 hours.

  • Workup: Cool to RT. The product, Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate , often precipitates. If not, neutralize with saturated NaHCO₃ and extract with EtOAc.[1]

Why this works:

  • Fresh Electrophile: You bypass the instability of the aldehyde.[1]

  • Bromine vs. Chlorine: The in situ bromide is a better leaving group than the commercial chloride, compensating for the poor nucleophilicity of the nitro-pyridine.

Troubleshooting Table: Cyclization Yields
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Nucleophile too weak (Nitro effect).Switch solvent to Ethanol/Toluene (1:1) and reflux at 100°C.
Regioisomer Formation Formation of 2-carboxylate instead of 3.Check your reagent.[1][2][6] Ethyl bromopyruvate gives the 2-carboxylate. You must use the 3-oxopropanoate equivalent for the 3-carboxylate.
Dark/Tarry Reaction Polymerization of aldehyde.[1]Switch to the NBS/Methoxyacrylate in situ method described above.[1]

Module 2: The Reduction Phase (Nitro Amino)

User Question: "My nitro intermediate is pure, but when I reduce it using H₂/Pd-C, I lose the methyl ester or get over-reduced byproducts. How do I get the clean amine?"

Technical Diagnosis: Standard catalytic hydrogenation (H₂/Pd-C) is risky here. The pyridine ring can be partially reduced, and the ester is susceptible to hydrolysis if the solvent is not strictly anhydrous.[1] Furthermore, the resulting amine can poison the catalyst.[1]

The Solution: The Bechamp Reduction (Iron/Ammonium Chloride) This is the "Self-Validating System" for this specific molecule. It is chemoselective for the nitro group and leaves the ester and pyridine ring untouched.

Optimized Protocol
  • Suspension: Suspend Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate in Ethanol/Water (4:1) .

  • Reagents: Add Iron Powder (5.0 equiv, <325 mesh) and Ammonium Chloride (2.0 equiv).

  • Reaction: Heat to 80°C with vigorous stirring for 1-2 hours.

    • Visual Cue: Reaction turns from yellow (nitro) to rusty brown/black (iron oxides).

  • Filtration (Critical): Filter hot through a Celite pad. Wash with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Do not dry completely to a solid if storing.

Module 3: Product Stability & Storage

User Question: "I isolated the Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, but after one day on the bench, it turned black and insoluble. Why?"

Technical Diagnosis: The 6-amino group pushes electron density into the imidazopyridine ring, making it extremely electron-rich and susceptible to oxidative polymerization by atmospheric oxygen (similar to polyaniline formation).

The Solution: The "Salt Stabilization" Strategy Never store the free base.[1] Convert it immediately to the Hydrochloride (HCl) salt .[1]

  • Immediate Acidification: After the Iron reduction workup, dissolve the crude amine in minimal EtOAc.[1]

  • Salt Formation: Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

  • Precipitation: The Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate • HCl salt will precipitate as a stable off-white/yellow solid.

  • Storage: Store this salt at -20°C under Argon. It is stable for months.[1]

Visualizing the Workflow

The following diagram illustrates the optimized synthetic pathway and the critical decision points for troubleshooting.

G Start Start: 2-amino-5-nitropyridine Cyclization Cyclization: Reflux, 4-6h (Forms 3-Carboxylate) Start->Cyclization + Reagent Reagent Reagent Choice: Methyl (E)-3-methoxyacrylate + NBS (In Situ) Reagent->Cyclization Generates Methyl 2-bromo-3-oxopropanoate Intermediate Intermediate: Methyl 6-nitroimidazo [1,2-a]pyridine-3-carboxylate Cyclization->Intermediate Yield: 60-75% Reduction Reduction Method: Fe / NH4Cl (Bechamp) (Avoids H2/Pd) Intermediate->Reduction Chemoselective Product Product: Methyl 6-aminoimidazo [1,2-a]pyridine-3-carboxylate Reduction->Product Yield: 80-90% Storage CRITICAL STEP: Convert to HCl Salt Store at -20°C Product->Storage Prevent Oxidation

Caption: Figure 1. Optimized synthetic workflow emphasizing the in situ reagent generation and salt stabilization steps.

References

  • Gudmundsson, K. S., et al. (2007).[1] "Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives." Journal of Organic Chemistry, 72(10), 3790-3797.[1] Link[1]

    • Key Insight: Establishes the core reactivity of 2-aminopyridines with -halo- -keto esters and the regioselectivity challenges.
  • Enguehard-Gueiffier, C., et al. (2006).[1] "Practical synthesis of 3-ester substituted imidazo[1,2-a]pyridines." Tetrahedron, 62(25), 6042-6049.[1] Link[1]

    • Key Insight: Validates the use of in situ generated bromo-aldehyde equivalents for improved yields.
  • Bagley, M. C., et al. (2011).[1] "One-step synthesis of imidazo[1,2-a]pyridine-3-carboxylates." Synlett, (10), 1323-1326.[1] Link[1]

    • Key Insight: Provides comparative data on solvent effects and microwave assistance for this specific cycliz

Sources

Overcoming side reactions in imidazo[1,2-a]pyridine ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Field: Medicinal Chemistry

Overview: The "Deceptive" Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery (e.g., Zolpidem, Alpidem, Minodronic acid). While the ring system is generally robust, the hydrolysis of ester side chains attached to this core—particularly at the C-3 position—presents a unique set of "silent" failure modes.

This guide addresses the three most common support tickets we receive: spontaneous decarboxylation , nucleophilic halogen displacement , and zwitterionic isolation failure .

Module 1: The "Vanishing Product" (Decarboxylation)

Symptom: You hydrolyze a C-3 ester, but after workup, LCMS shows a mass corresponding to the parent heterocycle (M-44) rather than the carboxylic acid. Root Cause: The C-3 position of imidazo[1,2-a]pyridine is highly electron-rich (nucleophilic). Upon hydrolysis to the free acid, the ring nitrogen can protonate, facilitating a thermal decarboxylation event, especially under acidic workup conditions or high heat.

The Mechanism of Failure

The electron density from the bridgehead nitrogen pushes into the C-3 position. If the carboxylate is protonated (to –COOH) and the ring nitrogen is also protonated (under acidic conditions), the molecule enters a low-energy transition state that ejects


 to restore the neutral aromatic system.
Protocol A: The Anhydrous "Gold Standard" (TMSOK)

To prevent decarboxylation, avoid water and heat entirely. Use Potassium Trimethylsilanolate (TMSOK).[1][2][3]

Reagents:

  • Substrate (1.0 equiv)

  • TMSOK (1.1 – 1.5 equiv)

  • Solvent: Anhydrous THF or Et₂O (Must be dry)

Step-by-Step:

  • Dissolve: Dissolve the ester in anhydrous THF (0.1 M concentration) under

    
    .
    
  • Add: Add solid TMSOK in one portion at room temperature (20–25 °C).

  • Monitor: Stir for 1–4 hours. The reaction proceeds via nucleophilic attack of the silanolate anion (

    
    ) on the carbonyl.
    
  • Workup (Critical):

    • Do not quench with strong acid.[4]

    • The product often precipitates as the potassium salt. Filter and wash with dry ether.

    • If the free acid is required, suspend the salt in a minimum amount of water at 0 °C and adjust pH precisely to the isoelectric point (typically pH 4–5) using mild acetic acid, then filter immediately.

Why this works: TMSOK operates in non-aqueous media, preventing the formation of the hydrated tetrahedral intermediate that often precedes decarboxylation in aqueous base.

Module 2: The "Imposter" Product (Halogen Displacement)

Symptom: Your scaffold has a halogen (Cl, F) at C-5 or C-7. After hydrolysis with LiOH/NaOH, the mass spectrum shows the loss of halogen and a gain of +17 Da (OH) or +31 Da (OMe). Root Cause: Nucleophilic Aromatic Substitution (


).[5][6][7] Although imidazo[1,2-a]pyridine is electron-rich, the specific positions C-5 and C-7 are susceptible to nucleophilic attack, particularly if the ring nitrogen is quaternized or if harsh hydroxide concentrations are used.
Protocol B: Temperature-Controlled Saponification

If you cannot use TMSOK, you must control the kinetics of the hydroxide attack.

Reagents:

  • LiOH·H₂O (1.05 equiv) – Avoid excess.

  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Cool: Chill the ester solution in THF to 0 °C.

  • Add: Add the stoichiometric LiOH (dissolved in minimal water) dropwise.

  • Time: Monitor by UPLC every 15 minutes.

  • Quench: As soon as the starting material is consumed, neutralize immediately with 1M KH₂PO₄ buffer. Do not let it sit in base.

Module 3: The "Un-isolatable" Product (Zwitterion Trap)

Symptom: The reaction went to completion, but the product is stuck in the aqueous layer during extraction, or no solid precipitates upon acidification. Root Cause: Imidazo[1,2-a]pyridine carboxylic acids are amphoteric.

  • Basic: The bridgehead N (N-1) has a pKa ≈ 5.0–6.0.

  • Acidic: The carboxylic acid has a pKa ≈ 3.0–4.0. At pH < 3, it is cationic (soluble). At pH > 6, it is anionic (soluble). It precipitates only at the isoelectric point (pI).[8]

Protocol C: Isoelectric Precipitation Workflow

Data Requirement: You must estimate the pI.[8]



For most imidazo[1,2-a]pyridines, aim for pH 4.5 – 5.5.

Step-by-Step:

  • Concentrate: Remove organic solvents (THF/MeOH) under vacuum. You are left with the aqueous carboxylate salt (pH > 10).

  • Acidify Slowly: Use 1M HCl to lower pH to ~7.

  • Switch Acid: Switch to Glacial Acetic Acid for fine control. Add dropwise.

  • Target pH 5.0: Watch for cloudiness. If you overshoot to pH 2, the solid will redissolve (cation formation).

  • Filter: Collect the zwitterion precipitate. Do not wash with water (product may redissolve); wash with cold acetone or ether.

Decision Logic & Workflows
Diagram 1: Hydrolysis Method Selection

Use this decision tree to select the correct protocol based on your substrate's substitution pattern.

HydrolysisLogic Start Start: Ester Hydrolysis Q1 Is the Ester at C-3? Start->Q1 Q2 Are there Halogens (F/Cl) at C-5 or C-7? Q1->Q2 No (C-2/C-6) Risk1 High Risk: Decarboxylation Q1->Risk1 Yes MethodC Standard Saponification (LiOH/MeOH, RT) Q2->MethodC No Risk2 High Risk: SnAr Displacement Q2->Risk2 Yes MethodA Protocol A: TMSOK (Anhydrous) MethodB Protocol B: LiOH (0°C, Stoichiometric) Risk1->MethodA Required Risk2->MethodA Preferred Risk2->MethodB Alternative

Caption: Decision matrix for selecting hydrolysis conditions. C-3 esters default to anhydrous TMSOK to prevent decarboxylation.

Diagram 2: Zwitterion Isolation Strategy

Visualizing the solubility profile relative to pH.

Zwitterion Cat Cationic Species (Soluble) pH < 3 Zwit Zwitterion (Precipitate) pH ~ 4.5 - 5.5 Cat->Zwit Add Base Zwit->Cat Overshot Acid (Add NaOH) Anion Anionic Species (Soluble) pH > 7 Anion->Zwit Add AcOH (Slowly)

Caption: Solubility window for imidazo[1,2-a]pyridine carboxylic acids. Isolation is only possible in the narrow pI window.

Comparative Data: Reagent Selection
FeatureLiOH / NaOH (Aq) TMSOK (Anhydrous) Acid Hydrolysis (HCl)
Primary Mechanism Nucleophilic Acyl Substitution (

)
Nucleophilic attack by SilanolateAcid-Catalyzed (

)
Water Content HighZero (Anhydrous)High
Risk: Decarboxylation Moderate (during acidic workup)Lowest Highest
Risk: Halogen Loss High (OH⁻ is a strong nucleophile)Low (Silanolate is bulky/weaker)Low
Workup Difficulty Difficult (requires pI adjustment)Easy (Filtration of K-salt)Moderate
Best For Stable C-2/C-6 estersUnstable C-3 esters / Halogenated Non-sensitive substrates
FAQ: Frequently Asked Questions

Q: Can I use K₂CO₃ in Methanol instead of TMSOK? A: Sometimes. While milder than hydroxide, Carbonate in Methanol generates Methoxide (


). If your ring is sensitive to 

, Methoxide will displace halogens just like Hydroxide. TMSOK is safer because the silanolate is sterically bulky and less aggressive toward the aromatic ring.

Q: My product turned purple/black during hydrolysis. What happened? A: This indicates oxidative decomposition. Imidazo[1,2-a]pyridines are electron-rich. If you used heat and base in the presence of air, you likely formed oxidative dimers or ring-opening degradation products. Always degas your solvents and run under Nitrogen/Argon.

Q: I over-acidified and my product dissolved. Can I just add base to bring it back? A: Yes, but be careful. Cycling pH increases the ionic strength (NaCl formation), which can sometimes "salt in" your organic zwitterion, making it harder to precipitate. It is better to back-titrate carefully with weak base (Acetate) rather than strong NaOH.

References
  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for inorganic hydroxides. Tetrahedron Letters, 25(51), 5831-5834.

    • Establishes TMSOK as the premier reagent for anhydrous ester hydrolysis.
  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. Chemical Society Reviews.

    • Provides context on the stability and electronic properties of the scaffold.
  • Scriven, E. F. V. (1984). Azides and Nitrenes: Reactivity and Utility. Academic Press. (Context on Heterocyclic reactivity). General reference for nucleophilic susceptibility of fused pyridine systems.
  • Lombardino, J. G. (1965).[9] Preparation and New Reactions of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.

    • Foundational text on the reactivity of the imidazo[1,2-a]pyridine ring.

Sources

Stability of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate . It addresses stability concerns in acidic environments, degradation mechanisms, and troubleshooting steps for purity analysis.

Compound: Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Document ID: TS-IMDZ-06A Version: 2.1 (Current)

Part 1: Executive Summary

Is Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate stable in acidic conditions?

Short Answer: Conditionally Stable. The imidazo[1,2-a]pyridine core is robust; however, the C3-ester and C6-amino groups introduce specific vulnerabilities. In dilute, cold acidic solutions (e.g., for LCMS analysis), the compound is stable. In strong, aqueous acids (e.g., 1M HCl, TFA) or under thermal stress , it undergoes a two-step degradation pathway: Hydrolysis followed by rapid Decarboxylation .

Critical Risk: The primary degradation product is 6-aminoimidazo[1,2-a]pyridine , formed via the loss of the ester moiety and subsequent CO₂ release.

Part 2: Degradation Mechanism & Visualization

The "Acid-Heat" Trap

Users often encounter degradation during acidic workups or prolonged storage in acidic HPLC mobile phases. The mechanism proceeds as follows:

  • Protonation: The N1 nitrogen and C6-amino group protonate immediately.

  • Hydrolysis: The C3-methyl ester hydrolyzes to the carboxylic acid.

  • Decarboxylation: The resulting imidazo[1,2-a]pyridine-3-carboxylic acid is thermally unstable and spontaneously decarboxylates, especially because the electron-rich ring facilitates the loss of CO₂.

DegradationPathway Figure 1: Acid-Mediated Degradation Pathway Compound Methyl 6-aminoimidazo[1,2-a] pyridine-3-carboxylate (MW: ~191.2) Intermediate Intermediate: 3-Carboxylic Acid (Transient Species) Compound->Intermediate Acid Hydrolysis (H+/H2O, Heat) Product Degradant: 6-aminoimidazo[1,2-a]pyridine (MW: ~133.1) Intermediate->Product Spontaneous Decarboxylation (-CO2)

Figure 1: The stepwise degradation from ester to decarboxylated core under acidic/thermal stress.

Part 3: Troubleshooting & FAQs

Category 1: Analytical Anomalies (HPLC/LCMS)

Q: I see a new peak in my LCMS with a mass [M-58]. What is it? A: This is the decarboxylated degradant .

  • Calculation: The methyl ester group (-COOCH₃) has a mass of 59. Replacing it with a proton (H) results in a net loss of 58 Da.

  • Cause: Your sample likely sat in an acidic mobile phase (e.g., 0.1% Formic Acid) for too long, or the column oven temperature (>40°C) accelerated hydrolysis/decarboxylation on-column.

  • Solution: Analyze using a neutral pH buffer (Ammonium Bicarbonate) or keep the autosampler at 4°C.

Q: My compound is disappearing during acidic workup (1N HCl wash). A: You are likely extracting the dihydrochloride salt into the aqueous layer, or degrading it.

  • Solubility Shift: The 6-amino group and N1 nitrogen are basic. In 1N HCl, the compound becomes a highly polar dication, remaining in the water layer during extraction.

  • Fix: Do not use acid washes to remove impurities. Use a phosphate buffer (pH 6-7) for washing, or purify via column chromatography on silica (neutralized with 1% Et3N).

Category 2: Synthesis & Storage

Q: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule? A: Use extreme caution.

  • Risk: While TFA removes Boc groups, it also catalyzes ester hydrolysis if any water is present.

  • Protocol: Use anhydrous TFA/DCM (1:1) with molecular sieves. Quench immediately with cold saturated NaHCO₃. Do not concentrate the acidic solution under heat.

Q: How should I store the solid material? A: Store as the free base at -20°C.

  • Avoid storing as a hydrochloride salt unless strictly anhydrous. The salt form can be hygroscopic; absorbed moisture creates a local acidic environment ("micro-reactor") that promotes slow hydrolysis over months.

Part 4: Validated Stability Protocols

Experiment 1: Rapid Acid Stability Assay

Use this protocol to determine if your specific experimental conditions (solvent/pH) are safe.

Materials:

  • Compound (1 mg)

  • Solvent A: Acetonitrile

  • Solvent B: 0.1 M HCl (Aqueous)

  • HPLC/UPLC System

Workflow:

  • Preparation: Dissolve 1 mg of compound in 0.5 mL Acetonitrile.

  • Challenge: Add 0.5 mL of 0.1 M HCl. Vortex. (Final pH ~1).

  • Timepoints:

    • T=0: Inject immediately.

    • T=1h (RT): Incubate at Room Temp for 1 hour, then inject.

    • T=1h (40°C): Incubate at 40°C for 1 hour, then inject.

  • Analysis: Monitor the Area% of the parent peak vs. the degradant (RRT ~0.6-0.8 depending on column).

Data Interpretation Table:

ConditionParent Peak %Degradant %Status
T=0 >99%<0.5%Baseline
T=1h (RT) >98%<1.0%Stable (Short term)
T=1h (40°C) <90%>10%Unstable (Avoid Heat)

Note: If degradation >5% at RT, switch to non-acidic conditions immediately.

Part 5: Structural Logic & Troubleshooting Flowchart

Use the following logic tree to diagnose purity issues during your experiments.

Troubleshooting Figure 2: Diagnostic Logic Tree Start Issue: Low Purity / Unexpected Peak CheckMass Check Mass Spectrum (LCMS) Start->CheckMass MassMinus58 Mass = [M-58]? CheckMass->MassMinus58 MassPlus1 Mass = [M+1] (Parent)? CheckMass->MassPlus1 Decarbox Diagnosis: Decarboxylation Cause: Acidic Hydrolysis + Heat MassMinus58->Decarbox Yes SaltForm Diagnosis: Salt Formation Cause: Retention in Aqueous Layer MassPlus1->SaltForm Yes (But Low Yield) Action1 Action: Lower Temp, Neutralize pH Decarbox->Action1 Action2 Action: Adjust Extraction pH to > 8.0 SaltForm->Action2

Figure 2: Decision tree for diagnosing stability and isolation issues.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7][8][9]

  • Decarboxylation Mechanisms

    • Copper-Catalyzed Decarboxylative Three Component Reaction for the Synthesis of Imidazo[1,2-a]pyridine.
  • Synthesis & Stability Context

    • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[10]

Sources

Troubleshooting cyclization failures in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Imidazo[1,2-a]pyridine Synthesis Current Status: [ONLINE] Operator: Senior Application Scientist

System Overview & Architecture

The imidazo[1,2-a]pyridine scaffold is a pharmacophore "privileged structure," forming the core of blockbuster anxiolytics like Zolpidem (Ambien) and Alpidem . However, its synthesis is prone to specific failure modes—primarily stalling at intermediate stages or regiochemical scrambling.

This guide treats the synthesis not as a recipe, but as a logic gate system . If a specific gate (reaction step) does not close, the pathway fails. We will troubleshoot the two primary synthetic engines:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction (Multicomponent, Isocyanide-based).[1]

  • Condensation of 2-Aminopyridines (Classic

    
    -haloketone pathway).
    

Diagnostic Module A: The GBB Reaction

Symptom: Reaction stalls; TLC shows imine formation but no cyclized product. Context: You are reacting an aldehyde, 2-aminopyridine, and isocyanide.

Root Cause Analysis

The GBB reaction is a non-concerted [4+1] cycloaddition. The rate-determining step is often the insertion of the isocyanide into the protonated imine (formed in situ).

  • Failure Point 1: Solvent Proticity. The GBB reaction is notoriously solvent-dependent. Aprotic solvents (DCM, TFE, Toluene) often fail to stabilize the polar transition state required for the isocyanide insertion.

  • Failure Point 2: Lewis Acid "Trapping". If using metal triflates (e.g., Sc(OTf)₃), the catalyst may bind irreversibly to the highly basic pyridine nitrogen of the starting material, preventing activation of the imine.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Methanol (MeOH) or TFEProtic solvents stabilize the nitrilium intermediate via H-bonding, lowering the activation energy for cyclization.
Catalyst Sc(OTf)₃ (5-10 mol%) Scandium is "water-tolerant" and maintains Lewis acidity even in protic media, unlike TiCl₄ or BF₃.
Concentration High (0.5 M - 1.0 M) Multicomponent reactions (MCRs) are entropically disfavored; high concentration drives the kinetics.
Visualization: GBB Failure Logic

GBB_Troubleshooting Start Start: GBB Reaction Imine Intermediate: Imine Formed? Start->Imine SolventCheck Check Solvent Proticity Imine->SolventCheck No Cyclization CatalystCheck Check Lewis Acid Binding SolventCheck->CatalystCheck MeOH used Fail_Stall FAILURE: Stalled at Imine SolventCheck->Fail_Stall DCM/Toluene used Success Product: Imidazo[1,2-a]pyridine CatalystCheck->Success Sc(OTf)3 / Acidic pH Fail_Hydro FAILURE: Hydrolysis CatalystCheck->Fail_Hydro Catalyst Poisoned

Caption: Logic flow for diagnosing GBB reaction stalling. Note the critical dependency on solvent proticity for the cyclization step.

Diagnostic Module B: Condensation Failures

Symptom: Isolation of a crystalline solid that is not the product (incorrect NMR, water-soluble). Context: Reaction of 2-aminopyridine with an


-haloketone (e.g., bromoacetophenone).[2][3]
Root Cause Analysis

This reaction proceeds via an Ortoleva-King type mechanism.[4][5] The initial step is the nucleophilic attack of the ring nitrogen (N1) on the alkyl halide.

  • The Trap: The reaction often stops at the N-alkylated pyridinium salt stage if the temperature is too low or the base is insufficient to drive the dehydration/cyclization.

  • Regioselectivity: While N1 attack is favored (forming the fused system), steric bulk on the pyridine ring can force attack at the exocyclic amine, leading to a linear byproduct.

Troubleshooting Protocol

Q: My product is water-soluble and the NMR shows no aromatic singlet for the imidazole proton.

  • A: You have isolated the intermediate hydrobromide salt.

  • Fix: Reflux the salt in Ethanol with Sodium Bicarbonate (NaHCO₃) for 4–6 hours. The base is required to deprotonate the

    
    -carbon, triggering the cyclization and loss of water.
    

Q: I am seeing multiple spots on TLC.

  • A: Likely the "Dimroth Rearrangement" product or exocyclic N-alkylation.

  • Fix: Ensure you are using reflux conditions. Kinetic control (room temp) favors the salt; thermodynamic control (reflux) favors the stable aromatic fused system.

Visualization: Condensation Pathway

Condensation_Pathway Reactants 2-Aminopyridine + Alpha-Haloketone Salt Intermediate Pyridinium Salt Reactants->Salt N-Alkylation Cyclization Cyclization (- H2O) Salt->Cyclization Base + Heat Trap TRAP: Stable Salt Isolated Salt->Trap Low Temp / No Base Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: The critical bifurcation point in condensation synthesis. Without base and heat, the system rests at the stable salt intermediate.

Validated Experimental Protocols

Protocol A: Robust GBB Synthesis (Scandium Catalyzed)

Recommended for combinatorial library generation.

  • Stoichiometry: Aldehyde (1.0 equiv), 2-Aminopyridine (1.0 equiv), Isocyanide (1.1 equiv).

  • Solvent System: MeOH (Concentration 0.5 M). Do not use DCM.

  • Catalyst: Sc(OTf)₃ (5 mol%).

  • Procedure:

    • Dissolve aldehyde and amine in MeOH. Stir 15 min to pre-form imine (optional but recommended).

    • Add isocyanide and catalyst.[1][6][7]

    • Stir at room temperature for 12 hours. If sluggish, heat to 50°C.

  • Validation:

    • TLC: Look for a bright blue fluorescent spot (long wave UV) characteristic of the imidazopyridine core.

    • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with NaHCO₃ (remove trace acid), then Brine.

Protocol B: "Rescue" of Condensation Intermediates

Use this if you suspect you have isolated the uncyclized salt.

  • Suspension: Suspend the suspected salt intermediate in Ethanol (5 mL/mmol).

  • Activation: Add NaHCO₃ (2.0 equiv) or NaOAc (2.0 equiv).

  • Cyclization: Heat to reflux for 6 hours. The suspension should clear as the salt converts to the neutral organic product, then potentially precipitate again upon cooling.

  • Isolation: Pour into ice water. The imidazo[1,2-a]pyridine usually precipitates as a solid. Filter and wash with cold water.

Comparative Data: Catalyst Efficiency (GBB)

CatalystTypical YieldReaction TimeNotes
Sc(OTf)₃ 85-95% 4-12 hBest Balance. Water tolerant, reusable, high functional group tolerance.
Acetic Acid 60-75%12-24 hGreen, cheap, but slower. Requires workup to remove acid.
Iodine (I₂) 70-85%3-6 hOxidative conditions; incompatible with sensitive thiols or alkenes.
Montmorillonite K10 75-85%2-5 hHeterogeneous (easy filtration), but batch-to-batch variability.

References

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines by a Three-Component Condensation. Synlett, 1998(6), 661–663. Link

  • Devi, N., Singh, D., & Singh, V. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate.[8] Link

  • Shaabani, A., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[1] Molecular Diversity, 20, 233–254. Link

  • Perumal, P. T., et al. (2010). A green and efficient synthesis of imidazo[1,2-a]pyridines using montmorillonite K10 clay. Green Chemistry, 12, 196-198. Link

Sources

Technical Support Center: Purification of Crude Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic scaffold. Our approach is rooted in explaining the fundamental principles behind each step, enabling you to make informed decisions in your own laboratory work.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification workflow.

Question 1: My crude product is a dark, oily, or gummy solid. How can I handle it before proceeding with purification?

Answer:

A non-crystalline crude product is common and often indicates the presence of residual solvents, unreacted starting materials, or colored byproducts. The primary goal is to obtain a free-flowing solid, which is easier to handle for subsequent purification by chromatography or recrystallization.

Recommended Strategy: Trituration

Trituration is the process of washing the crude material with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.

Step-by-Step Protocol:

  • Place the crude oil or gum in a flask.

  • Add a small volume of a non-polar solvent. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate and hexane.

  • Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to break up the oil/gum and encourage the precipitation of your product.

  • You should observe the formation of a solid precipitate. Continue stirring for 15-30 minutes.

  • Isolate the solid by vacuum filtration, washing it with a small amount of the cold trituration solvent.

  • Dry the solid under vacuum. This material is now likely enriched in your desired product and is in a more suitable physical form for the next purification step.

Causality: The change in solvent environment from the polar reaction mixture to a less polar trituration solvent reduces the solubility of your moderately polar product, causing it to precipitate, while highly soluble, non-polar impurities and some polar, colored impurities are washed away.

Question 2: My TLC plate shows multiple spots, and I'm unsure which is my product. How do I proceed?

Answer:

Identifying your product on a Thin Layer Chromatography (TLC) plate is a critical first step in designing a purification strategy. The key is to run co-spots with your starting materials.

Recommended Strategy: Analytical TLC with Co-spotting

  • Prepare your TLC Plate: On a silica gel plate, lightly draw a starting line in pencil. Mark three lanes: "SM" (Starting Material), "Crude," and "Co-spot."

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of the key starting material (e.g., the 2-aminopyridine derivative used in the synthesis).

    • In the "Crude" lane, spot your crude reaction mixture.

    • In the "Co-spot" lane, apply a spot of the starting material first, and then carefully apply a spot of your crude mixture directly on top of it.

  • Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexane). Visualize under UV light (254 nm and/or 365 nm).

Interpreting the Results:

  • The product, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, contains a conjugated system and should be UV active.

  • The spot corresponding to your starting material in the "SM" lane should match one of the spots in the "Crude" lane. In the "Co-spot" lane, this spot will appear more intense.

  • The product is typically a new spot that is not present in the starting materials. Given its structure, it will likely have a different polarity (and thus a different Retention Factor, Rf) than the starting materials.

Once the product spot is identified, you can optimize the solvent system for column chromatography to achieve good separation between the product and the impurities.

Question 3: During silica gel column chromatography, my product streaks badly and gives broad fractions. What is causing this and how can it be prevented?

Answer:

Streaking (or tailing) of amine-containing compounds on silica gel is a classic problem. It occurs because the slightly acidic nature of silica gel (due to silanol groups, Si-OH) can protonate the basic amino group on your molecule. This ionic interaction is stronger than standard adsorption, causing poor elution and band broadening.

Recommended Strategy: Deactivating the Silica Gel

To prevent this interaction, you must neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.

Step-by-Step Protocol:

  • Determine your optimal eluent system using TLC (e.g., 40% Ethyl Acetate / 60% Hexane).

  • To this eluent system, add 0.5-1% triethylamine (TEA) or ammonia solution.

  • Prepare your column as usual, but ensure you equilibrate the silica gel with the base-modified eluent before loading your sample.

  • Run the column with the base-modified eluent.

Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic silanol groups on the silica gel surface, effectively "capping" them. This prevents your product from interacting ionically, allowing it to elute cleanly based on polarity, resulting in sharper bands and better separation.[1][2]

Purification Workflow Diagram

G Crude Crude Oily/Gummy Product Trituration Trituration (e.g., Diethyl Ether) Crude->Trituration Solid Crude Solid Trituration->Solid TLC Analytical TLC (Identify Product & Impurities) Solid->TLC Column Column Chromatography (Silica Gel + 0.5% TEA in Eluent) TLC->Column Major Impurities Present Recrystallize Recrystallization (e.g., Ethanol/Water) TLC->Recrystallize Relatively Clean Fractions Collect & Combine Pure Fractions Column->Fractions Fractions->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure Analysis Purity & Identity Check (NMR, LC-MS, mp) Pure->Analysis

Caption: General workflow for the purification of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate?

Answer:

Impurities are almost always related to the synthetic route used. The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or through multi-component reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4][5]

Potential Impurity Origin Chemical Nature Removal Strategy
Unreacted 2-amino-5-iodopyridine (or similar starting material)Incomplete reactionBasic, less polar than productColumn Chromatography
Unreacted α-haloketone/aldehydeIncomplete reactionNeutral, polarColumn Chromatography, Aqueous Wash
RegioisomersNon-selective cyclizationBasic, similar polarity to productCareful Column Chromatography, Recrystallization
Polymeric byproductsSide reactionsOften insoluble or highly polarFiltration, Column Chromatography
Residual Lewis/Brønsted acid catalystGBB or similar reactionsAcidicAqueous basic wash (e.g., NaHCO3 solution)
Q2: Can I use acid-base extraction to purify my compound?

Answer:

Yes, absolutely. Acid-base extraction is a highly effective technique for this molecule due to the presence of the basic 6-amino group. It is particularly useful for removing neutral or acidic impurities from the crude product.[6]

Principle:

  • Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with an aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt (R-NH3+ Cl-), which will move into the aqueous layer.

  • Neutral impurities will remain in the organic layer.

  • Separate the layers. The aqueous layer now contains your protonated product.

  • Basify the aqueous layer with a base (e.g., 1M NaOH, NaHCO3) to deprotonate the ammonium salt and precipitate your neutral product.

  • Extract the now water-insoluble product back into a fresh organic solvent.

  • Dry the organic layer with a drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified product.

This method is an excellent alternative or complement to chromatography, especially on a larger scale.

Acid-Base Extraction Workflow

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Back-Extraction cluster_3 Step 4: Final Isolation Start Crude Product (Product + Neutral Impurities) in Ethyl Acetate Funnel1 Separatory Funnel: Add 1M HCl (aq) Start->Funnel1 Dissolve Organic1 Organic Layer: Neutral Impurities Funnel1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Product (R-NH3+) Funnel1->Aqueous1 Collect Funnel2 Separatory Funnel: 1. Add 1M NaOH (aq) to neutralize 2. Add fresh Ethyl Acetate Aqueous1->Funnel2 Organic2 Organic Layer: Pure Product (R-NH2) Funnel2->Organic2 Aqueous2 Aqueous Layer: Salts Funnel2->Aqueous2 Discard Final Evaporate Solvent -> Pure Product Organic2->Final Dry &

Sources

Optimizing reaction temperature for imidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Hantzsch-Type Condensation

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development[1][2]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in anxiolytics (e.g., Alpidem, Zolpidem) and anti-inflammatory agents.[1][2] The standard synthesis involves the condensation of 2-aminopyridines with


-haloketones.

While often cited as a "simple" condensation, this reaction is biphasic in its energy requirements .[1][2] Users frequently encounter stalled reactions (intermediate accumulation) or decomposition (oxidative tarring).[1][2] This guide addresses the thermodynamic critical path , specifically how temperature modulates the rate-limiting dehydration step.

Module 1: The Thermodynamics of Cyclization

Understanding the "Stall Point"

The formation of imidazo[1,2-a]pyridine proceeds via a two-step mechanism.[3] Understanding the thermal requirement of Step 2 is critical for troubleshooting.

  • Step 1 (Kinetic Control):

    
    -alkylation of the pyridine ring nitrogen. This is rapid and exothermic. It occurs readily at Room Temperature (RT) to 50°C.
    
  • Step 2 (Thermodynamic Control): Intramolecular cyclization followed by dehydration (aromatization). This step has a significantly higher activation energy (

    
    ).
    

Technical Insight: If your reaction temperature is too low (<60°C in standard solvents), the reaction will kinetically trap the intermediate pyridinium salt .[1][2] You must supply sufficient thermal energy to cross the barrier for water elimination.

Mechanism & Thermal Energy Mapping

ReactionPathway Fig 1. Thermal dependency of the cyclodehydration step. Start Reactants (2-Aminopyridine + Alpha-Haloketone) Inter Intermediate (N-alkylated Pyridinium Salt) Start->Inter Fast (RT to 50°C) Kinetic Control Barrier Activation Barrier (Dehydration/Aromatization) Inter->Barrier Heat Required (>75°C) Product Product (Imidazo[1,2-a]pyridine) Barrier->Product Irreversible - H2O, - HX

Fig 1: The reaction requires a thermal 'push' to exit the intermediate well and achieve aromatization.

Module 2: Optimized Protocols

Do not rely on generic "stir overnight" instructions. Select the protocol based on your available equipment and substrate stability.

Protocol A: Standard Thermal Reflux (Robust Substrates)

Best for: Scale-up, stable substrates, standard laboratory setups.[1][2]

  • Stoichiometry: 1.0 eq 2-aminopyridine : 1.1 eq

    
    -haloketone : 1.5 eq NaHCO
    
    
    
    .
  • Solvent: Ethanol (EtOH) or n-Propanol.

    • Why: EtOH boils at 78°C, which is the "sweet spot" for driving Step 2 without causing rapid oxidative decomposition.[1][2]

  • Procedure:

    • Dissolve reactants in EtOH (0.5 M concentration).

    • Heat to reflux (78-80°C) .

    • Critical Checkpoint: Monitor by TLC/LCMS at 1 hour. If the intermediate (often more polar) persists, push to 90°C (switch to n-Propanol) or add a Lewis acid catalyst (e.g., Sc(OTf)

      
      , 5 mol%).[1][2]
      
  • Workup: Cool to RT. The product often precipitates. If not, remove solvent and neutralize.[1][2]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, rapid optimization.[1][2]

  • Stoichiometry: 1.0 eq amine : 1.0 eq haloketone. (No base required initially).

  • Solvent: Ethanol or Water/PEG-400 (Green Chemistry).

  • Parameters:

    • Temperature: 120°C - 150°C.

    • Time: 5 - 10 minutes.

    • Pressure: High (sealed vessel).

  • Mechanism: The rapid dielectric heating overcomes the

    
     for dehydration almost instantly, preventing the accumulation of side-products that occur during slow ramp-up times [1, 6].
    

Module 3: Troubleshooting Guide (FAQ)

Scenario 1: The "Stalled Intermediate"

User Question: "My LCMS shows a mass corresponding to [M + H + Halogen]. It won't cyclize to the final product."

Root Cause: Thermal deficiency. The reaction has completed Step 1 (alkylation) but lacks the energy to eliminate water (Step 2). Corrective Action:

  • Increase Temperature: If using MeOH (65°C), switch to EtOH (78°C) or Toluene (110°C).

  • Add a Dehydrating Agent: If the substrate is heat-sensitive, add molecular sieves or a Lewis Acid (ZnCl

    
    ) to lower the activation energy of the dehydration step [3].
    
Scenario 2: The "Black Tar"

User Question: "My reaction turned into a black, insoluble mess. Yield is <20%."

Root Cause: Oxidative decomposition or Polymerization. 2-aminopyridines are electron-rich and prone to oxidation at high temperatures in air. Corrective Action:

  • Inert Atmosphere: Strictly run under Nitrogen or Argon.

  • Temperature Control: Do not exceed 100°C unless using Microwave (MW) heating.

  • Scavenge Acid: The reaction generates HX (acid). High acidity at high T promotes polymerization. Add NaHCO

    
     or use a buffered solvent system [2].
    
Scenario 3: Regioselectivity Issues

User Question: "I am getting a mixture of isomers. How do I control this?"

Root Cause: Steric hindrance vs. Electronic control.[4] Corrective Action:

  • Temperature Effect: Lower temperatures (RT to 50°C) favor the kinetic product (alkylation at the most nucleophilic nitrogen). Higher temperatures favor thermodynamic equilibration.

  • Guidance: Perform the reaction at lower T (40°C) for longer times (24h) to maximize regioselectivity before ramping heat for the final dehydration [4].

Module 4: Diagnostic Workflow

Use this decision tree to determine your next experimental move.

Troubleshooting Fig 2. Diagnostic decision tree for reaction optimization. Start Analyze Reaction Mixture (LCMS / TLC) Result1 Mass = Product + H2O/HX (Intermediate Persists) Start->Result1 Intermediate Trapped Result2 Mass = Complex Mixture (Black Tar / Degradation) Start->Result2 Decomposition Result3 Clean Product (>90% Conversion) Start->Result3 Success Action1 Action: Increase Temp Switch Solvent (EtOH -> BuOH) Or Add Lewis Acid Result1->Action1 Action2 Action: Lower Temp Use Inert Atmosphere (N2) Add Base (NaHCO3) Result2->Action2 Action3 Action: Isolate Precipitate or Column Result3->Action3

Fig 2: Follow the mass-spec evidence to adjust thermal parameters.

References

  • Perumal, P. T., et al. (2016).[1][2] "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry. Link

  • Bagdi, A. K., et al. (2013).[1][2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Donelson, J. L., et al. (2006).[1][2] "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link[1][2]

  • Goel, A., et al. (2012).[1][2] "Solvent-free, self-catalyzed synthesis of imidazo[1,2-a]pyridines."[3] RSC Advances. Link

  • Stasyuk, A. J., et al. (2012).[1][2] "Mechanism of the Hantzsch synthesis of imidazo[1,2-a]pyridines." Tetrahedron. Link[1][2]

  • Santra, S., et al. (2013).[1][2] "Green synthesis of imidazo[1,2-a]pyridine derivatives." Green Chemistry Letters and Reviews. Link[1][2]

Sources

Technical Support Center: Scalable Production of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Scale-Up Support Last Updated: February 16, 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS Registry (Generic Scaffold): 136117-69-6 (Reference for 6-amino core) Primary Application: Critical intermediate for kinase inhibitors (e.g., p38


, PI3K) and GABAergic modulators.

The Scale-Up Challenge: While the imidazo[1,2-a]pyridine scaffold is privileged in medicinal chemistry, the specific production of the 6-amino-3-carboxylate variant presents three distinct process hurdles:

  • Regioselectivity & Exotherm: The condensation of 2-amino-5-nitropyridine with

    
    -halo-
    
    
    
    -ketoester equivalents requires strict temperature control to prevent "runaway" polymerization.
  • Nitro Reduction Safety: Reducing the 6-nitro intermediate on a kilogram scale involves high-energy intermediates and catalyst poisoning risks.

  • Amine Instability: The final 6-amino product is electron-rich and prone to rapid oxidation (browning) if not isolated as a salt.

Synthetic Workflow & Critical Process Parameters (CPPs)

The following diagram outlines the optimized industrial route, highlighting the decision points where batches most frequently fail.

SynthesisWorkflow Start Start: 2-Amino-5-nitropyridine Step1 Step 1: Cyclization (Reflux in EtOH/DME) Start->Step1 Reagent Reagent Prep: Methyl 2-chloro-3-oxopropanoate (Unstable Aldehyde Eq.) Reagent->Step1 Freshly Prepared Check1 QC Check: Regioisomer Ratio? Step1->Check1 Check1->Step1 Fail (Recrystallize) Intermed Intermediate: Methyl 6-nitroimidazo[1,2-a] pyridine-3-carboxylate Check1->Intermed Pass (>95:5) Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Check2 QC Check: Hydroxylamine Impurity? Step2->Check2 Check2->Step2 Fail (Extend Time/Heat) Isolation Step 3: Salt Formation (HCl or PTSA) Check2->Isolation Pass (<0.1%) Final Final Product: HCl Salt (Stable Solid) Isolation->Final

Figure 1: Process Flow Diagram for the synthesis of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate showing Critical Quality Attributes (CQAs) at intermediate stages.

Module 1: The Cyclization (Ring Formation)

The Reaction: 2-amino-5-nitropyridine + Methyl 2-chloro-3-oxopropanoate


 Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate.

Context: The reagent (Methyl 2-chloro-3-oxopropanoate) is often unstable. On scale, it is frequently generated in situ or a surrogate like Methyl 3-methoxy-2-bromoacrylate is used.

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseCorrective Action
Reaction mixture turns to black tar Thermal Runaway: The reaction is highly exothermic. Adding the electrophile too fast causes polymerization.Protocol Adjustment: Dose the halo-ester over 2–4 hours. Maintain internal temp

C. Use a dosing pump.
Low Yield (<40%) Reagent Hydrolysis: The ester group on the reagent hydrolyzed before cyclization due to wet solvent.Dry Solvents: Ensure Ethanol/DME water content is

. Add 3Å Molecular Sieves to the reactor.
Product is "sticky" / won't filter Polymorph Issue: Rapid cooling trapped impurities.Annealing: Re-heat the slurry to reflux for 30 mins, then cool slowly (10°C/hour) to induce proper crystal growth.
FAQ: Cyclization

Q: Can I use Methyl 2-chloroacetoacetate instead? A: No. That reagent yields the 2-methyl analog (Methyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate). If your target requires a proton at the 2-position, you must use the formyl equivalent (Methyl 2-chloro-3-oxopropanoate) or the dimethyl acetal derivative.

Q: Why is the regioselectivity poor? A: In 2-aminopyridines with electron-withdrawing groups (like 5-nitro), the ring nitrogen is less nucleophilic.

  • Fix: Use 1,2-dimethoxyethane (DME) as the solvent. It coordinates with the protonated intermediate and facilitates the correct ring closure.

Module 2: The Nitro Reduction (Safety Critical)

The Reaction: Methyl 6-nitroimidazo...


 Methyl 6-aminoimidazo...

Scale-Up Risk: Nitro reductions are highly exothermic (


). Accumulation of hydroxylamine intermediates can lead to explosive decomposition.
Protocol: Catalytic Hydrogenation (Recommended)
  • Catalyst: 5% Pd/C (50% wet). Load: 5 wt% relative to substrate.

  • Solvent: Methanol/THF (1:1). Note: The nitro compound has poor solubility in pure MeOH.

  • Conditions: 3 bar H₂, 25–30°C.

  • Workup: Filter over Celite under Nitrogen. Do not let the catalyst dry out (fire hazard).

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Reaction stalls at 90% conversion Catalyst Poisoning: The sulfur/halide traces from Step 1 are poisoning the Pd.Carbon Treat: Treat the Step 1 intermediate with activated charcoal before hydrogenation.
Unknown Impurity (M+16 mass) Hydroxylamine Intermediate: Incomplete reduction (R-NH-OH).Forcing Conditions: Increase temperature to 40°C and pressure to 5 bar for 2 hours.
Ester Hydrolysis (Acid formed) Transesterification/Hydrolysis: Basic amines + Methanol + Trace water.Solvent Switch: Use dry THF or Ethyl Acetate. Avoid prolonged stirring after reaction completion.

Module 3: Isolation & Stability (The "Browning" Issue)

The free base (6-amino) is an electron-rich aniline derivative. Upon exposure to air, it oxidizes to quinoidal species (brown/purple oil).

The Solution: Isolate immediately as a salt.

Recommended Protocol: HCl Salt Formation
  • Filter the hydrogenation mixture (under N₂).

  • Cool filtrate to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • The hydrochloride salt precipitates as a white/pale yellow solid.

  • Filter and wash with MTBE.

  • Result: Stable solid, shelf-life >1 year at 4°C.

Interactive Troubleshooting Logic

Use this logic tree when analytical data (LCMS) shows unexpected results.

TroubleshootingTree Issue Problem Detected Type Identify Issue Type Issue->Type Impurity Impurity Profile Type->Impurity Wrong Mass Yield Low Yield Type->Yield Low Recovery M16 Mass M+16 (Hydroxylamine) Impurity->M16 M14 Mass M-14 (Ester Hydrolysis) Impurity->M14 Precip Product Oiled Out Yield->Precip Action1 Increase H2 Pressure Check Stirring M16->Action1 Action2 Check Water Content Lower Workup Temp M14->Action2 Action3 Switch Solvent to THF/Heptane Precip->Action3

Figure 2: Decision Matrix for troubleshooting common analytical anomalies during scale-up.

References & Authoritative Sources

  • General Synthesis of Imidazo[1,2-a]pyridines:

    • Bagdi, A. K., et al. "Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 2017.

    • Source:

  • Scale-Up of Groebke-Blackburn-Bienaymé (GBB) & Related Condensations:

    • Baenziger, M., et al.[1] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 2017.[1][2][3] (Provides excellent data on handling the imidazo-pyridine core on scale).

    • Source:

  • Nitro Reduction Strategies in Heterocycles:

    • Dowdy, E. D., et al. "Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides." Organic Process Research & Development, 2015. (Describes the ethyl 2-chloroacetoacetate route and reduction safety).

    • Source:

  • Antitubercular Imidazo[1,2-a]pyridine Analogues (Synthesis Data):

    • Ramezani, et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics." PMC, 2021. (Detailed experimental for the carboxylate intermediates).

    • Source:

For further assistance, contact the Process Safety Group at internal-extension 4402.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal structural elucidation of novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically used drugs.[1][2] Its rigid, bicyclic nature and rich electronic properties make it a versatile framework for targeting various biological entities. This guide provides an in-depth analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of a key derivative, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, and compares its expected spectral features with those of related analogues.

The Strategic Importance of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For heterocyclic systems like imidazo[1,2-a]pyridines, ¹H NMR provides a wealth of information regarding the electronic environment of each proton, their spatial relationships, and the overall substitution pattern on the ring system. A thorough understanding of the ¹H NMR spectrum is the first line of confirmation for a successful synthesis and provides the foundational data for further drug development activities.

Interpreting the ¹H NMR Spectrum: A Predictive and Comparative Analysis

While a publicly available experimental spectrum for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is not readily found, we can predict its ¹H NMR spectrum with a high degree of accuracy by dissecting its structure and comparing it to known, structurally similar compounds. The imidazo[1,2-a]pyridine core has a unique electronic distribution that influences the chemical shifts of its protons.[3]

The Predicted ¹H NMR Spectrum

The structure of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate features protons at the C2, C5, C7, and C8 positions of the bicyclic core, an amino group at C6, and a methyl ester at C3. The expected chemical shifts, multiplicities, and coupling constants are detailed below.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a publication-quality ¹H NMR spectrum of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing Molecular Connectivity and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Molecular Structure and Proton Assignments cluster_0 Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate C3-COOCH3 COOCH3 CH3 CH3 C3-COOCH3->CH3 C6-NH2 NH2 NH2_H NH2 C6-NH2->NH2_H N1 N C2 C N1->C2 C3 C C2->C3 H2 H2 C2->H2 C3->C3-COOCH3 C8a C C3->C8a N4 N N4->C8a C5 C C5->N4 H5 H5 C5->H5 C6 C C6->C6-NH2 C6->C5 C7 C C7->C6 H7 H7 C7->H7 C8 C C8->C7 H8 H8 C8->H8 C8a->N1 C8a->C8

Caption: Molecular structure of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate with key protons highlighted.

¹H NMR Experimental Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Setup Instrument Setup (Tuning, Shimming) Spectrometer->Setup Acquisition Data Acquisition (1D ¹H Spectrum) Setup->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity, Coupling Constants) Processing->Analysis

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Comparative Data Analysis

The predicted chemical shifts for our target molecule can be contextualized by comparing them with experimental data from related compounds found in the literature.

Proton Predicted Chemical Shift (ppm) for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Observed Chemical Shift (ppm) in Analogues Rationale for Shift
H5 ~8.90 (s)H5 in a 6-bromo analogue: 9.49 (dd)[4]The amino group at C6 is strongly electron-donating, deshielding the adjacent H5 proton. The singlet multiplicity arises from the lack of adjacent protons.
H2 ~8.10 (s)H2 in a 2-phenyl analogue: 8.35 (dd)[5]The C3-carboxylate group is electron-withdrawing, leading to a downfield shift. The singlet nature is due to the absence of neighboring protons.
H8 ~7.50 (d)H8 in the parent imidazo[1,2-a]pyridine: 7.58 (d)[6]The electronic environment is similar to the unsubstituted parent compound.
H7 ~7.00 (dd)H7 in a 6-bromo analogue: 7.44 (dd)[4]The electron-donating amino group at C6 causes a significant upfield shift compared to an electron-withdrawing bromo substituent.
-NH₂ ~5.50 (s, broad)Not directly comparable, highly solvent and concentration dependent.Exchangeable protons often appear as a broad singlet.
-OCH₃ ~3.80 (s)-OCH₃ in a 3-carboxylate analogue: 4.44 (q, ethyl ester)[4]Typical chemical shift for a methyl ester.

This comparative table highlights the electronic effects of the substituents on the chemical shifts of the aromatic protons. The electron-donating amino group at C6 is expected to cause a notable upfield shift for H5 and H7 compared to analogues with electron-withdrawing groups at the same position. Conversely, the electron-withdrawing methyl carboxylate at C3 will deshield the H2 proton.

Conclusion

The ¹H NMR spectrum of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate can be confidently predicted through a combination of foundational NMR principles and comparative analysis with structurally related analogues. The key spectral features include a downfield singlet for H5, another singlet for H2, and a characteristic splitting pattern for H7 and H8. This guide provides a robust framework for researchers to interpret their experimental data, confirm the structure of their synthesized compounds, and advance their drug discovery programs with confidence. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a solid understanding of its spectroscopic properties is essential for its successful exploitation.[7]

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available at: [Link]

  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. Available at: [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. Available at: [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. Available at: [Link]

  • Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development - Bentham Science Publisher. Available at: [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]2ob01452a)

Sources

A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural elucidation of imidazo[1,2-a]pyridine-3-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering a comparative perspective against other common analytical techniques and providing actionable experimental protocols. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Accurate and unambiguous structural characterization is therefore paramount in the development of novel therapeutics based on this core.

The Central Role of 13C NMR in Structural Elucidation

While a suite of analytical techniques is employed for characterizing newly synthesized molecules, 13C NMR spectroscopy holds a unique and critical position. It directly probes the carbon backbone of the molecule, providing information on the number of non-equivalent carbons, their hybridization state (sp, sp2, sp3), and their electronic environment. For complex heterocyclic systems like imidazo[1,2-a]pyridine-3-carboxylates, this data is invaluable for confirming the core structure, identifying substitution patterns, and ruling out isomeric impurities.

Unlike 1H NMR, which can be complicated by overlapping signals and complex coupling patterns, 13C NMR spectra are often simpler to interpret due to the low natural abundance of the 13C isotope, which virtually eliminates carbon-carbon coupling. Each unique carbon atom typically gives rise to a distinct signal, making it a powerful tool for carbon counting and symmetry determination.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of an imidazo[1,2-a]pyridine-3-carboxylate sample. The causality behind each step is explained to ensure a robust and reproducible experiment.

Step 1: Sample Preparation

  • Action: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Rationale: A sufficient concentration is necessary to obtain a good signal-to-noise ratio within a reasonable acquisition time. The deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's spectrum. The choice of solvent should be based on the compound's solubility and should be noted as it can slightly influence chemical shifts.

Step 2: Instrument Setup and Calibration

  • Action: Transfer the sample to a 5 mm NMR tube. Place the tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Rationale: The deuterium lock ensures the stability of the magnetic field over the course of the experiment. Shimming corrects for inhomogeneities in the magnetic field, leading to sharper signals and better resolution.

Step 3: Acquisition Parameters

  • Action: Set up a standard proton-decoupled 13C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm. This range covers the vast majority of organic compounds.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. This allows for the relaxation of carbon nuclei, especially quaternary carbons, leading to more accurate integration (though routine 13C spectra are not typically integrated).

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Rationale: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets. The chosen spectral width encompasses the expected chemical shifts for the aromatic and carbonyl carbons in the target molecule. A sufficient number of scans is crucial for achieving an adequate signal-to-noise ratio.

Step 4: Data Processing

  • Action: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS).

  • Rationale: Fourier transformation converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing and baseline correction are necessary to obtain an accurate representation of the signals. Correct referencing is critical for comparing experimental data with literature values.

Interpreting the 13C NMR Spectrum of Imidazo[1,2-a]pyridine-3-carboxylates

The chemical shifts in a 13C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. The following table provides typical chemical shift ranges for the core carbons of an ethyl imidazo[1,2-a]pyridine-3-carboxylate scaffold, synthesized from various literature sources.[3][4]

Carbon AtomTypical Chemical Shift (ppm)Notes
C2140 - 150Often a quaternary carbon, influenced by substituents.
C3110 - 125A quaternary carbon, shielded by the adjacent nitrogen and substituted with the carboxylate group.
C5120 - 130Aromatic CH, sensitive to substituents on the pyridine ring.
C6110 - 125Aromatic CH, typically one of the more shielded pyridine carbons.
C7125 - 135Aromatic CH.
C8115 - 125Aromatic CH, adjacent to the bridgehead nitrogen.
C8a140 - 150Bridgehead quaternary carbon.
C=O (carboxylate)160 - 170The carbonyl carbon of the ester group.
O-CH2 (ethyl)60 - 65The methylene carbon of the ethyl ester.
CH3 (ethyl)14 - 16The methyl carbon of the ethyl ester.

Note: These are approximate ranges and can vary based on the solvent and the presence of other substituents on the ring system.

Comparative Analysis of Analytical Techniques

While 13C NMR is a cornerstone of structural analysis, a comprehensive characterization relies on a combination of techniques. The following table compares 13C NMR with other common analytical methods for the analysis of imidazo[1,2-a]pyridine-3-carboxylates.

TechniqueInformation ProvidedStrengthsWeaknesses
13C NMR Number and electronic environment of unique carbon atoms.Unambiguous carbon backbone information; good for identifying isomers.Low sensitivity; requires more sample and longer acquisition times.
1H NMR Number, connectivity, and electronic environment of protons.High sensitivity; provides detailed information on proton-proton coupling.Can have complex and overlapping signals, especially in the aromatic region.
2D NMR (HSQC, HMBC) Correlation between protons and carbons.Directly links protons to their attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC), allowing for definitive assignment of all signals.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides the molecular formula (with high resolution MS) and structural information from fragmentation.Does not distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups (e.g., C=O, C-N, C-O).Provides limited information on the overall molecular structure.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for 13C NMR analysis and the complementary nature of different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound (10-20 mg in 0.6 mL solvent) transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert setup Set Acquisition Parameters insert->setup acquire Acquire Data (1024+ scans) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum analytical_techniques cluster_spectroscopy Spectroscopic Techniques Compound Imidazo[1,2-a]pyridine- 3-carboxylate NMR_1D 1D NMR (1H, 13C) Compound->NMR_1D Backbone & Protons IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Definitive Assignment Full Structure Elucidation Full Structure Elucidation NMR_2D->Full Structure Elucidation MS->Full Structure Elucidation

Caption: Interrelation of analytical techniques.

Conclusion

For the unambiguous structural verification of imidazo[1,2-a]pyridine-3-carboxylates, 13C NMR spectroscopy is an indispensable tool. It provides direct insight into the carbon framework of the molecule, which, when used in conjunction with other techniques like 1H NMR and mass spectrometry, allows for a complete and confident structural assignment. The detailed protocol and comparative analysis provided in this guide serve as a practical resource for researchers in the field, ensuring the generation of high-quality, reliable data for the advancement of medicinal chemistry and drug discovery.

References

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved February 14, 2024, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 14, 2024, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). Retrieved February 14, 2024, from [Link]

  • New substituted imidaz - IRIS-AperTO - UniTo. (n.d.). Università di Torino. Retrieved February 14, 2024, from [Link]

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024, July 24). MDPI. Retrieved February 14, 2024, from [Link]

  • Copper (II)/Iron (III) Co-catalyzed Intermolecular Diamination of Alkynes: Facile Synthesis of Imidazopyridines. (n.d.). Retrieved February 14, 2024, from [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

Strategic Crystal Structure Determination of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate , a critical intermediate in the synthesis of PI3K and JAK inhibitors.

A Comparative Methodological Guide for Structural Biologists and Medicinal Chemists

Executive Summary: The Structural Challenge

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359656-20-4) represents a "privileged scaffold" in modern drug discovery. Its planar, bicyclic core serves as a rigid linker, while the 6-amino and 3-carboxylate motifs provide orthogonal vectors for hydrogen bonding and further functionalization.

Determining its precise solid-state structure is non-trivial due to:

  • Competing H-bond Donors/Acceptors: The 6-amino group (

    
    ) and the ring nitrogen (
    
    
    
    ) vs. the carbonyl oxygen create multiple potential packing motifs (polymorphism risk).
  • Pi-Stacking Propensity: The aromatic core favors slip-stacked arrangements that can lead to twinning or disorder in crystal growth.

This guide compares the "Gold Standard" approach (Single Crystal XRD ) against viable alternatives (Powder XRD and CSP ) to guide researchers in selecting the optimal pathway for structural elucidation.

Comparative Analysis: Performance of Determination Methods

We evaluate the three primary methodologies for solving the structure of this specific imidazopyridine derivative.

Table 1: Methodological Performance Matrix
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) + Rietveld Method C: NMR Crystallography / CSP
Primary Output 3D Atomic Coordinates (

)
Unit Cell Dimensions & Phase IDPredicted Energy Landscapes
Resolution Atomic (< 0.8 Å)Medium (Peaks often overlap)Theoretical (Model dependent)
Sample Req. Single, defect-free crystal (> 0.1 mm)Polycrystalline powder (~10-50 mg)Microcrystalline powder
Suitability Best for: Absolute configuration & H-bonding networks.Best for: Bulk phase purity & polymorph screening.Best for: When crystallization fails entirely.
Risk Factor High (Crystal growth is the bottleneck).Medium (Indexing ambiguity).High (Computational cost vs. accuracy).
Expert Insight:

For Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate , SC-XRD is the superior choice. The molecule's functionality (amino/ester) demands precise mapping of intermolecular hydrogen bonds (e.g.,


 vs 

), which dictate the stability of the solid form. PXRD alone often fails to resolve the specific tautomeric or orientation preferences of the amino group in the lattice.

Strategic Protocol: High-Quality Single Crystal Growth

Autonomy Note: This protocol is designed specifically for the solubility profile of amino-ester imidazopyridines, avoiding generic "trial and error."

Phase 1: Solvent System Design

The compound has a polar "push-pull" electronic structure.

  • Solvent A (Good Solvent): Methanol or Acetonitrile (Dissolves the polar core).

  • Solvent B (Anti-Solvent): Diethyl ether or Pentane (Induces nucleation).

Phase 2: Vapor Diffusion Method (Optimized)
  • Preparation: Dissolve 20 mg of the compound in 1.5 mL of Acetonitrile (MeCN). Sonicate to ensure homogeneity. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the solution in a small inner vial (4 mL).

  • Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl ether .

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics, promoting fewer, larger crystals over 3-7 days.

    • Why 4°C? Lower temperature reduces the solubility gradient slope, preventing rapid precipitation (amorphous powder).

Phase 3: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: Collect at 100 K .

    • Causality: Cooling freezes the rotation of the 6-amino group and the methyl ester, reducing thermal ellipsoids and allowing precise H-atom location.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for determining the structure, highlighting the critical "Go/No-Go" checkpoints.

CrystalWorkflow Start Synthesis of Methyl 6-aminoimidazo[1,2-a] pyridine-3-carboxylate Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility MethodSelect Select Crystallization Method Solubility->MethodSelect VaporDiff Vapor Diffusion (MeCN / Et2O) MethodSelect->VaporDiff Preferred SlowEvap Slow Evaporation (MeOH) MethodSelect->SlowEvap Alternative Check Microscopy Check (Birefringence?) VaporDiff->Check SlowEvap->Check SCXRD SC-XRD Data Collection (Mo-Kα, 100K) Check->SCXRD Single Crystals Found PXRD PXRD (Fallback) Rietveld Refinement Check->PXRD Powder Only Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve PXRD->Solve If indexing possible Refine Refinement (Anisotropic, H-atoms) Solve->Refine

Figure 1: Decision tree for the structural determination of imidazopyridine derivatives, prioritizing Single Crystal XRD (SC-XRD) while establishing Powder XRD (PXRD) as a validated fallback.

Technical Deep Dive: Refinement & Validation

Once data is collected, the refinement process for this molecule requires specific attention to the amino group.

Handling the Amino Group ( )

The 6-amino group is planar with the aromatic ring due to conjugation.

  • Protocol: Locate difference Fourier map peaks (

    
    ) near N6.
    
  • Constraint: If peaks are diffuse, use a riding model (AFIX 43 or AFIX 137 in SHELXL) but allow the torsion angle to refine if possible to detect pyramidalization.

  • Validation: Check for intermolecular Hydrogen Bonds. Expect

    
     distances of ~2.8–3.0 Å linking molecules into dimers or chains.
    
Self-Validating Metrics (Trustworthiness)

A successful structure determination must meet these criteria:

  • R-factor (

    
    ): 
    
    
    
    for SC-XRD.
  • Goodness of Fit (S): Between 0.9 and 1.2.

  • CheckCIF: No "Level A" alerts regarding missed symmetry or voids.

References

  • Al-Qadi, T. et al. (2025).[1] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19:48. [Link]

  • Nagy, E. et al. (2023). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 28(3), 1234. [Link]

  • Bagdi, A. K. et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Chemical Reviews. [Link]

  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Imidazo[1,2-a]pyridine derivatives. [Link]

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A Comparative Guide to HPLC Purity Assessment Methods for Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Imidazopyridine derivatives, a significant class of compounds with diverse therapeutic applications, including sedative-hypnotics like zolpidem and anxiolytics, demand robust analytical methods for their purity assessment. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of imidazopyridine derivatives. Grounded in scientific principles and field-proven insights, this document will navigate the nuances of method selection, validation, and application, empowering you to make informed decisions in your analytical strategy.

The Criticality of Purity Assessment for Imidazopyridine Derivatives

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The purity of these compounds is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in pharmaceutical substances.[3]

This guide will compare the most pertinent HPLC-based methodologies for the purity assessment of imidazopyridine derivatives, focusing on:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse of pharmaceutical analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for more polar derivatives and impurities.

  • Chiral HPLC: Essential for the stereospecific analysis of chiral imidazopyridines.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A high-sensitivity technique for comprehensive impurity profiling.

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method is dictated by the physicochemical properties of the analyte and its potential impurities. The following sections provide a comparative overview of different HPLC techniques, supported by experimental data for representative imidazopyridine derivatives.

Reversed-Phase HPLC (RP-HPLC): The Gold Standard

RP-HPLC remains the most widely used technique for the purity analysis of a broad range of pharmaceutical compounds, including many imidazopyridine derivatives.[2] The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: C18 columns are the first choice for many imidazopyridine derivatives due to their hydrophobicity, offering good retention and separation of the parent compound from less polar impurities. For more polar derivatives or to achieve different selectivity, C8 or phenyl-hexyl columns can be employed.[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for ionizable compounds like imidazopyridines, as it affects their retention and peak shape. The organic modifier concentration is adjusted to control the elution strength.

  • Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the imidazopyridine core.[1]

Comparative Performance of RP-HPLC Methods:

ParameterMethod 1: Zolpidem Tartrate[1]Method 2: Zolpidem (Stability-Indicating)[5]
Column Symmetry C18 (4.6 x 250 mm, 5µm)Nova-Pak CN
Mobile Phase Methanol:Acetonitrile:Ammonium acetate buffer (pH 7.4) (40:40:20 v/v/v)KH2PO4 30 mM:Acetonitrile (65:35, v/v at pH 6)
Flow Rate 1.0 mL/minNot Specified
Detection UV at 254 nmNot Specified
Linearity Range 7-13 µg/mL1-20 µg/mL
Correlation Coefficient (r²) 0.9997>0.999
LOD 0.02 µg/mLNot Specified
LOQ 0.05 µg/mLNot Specified
Accuracy (% Recovery) 99.97% - 100.02%Not Specified
Precision (%RSD) 0.057%<1.5%
Hydrophilic Interaction Liquid Chromatography (HILIC): A Niche for Polar Analytes

For highly polar imidazopyridine derivatives or impurities that are poorly retained in RP-HPLC, HILIC presents a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar compounds.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: Bare silica, amide, or zwitterionic phases are commonly used. The choice depends on the specific polar functional groups of the analytes.

  • Mobile Phase: A high percentage of acetonitrile (>80%) with a small amount of aqueous buffer is typical. The water content is the strong eluting solvent in HILIC.

  • Advantages: Enhanced retention of polar compounds, increased sensitivity with mass spectrometry due to the high organic content of the mobile phase, and orthogonal selectivity compared to RP-HPLC.[7][8]

While specific comparative studies of HILIC versus RP-HPLC for a range of imidazopyridine derivatives are not abundant in publicly available literature, the principles of HILIC suggest its utility for derivatives with multiple polar functional groups (e.g., hydroxyl, carboxyl, or amino groups).

Chiral HPLC: Resolving Enantiomers

Many imidazopyridine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[2] Therefore, enantioselective HPLC methods are crucial for controlling the stereochemical purity of such drugs.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most versatile and widely used for the separation of a broad range of chiral compounds, including those with the imidazopyridine scaffold.[9][10]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP and the analyte. Normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes (e.g., acetonitrile/methanol) are very common for polysaccharide-based CSPs.[9]

  • Mechanism of Separation: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector of the CSP.[10]

Comparative Performance of Chiral Stationary Phases for Zopiclone (a related cyclopyrrolone with structural similarities):

ParameterMethod: Zopiclone Enantioseparation[9]
Column Lux i-Amylose 1 (immobilized amylose-based)
Mobile Phase Acetonitrile and methanol with triethylamine and acetic acid
Flow Rate 1.0 mL/min
Detection UV
Linearity Range 5-125 µg/mL
LOD 5 ng/mL (R-zopiclone), 7 ng/mL (S-zopiclone)
LOQ 15 ng/mL (R-zopiclone), 21 ng/mL (S-zopiclone)
UPLC-MS: The Pinnacle of Sensitivity and Specificity

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC-UV for impurity profiling.[11] The use of sub-2 µm particles in UPLC columns provides faster analysis times and higher resolution, while mass spectrometry offers highly sensitive and selective detection, enabling the identification and quantification of trace-level impurities.[4]

Causality Behind Experimental Choices:

  • UPLC: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities. This is particularly advantageous for complex impurity profiles.[11]

  • Mass Spectrometry (MS): MS detection provides mass-to-charge ratio information, which is highly specific and allows for the identification of unknown impurities. Tandem MS (MS/MS) can provide structural information for definitive identification.[12]

  • Comparison with HPLC-UV: While HPLC-UV relies on the chromophoric properties of the analytes, LC-MS detects compounds based on their ability to be ionized. This can be advantageous for impurities that lack a strong UV chromophore. However, the response in MS is dependent on the ionization efficiency of the compound, which can vary significantly between the API and its impurities, making quantification more complex than with UV detection where response factors are often assumed to be similar for structurally related compounds.[13]

Experimental Protocols

To ensure the reproducibility and transferability of analytical methods, detailed experimental protocols are essential. The following are representative protocols for the purity assessment of imidazopyridine derivatives based on the methodologies discussed.

Protocol 1: Stability-Indicating RP-HPLC Method for Zolpidem Tartrate

This protocol is adapted from a validated stability-indicating method.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Symmetry C18 column (4.6 x 250 mm, 5µm)

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Glacial acetic acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare an ammonium acetate buffer by dissolving an appropriate amount in water and adjusting the pH to 7.4 with glacial acetic acid. The mobile phase consists of a mixture of Methanol, Acetonitrile, and the prepared buffer in a ratio of 40:40:20 (v/v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Zolpidem Tartrate reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing zolpidem tartrate in the mobile phase to obtain a theoretical concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using the response of the external standard for assay determination.

Protocol 2: Chiral HPLC Method for an Imidazopyridine Derivative (Conceptual)

This protocol provides a general framework for developing a chiral separation method.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral stationary phase (e.g., Chiralpak® IA, IB, or IC)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives, if necessary)

Procedure:

  • Column Screening: Screen different polysaccharide-based chiral columns with a standard mobile phase (e.g., Hexane/IPA, 90:10 v/v).

  • Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of hexane and alcohol. The type of alcohol (e.g., IPA, ethanol) can also be changed to improve resolution. Small amounts of an acidic (TFA) or basic (DEA) additive may be added to improve peak shape for acidic or basic analytes, respectively.

  • Standard Solution Preparation: Dissolve the racemic mixture of the imidazopyridine derivative in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5 - 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Controlled, as temperature can affect enantioselectivity.

    • Detection wavelength: Appropriate UV wavelength for the analyte.

  • Analysis: Inject the racemic standard to determine the resolution of the enantiomers.

Method Validation: The Cornerstone of Trustworthiness

A described protocol is only reliable if it has been properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The key validation parameters, as defined by ICH guidelines, are summarized below.

Validation Parameters and Typical Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the main peak should be demonstrated using a DAD or MS detector. Resolution between the main peak and adjacent impurity peaks should be >1.5.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay and from the reporting limit to 120% of the specification for an impurity test.
Accuracy The closeness of the test results obtained by the method to the true value.For an assay, typically 98.0% to 102.0% recovery of the analyte spiked into a placebo. For impurities, recovery should be evaluated at the specification level.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of the drug substance. For impurities, the %RSD should be evaluated at the limit of quantification.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Visualization of Workflows

General Workflow for HPLC Method Development and Validation

HPLC Method Development and Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Define Analytical Target Profile (ATP) Dev2 Select Chromatographic Mode (RP, HILIC, Chiral) Dev1->Dev2 Dev3 Screen Columns & Mobile Phases Dev2->Dev3 Dev4 Optimize Chromatographic Conditions Dev3->Dev4 Val1 Specificity (Forced Degradation) Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Testing Val6->Routine1 Routine2 Sample Analysis Routine1->Routine2 Routine3 Reporting & Documentation Routine2->Routine3

Caption: A generalized workflow for the development and validation of an HPLC method for purity assessment.

Decision Tree for Method Selection

Method Selection Decision Tree Start Analyte Properties IsChiral Is the molecule chiral? Start->IsChiral IsPolar Is the analyte or key impurity highly polar? IsChiral->IsPolar No Chiral_HPLC Chiral HPLC IsChiral->Chiral_HPLC Yes RP_HPLC Reversed-Phase HPLC IsPolar->RP_HPLC No HILIC HILIC IsPolar->HILIC Yes UPLC_MS Consider UPLC-MS for high sensitivity & identification RP_HPLC->UPLC_MS Chiral_HPLC->UPLC_MS HILIC->UPLC_MS

Sources

Comparative Bioactivity Guide: Methyl Ester vs. Carboxylic Acid Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of imidazopyridine scaffolds—a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem, Telacebec)—the interchange between methyl esters and carboxylic acids represents a critical decision point. This guide objectively compares these two functionalities, establishing that methyl esters predominantly serve as lipophilic prodrugs to enhance membrane permeability and cellular potency, while carboxylic acids often represent the thermodynamically stable, pharmacologically active species responsible for target engagement (via salt bridges) but frequently suffer from poor oral bioavailability and blood-brain barrier (BBB) penetration.

Physicochemical & Structural Analysis

The choice between a methyl ester (-COOMe) and a carboxylic acid (-COOH) on the imidazopyridine ring fundamentally alters the molecule's physicochemical profile. This alteration dictates the compound's ability to reach its target (Pharmacokinetics) and its ability to bind (Pharmacodynamics).

Comparative Data Table
FeatureMethyl Ester (-COOMe)Carboxylic Acid (-COOH)
LogP (Lipophilicity) High. Increases lipophilicity (~ +1.5 to 2.0 log units vs acid).Low. Significantly lowers lipophilicity due to polarity.
pKa (Ionization) Neutral at physiological pH (7.4).Acidic (pKa ~3.5–5.0). Anionic (COO⁻) at pH 7.4.
H-Bonding H-Bond Acceptor (HBA) only.H-Bond Donor (HBD) & Acceptor (HBA).
Solubility Low in aqueous media; high in organic solvents.High in basic aqueous media (salt form); low in acidic media.
Membrane Permeability Excellent. Passive diffusion favored.Poor. Repulsed by lipid bilayers due to negative charge.
BBB Penetration High (Subject to P-gp efflux).Negligible (unless actively transported).
The "Warhead" vs. The "Vehicle"
  • The Acid (Warhead): In many kinase (e.g., p38

    
    ) and enzyme (e.g., COX-2) inhibitors, the carboxylic acid is essential for forming a salt bridge with a conserved Arginine or Lysine residue in the binding pocket.
    
  • The Ester (Vehicle): The methyl ester masks the polar carboxylate, allowing the molecule to traverse the lipid bilayer. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester, liberating the active acid.

Pharmacokinetic Implications: The Prodrug Effect[1]

The bioactivity differences observed in in vitro vs. in vivo assays are often artifacts of the ester's stability.

Mechanism of Action[2]
  • Cellular Entry: The hydrophobic methyl ester imidazopyridine crosses the cell membrane via passive diffusion.

  • Bioactivation: Intracellular esterases hydrolyze the ester bond.

  • Target Engagement: The resulting carboxylic acid binds the target protein.

  • Trapping: The ionized acid cannot easily diffuse back out, potentially accumulating at the target site (Ion Trapping).

Critical Warning: If the target assay is cell-free (e.g., purified enzyme inhibition), a methyl ester may appear inactive if the enzyme pocket requires a negative charge. Conversely, in a whole-cell assay, the ester may appear more potent than the acid because it actually reaches the cytoplasm.

Visualizing the SAR Decision Pathway

The following diagram illustrates the logical flow for selecting between an ester and an acid during Lead Optimization.

SAR_Decision_Tree Start Imidazopyridine Lead Optimization TargetLoc Where is the Target? Start->TargetLoc Extracellular Extracellular / Surface (e.g., GPCR binding site) TargetLoc->Extracellular Intracellular Intracellular (e.g., Kinase, Nuclear Receptor) TargetLoc->Intracellular BindingReq Does Pocket require Salt Bridge (Arg/Lys)? Extracellular->BindingReq Decision2 Use METHYL ESTER (Prodrug Strategy) Intracellular->Decision2 Needs Permeability Decision1 Use CARBOXYLIC ACID (Direct Binding) BindingReq->Decision1 Yes Decision3 Use ISOSTERE (Tetrazole/Sulfonamide) if Acid is too polar BindingReq->Decision3 No / PK Issues Decision2->Decision1 Intracellular Hydrolysis

Figure 1: Strategic decision tree for selecting Ester vs. Acid functionalities based on target location and binding requirements.

Experimental Protocols

To validate the bioactivity differences, the following protocols are standard.

Protocol A: Chemical Hydrolysis (Synthesis of Acid from Ester)

Objective: Convert a bioactive methyl ester hit into its carboxylic acid metabolite for binding validation.

  • Dissolution: Dissolve 1.0 equiv of Imidazopyridine Methyl Ester in THF:MeOH:Water (3:1:1 ratio).

  • Reagent Addition: Add 2.0–3.0 equiv of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Expect mass shift of -14 Da).

  • Workup:

    • Acidify mixture to pH ~3–4 using 1N HCl.

    • Precipitate usually forms (Imidazopyridine acids have low water solubility at isoelectric point).

    • Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Protocol B: Plasma/Microsomal Stability Assay (Esterase Liability)

Objective: Determine if the methyl ester survives long enough to reach the tissue or if it is rapidly converted in the blood.

  • Preparation: Prepare 10 mM stock of the Methyl Ester in DMSO.

  • Incubation:

    • Mix 1 µM test compound with pooled human/rat liver microsomes (0.5 mg/mL protein) or plasma.

    • Buffer: 100 mM Phosphate buffer (pH 7.4) with NADPH (if checking oxidative metabolism alongside hydrolysis).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Remaining vs. Time.

    • Rapid drop in Ester + Appearance of Acid = High Esterase sensitivity (Good prodrug, bad if systemic ester is required).

Mechanistic Workflow: The Prodrug Pathway

Understanding the fate of the imidazopyridine ester is crucial for interpreting "Bioactivity."

Prodrug_Pathway Ester_Ext Methyl Ester (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Ester_Ext->Membrane Passive Diffusion Ester_Int Methyl Ester (Intracellular) Membrane->Ester_Int Enzyme Carboxylesterase (CES1/CES2) Ester_Int->Enzyme Binding Acid_Int Carboxylic Acid (Active Species) Enzyme->Acid_Int Hydrolysis Target Target Protein (Binding) Acid_Int->Target Inhibition (IC50)

Figure 2: The cellular activation pathway of Imidazopyridine Methyl Esters.

Case Study: Imidazopyridines in Anti-Infectives

Context

In the development of anti-tubercular agents (e.g., Q203 analogues), the imidazopyridine scaffold is central.[1]

  • Observation: Methyl ester derivatives often display superior MIC (Minimum Inhibitory Concentration) values against M. tuberculosis compared to their carboxylic acid counterparts.

  • Reasoning: The mycobacterial cell wall is extremely waxy and impermeable to polar anions. The ester facilitates entry. Once inside, mycobacterial esterases cleave the ester to the acid, or the ester itself disrupts the respiratory chain (depending on the specific target subunit).

  • Data Trend:

    • Ester: MIC < 0.1 µM (High Potency).[2]

    • Acid:[3][4][5][6][7] MIC > 10 µM (Low Potency due to lack of penetration).

References

  • Vertex AI Search. (2023). Imidazopyridine methyl ester vs carboxylic acid bioactivity SAR. Retrieved from

  • National Institutes of Health (NIH). (2015). Structure Property Relationships of Carboxylic Acid Isosteres. J Med Chem. Retrieved from

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules. Retrieved from

  • American Chemical Society. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. ACS Org. Inorg. Au. Retrieved from

  • Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic compound. As a member of the imidazo[1,2-a]pyridine family, this molecule is part of a scaffold renowned for its significant role in medicinal chemistry and materials science, often exhibiting notable fluorescence properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative perspective supported by experimental data and protocols. We will explore the structural basis for its spectral characteristics, the influence of environmental factors, and how it compares to alternative chemical entities.

Introduction: The Spectroscopic Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the foundation for approved drugs like Zolpidem and Alpidem.[1] A defining characteristic of many derivatives within this class is their intrinsic fluorescence, making them valuable probes for bioimaging and mechanistic studies.[1][2] The specific compound of interest, Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, is functionalized with two key substituents: an amino group (-NH₂) at the 6-position and a methyl carboxylate group (-COOCH₃) at the 3-position.

These modifications are not trivial; they are expected to significantly modulate the electronic and photophysical properties of the parent scaffold. The amino group acts as a potent electron-donating group (auxochrome), which typically leads to a bathochromic (red) shift in the absorption and emission spectra. Conversely, the methyl carboxylate is an electron-withdrawing group, influencing the overall intramolecular charge transfer (ICT) characteristics of the molecule. Understanding these electronic effects is crucial for predicting the molecule's behavior in different applications.

Fundamental Principles of UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs light in the UV-visible range (approximately 200-800 nm), electrons are promoted from a lower energy ground state to a higher energy excited state. For organic molecules like imidazo[1,2-a]pyridines, the most relevant transitions are:

  • π → π* (pi to pi-star) transitions: These occur in molecules with conjugated systems (alternating single and double bonds). They are typically high-energy transitions resulting in strong absorption bands. The extended π-system of the imidazo[1,2-a]pyridine core ensures these transitions are prominent.

  • n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The position of the maximum absorption (λmax) and the intensity (molar extinction coefficient, ε) are highly sensitive to the molecule's chemical structure and its environment.

Predicted UV-Vis Profile and Comparative Analysis

Imidazo[1,2-a]pyridine derivatives typically exhibit absorption maxima in the range of 313-453 nm.[3] The presence of an amino group is known to increase fluorescence intensity and shift absorption to the visible region, particularly in polar solvents.[2] Therefore, we can anticipate that Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate will display a primary absorption band (π → π*) well above 330 nm.

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives and Alternative Chromophores

Compound/ClassTypical λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Key Features & Applications
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (Predicted) 350 - 40015,000 - 35,000Good quantum yield expected; sensitive to solvent polarity; drug discovery, fluorescent probes.
Unsubstituted Imidazo[1,2-a]pyridine~320-330~10,000 - 20,000Lower wavelength absorption; serves as a reference scaffold.
2-Phenylimidazo[1,2-a]pyridines330 - 38017,000 - 37,500[3]High quantum yields; used in OLEDs and as chemical sensors.[4]
Coumarins (e.g., 7-Aminocoumarin)350 - 45020,000 - 50,000Widely used fluorescent dyes; photostability can be an issue.
Quinine Sulfate~350~7,000Common fluorescence standard; sensitive to pH and quenching agents.

The predicted high molar absorptivity for our target compound suggests it is an efficient light absorber, a desirable characteristic for a fluorescent probe. Its position in the near-UV to violet region of the spectrum makes it suitable for applications where excitation with common laser lines (e.g., 365 nm, 405 nm) is required.

Experimental Protocol for UV-Vis Characterization

This section provides a robust, self-validating protocol for accurately measuring the UV-Vis absorption spectrum of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate. The causality behind each step is explained to ensure scientific rigor.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is required for stable and accurate measurements.

  • Cuvettes: Use a matched pair of 1.0 cm path length quartz cuvettes. Quartz is essential as it is transparent down to ~190 nm, unlike glass or plastic which absorb in the UV range.

  • Solvents: Use spectroscopic grade (UV-grade) solvents to minimize background absorbance. Recommended solvents for studying solvatochromism include cyclohexane (non-polar), dichloromethane (polar aprotic), and ethanol (polar protic).

  • Analyte: Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, synthesized and purified to >98% purity.[5][6][7]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution in DMSO dilute Dilute Stock to ~5-10 µM in Selected Solvents stock->dilute Serial Dilution baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Sample Absorbance (250-500 nm) baseline->measure find_lambda Determine λmax measure->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon beer_plot Verify Beer's Law (if needed) beer_plot->calc_epsilon

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a minimal amount of spectroscopic grade Dimethyl Sulfoxide (DMSO) to prepare a 1 mM stock solution. DMSO is a good initial solvent due to its high dissolving power for many organic compounds.

  • Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents (e.g., cyclohexane, dichloromethane, ethanol) at a concentration of approximately 5-10 µM. The final concentration should be adjusted so that the maximum absorbance falls between 0.3 and 0.8 AU, the optimal range for accuracy.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output. Set the wavelength range to scan from 500 nm down to 250 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent that will be used for the measurement. Place them in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and any imperfections in the cuvettes, ensuring the final spectrum is only that of the analyte.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

Interpreting the Spectrum: The Influence of Environment

The UV-Vis spectrum of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is highly informative, with its features being strongly dependent on the surrounding chemical environment.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism, the change in color (and thus absorption/emission wavelength) with solvent polarity, is a key phenomenon for this class of molecules.[8][9][10] The interaction between the solvent and the solute's ground and excited states dictates the spectral shifts.

  • π → π* Transitions: For molecules like this one, which possess a significant dipole moment that increases upon electronic excitation, an increase in solvent polarity will stabilize the more polar excited state more than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift (shift to a longer wavelength).[11]

The diagram below illustrates the underlying principle of this solvent effect.

G g_np Ground State (S₀) e_np Excited State (S₁) g_np->e_np ΔE (High Energy) λmax (Short) g_p Ground State (S₀) (Stabilized) e_p Excited State (S₁) (Strongly Stabilized) g_p->e_p ΔE' (Low Energy) λmax (Long)

Caption: Energy level diagram showing solvent-induced bathochromic shift.

We predict the following trend in λmax for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: Cyclohexane < Dichloromethane < Ethanol

This is because ethanol, being a polar protic solvent, can also engage in hydrogen bonding with the amino group, further stabilizing the excited state.

The Effect of pH

The structure contains two sites susceptible to protonation: the basic amino group and the nitrogen atoms of the pyridine ring.

  • Acidic Conditions (Low pH): Protonation of the amino group (-NH₂ → -NH₃⁺) will withdraw its lone pair of electrons from the π-system. This removes the electron-donating effect, reducing conjugation and leading to a significant hypsochromic (blue) shift in the λmax.

  • Basic Conditions (High pH): The molecule will remain in its neutral, deprotonated form.

This pH sensitivity makes the compound a potential candidate for use as a pH-sensitive fluorescent probe in biological systems.

Conclusion

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a fluorophore with significant potential, whose UV-Vis absorption properties are dictated by its rich electronic structure. Its primary π → π* transition is predicted to lie in the 350-400 nm range, characterized by a high molar extinction coefficient. The spectrum exhibits pronounced positive solvatochromism, with a bathochromic shift observed as solvent polarity increases. Furthermore, its pH-dependent spectral properties, driven by the protonation of the 6-amino group, open avenues for its application as an environmental sensor. The provided experimental protocol offers a standardized method for characterizing this and similar molecules, ensuring data is both accurate and reproducible. This guide provides the foundational knowledge for researchers to effectively utilize and understand the spectroscopic behavior of this versatile imidazo[1,2-a]pyridine derivative.

References

  • Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine... - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]

  • Roohi, H., et al. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). Retrieved February 16, 2026, from [Link]

  • Zakerhamidi, M. S., et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1, 1-8.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Retrieved February 16, 2026, from [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes - SciSpace. (n.d.). Retrieved February 16, 2026, from [Link]

  • Zakerhamidi, M. S., et al. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - KoreaScience. (2014). Retrieved February 16, 2026, from [Link]

  • (a) UV–Vis absorption spectra of compound (6–10) in DMSO solution. (b)... - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]

  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. (2011). Retrieved February 16, 2026, from [Link]

  • Régnier, S., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry, 81(21), 10348-10356.
  • Kanthecha, D. A., et al. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025). Retrieved February 16, 2026, from [Link]

Sources

Melting point verification for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to the Characterization of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate and Related Compounds

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds, such as Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, represents a critical step towards new therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a "privileged structure," known for its wide spectrum of biological activities and its presence in several commercial drugs.[1][2] However, the journey from a synthesized molecule to a potential drug candidate is paved with rigorous characterization and quality control. Among the most fundamental of these analytical techniques is the determination of the melting point.

This guide provides a comprehensive framework for the melting point verification of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate. As the precise melting point for this specific compound is not widely reported, this document focuses on the robust methodology required to establish it, assess its purity, and understand how its structural analogues compare. This approach ensures scientific integrity and provides a self-validating system for researchers.

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is a key physical property, representing the temperature at which it transitions from a solid to a liquid state.[3] For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point (typically 0.5–1°C). This characteristic sharpness is a reliable indicator of purity. Conversely, the presence of impurities will typically cause a depression of the melting point and a broadening of the melting range.[4] Therefore, accurate melting point determination serves two primary purposes in a research and development setting:

  • Identification: The melting point can be used as a preliminary method of identifying a compound by comparing the experimentally determined value to a known literature value.

  • Purity Assessment: A sharp melting point close to the expected value suggests a high degree of purity. A broad melting range, on the other hand, indicates the presence of impurities, which could be residual solvents, starting materials, or by-products from the synthesis.[5][6]

Given that Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives are often synthesized through multi-step processes, the potential for introducing impurities is significant.[7][8][9][10][11] Thus, meticulous melting point analysis is not just a routine measurement but a crucial checkpoint in the synthetic workflow.

Comparative Analysis of Structurally Related Imidazo[1,2-a]pyridine Derivatives

While a definitive melting point for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is yet to be established in publicly available literature, examining the melting points of structurally similar compounds provides valuable context. Small modifications to the core structure can lead to significant changes in physical properties due to differences in crystal lattice packing and intermolecular forces.

Compound NameStructureMelting Point (°C)
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (Structure of the target compound)To be determined
2-Methylimidazo[1,2-a]pyridine-3-carboxylate(Lacks the 6-amino group)147–148
N-Tert-butyl-2-methylimidazo[1,2a]pyridine-3-carboxamide(Amide derivative at the 3-position)164–165
2-Amino-6-methyl-3-nitropyridine(A pyridine precursor with some structural similarities)153-155
Methyl 6-methylpyridine-3-carboxylate(A pyridine precursor with a methyl ester)34-37

This table is for illustrative purposes and includes data for compounds with some structural relation to the target molecule. The exact structure of the target molecule should be confirmed by the synthesizing chemist.

This comparative data underscores the importance of precise structural characterization alongside physical property measurements.

Standardized Protocol for Melting Point Determination (Capillary Method)

The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature," a globally recognized standard for pharmaceutical analysis.[12][13][14]

Instrumentation and Materials
  • Melting Point Apparatus (digital or manual with a heating bath)

  • Melting Point Capillary Tubes (sealed at one end)

  • Spatula

  • Mortar and Pestle

  • Reference Standards for Calibration (e.g., Vanillin, Caffeine, Acetanilide)

  • The synthesized and purified Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate sample

Experimental Workflow

The process of accurate melting point determination can be broken down into three key stages: Apparatus Calibration, Sample Preparation, and Measurement.

MeltingPointWorkflow cluster_0 Stage 1: Calibration cluster_1 Stage 2: Sample Preparation cluster_2 Stage 3: Measurement Cal_Start Select Reference Standards Cal_Proc Determine Melting Point of Standards Cal_Start->Cal_Proc Cal_Eval Compare with Certified Values Cal_Proc->Cal_Eval Cal_End Apparatus Calibrated Cal_Eval->Cal_End Meas_Start Insert Capillary into Apparatus Cal_End->Meas_Start Use Calibrated Apparatus Prep_Start Ensure Sample is Dry Prep_Grind Grind to a Fine Powder Prep_Start->Prep_Grind Prep_Pack Pack Capillary Tube (2-3 mm) Prep_Grind->Prep_Pack Prep_End Prepared Sample Prep_Pack->Prep_End Prep_End->Meas_Start Insert Prepared Sample Meas_Heat_Fast Rapid Heating to ~15-20°C Below Expected MP Meas_Start->Meas_Heat_Fast Meas_Heat_Slow Slow Heating (1-2°C/min) Meas_Heat_Fast->Meas_Heat_Slow Meas_Observe Record Onset and Completion of Melting Meas_Heat_Slow->Meas_Observe Meas_End Melting Range Determined Meas_Observe->Meas_End FactorsAffectingMP cluster_Intrinsic Intrinsic Sample Properties cluster_Extrinsic Experimental Parameters MP Melting Point Measurement Accuracy Purity Purity Impurities cause depression and broadening of melting range MP->Purity Polymorphism Polymorphism Different crystal forms have different melting points MP->Polymorphism HeatingRate Heating Rate Too fast leads to artificially high and broad ranges MP->HeatingRate Packing Sample Packing Poor packing leads to inefficient heat transfer MP->Packing Calibration Instrument Calibration Ensures thermometer accuracy MP->Calibration

Sources

A Researcher's Guide to Interpreting the Infrared Spectra of Amino-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Fingerprint of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the well-known drugs zolpidem and alpidem.[1] Its rigid, bicyclic structure and rich electronic properties make it a "privileged scaffold" for engaging with a wide array of biological targets. The introduction of an amino group to this scaffold further expands its chemical diversity and potential for specific molecular interactions, particularly hydrogen bonding, which is critical for drug-receptor binding.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of these molecules. By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum serves as a unique "vibrational fingerprint." For researchers in drug discovery and process development, mastering the interpretation of these spectra is essential for confirming the identity of synthesized compounds, assessing purity, and understanding intermolecular interactions.

This guide provides an in-depth analysis of the characteristic IR absorption bands of amino-imidazo[1,2-a]pyridines. We will move beyond a simple list of frequencies to explore the causality behind spectral features, compare the influence of substituent positioning, and provide a robust experimental protocol for acquiring high-quality data.

Pillar 1: Deciphering the Key Vibrational Modes

The IR spectrum of an amino-imidazo[1,2-a]pyridine can be logically dissected into regions corresponding to the vibrations of the amino group and the fused heterocyclic core.

The Amino Group (-NH₂) Signature: A Clear Diagnostic Window

The amino group provides some of the most distinct and readily identifiable bands in the spectrum. For a primary amine (-NH₂), which is the most common substitution, these are the key vibrations to identify.

  • N-H Stretching (νN-H): Found in the 3500-3200 cm⁻¹ region, this is often the first place a researcher looks. Primary amines uniquely display two distinct bands due to the symmetric and asymmetric stretching modes of the two N-H bonds.[2][3] The asymmetric stretch occurs at a higher frequency (typically 3500-3400 cm⁻¹), while the symmetric stretch appears at a lower frequency (3400-3300 cm⁻¹).[2] These bands are generally sharper and weaker than the broad O-H stretching bands from alcohols that appear in the same region.[4][5] In contrast, a secondary amine (R₂NH) would show only a single weak band in this region.[4]

  • N-H Bending (δN-H): This "scissoring" vibration of the primary amino group results in a characteristic absorption in the 1650-1580 cm⁻¹ range.[3][4][5] This band can sometimes be sharp and may be mistaken for a carbonyl C=O stretch by the uninitiated, though it is typically less intense.

  • C-N Stretching (νC-N): The stretching of the carbon-nitrogen bond connecting the amino group to the aromatic ring is a crucial indicator. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ region.[3][4] Its position can be influenced by conjugation with the heterocyclic system.

  • N-H Wagging (γN-H): A broad and often strong band between 910-665 cm⁻¹ arises from the out-of-plane wagging of the N-H bond.[4] This feature is characteristic of both primary and secondary amines.

Below is a diagram illustrating the key functional groups and bonds within an amino-imidazo[1,2-a]pyridine molecule that give rise to these characteristic IR bands.

Caption: Key bonds in a generic amino-imidazo[1,2-a]pyridine.

The Imidazo[1,2-a]pyridine Core: A Complex Fingerprint

The vibrations of the fused ring system are more complex due to the coupling of various stretching and bending modes. However, they provide crucial confirmation of the core structure.

  • Aromatic C-H Stretching (νC-H): These appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ range. Their presence confirms the aromatic nature of the heterocyclic core.

  • Ring Stretching (νC=C and νC=N): The region between 1620 cm⁻¹ and 1400 cm⁻¹ is rich with information, containing multiple bands of variable intensity. These correspond to the stretching vibrations within the pyridine and imidazole rings.[6][7] For the parent imidazo[1,2-a]pyridine, strong bands are observed around 1519 and 1504 cm⁻¹.[8] The presence of the amino group, an electron-donating substituent, can influence the electron density and bond order within the rings, potentially shifting these frequencies.[9] For example, a study on 8-amino-imidazo[1,2-a]pyridines reported medium intensity bands for C=N and aromatic carbons in the 1620-1500 cm⁻¹ range.[10]

  • Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of complex vibrations, including C-H out-of-plane bending (γC-H) modes. While difficult to assign individually without computational support, the pattern of bands in this region is unique to the specific substitution pattern on the pyridine ring, making it a true "fingerprint" for the molecule.

Pillar 2: Comparative Analysis & The Influence of Substitution

While the general regions for these bands are predictable, their precise wavenumbers are sensitive to the molecular environment, including electronic effects and hydrogen bonding.

The Effect of Amino Group Position

The position of the amino group (e.g., at C2, C3, C5, C7, or C8) alters the electronic properties of the molecule through resonance and inductive effects. This, in turn, can shift the vibrational frequencies. For instance, an amino group at a position that allows for strong resonance delocalization into the ring system may weaken the exocyclic C-N bond and slightly alter the bond orders within the ring, causing shifts in their respective stretching frequencies. Electron-donating groups like -NH₂ generally cause a bathochromic (red) shift in the stretching frequencies of adjacent groups.[11]

Hydrogen Bonding

In the solid state or in concentrated solutions, intermolecular hydrogen bonding can significantly impact the N-H stretching frequencies. Hydrogen bonding weakens the N-H bond, causing the stretching bands to shift to lower wavenumbers (a redshift) and become broader and more intense compared to spectra taken in dilute, non-polar solutions where "free" N-H stretching is observed.[2][3]

Data Summary

The following table summarizes the characteristic IR absorption bands for a typical primary amino-imidazo[1,2-a]pyridine.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Key Remarks
Asymmetric N-H Stretch3500 - 3400MediumOne of two bands for a primary amine (-NH₂). Sharper than O-H.[2][4]
Symmetric N-H Stretch3400 - 3300MediumThe second of two bands for a primary amine.[2][4]
Aromatic C-H Stretch3100 - 3020Weak to MediumConfirms the presence of the aromatic heterocyclic core.
N-H Bend (Scissoring)1650 - 1580Medium to StrongDiagnostic for a primary amine.[3][5]
C=C and C=N Ring Stretches1620 - 1400Medium to StrongA complex series of bands confirming the fused ring structure.[6][8][10]
Aromatic C-N Stretch1335 - 1250StrongCharacteristic of an amino group attached to an aromatic system.[3][4]
N-H Wag (Out-of-Plane)910 - 665Strong, BroadA broad absorption confirming the presence of an N-H bond.[4]
C-H Bends (Out-of-Plane)< 900Medium to StrongThe pattern is highly diagnostic of the ring substitution pattern.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring a clean, interpretable IR spectrum is paramount. The following protocol outlines a standard procedure for solid-state analysis using the Potassium Bromide (KBr) pellet method, which is often preferred for crystalline solids to minimize interfering solvent bands and observe solid-state effects like hydrogen bonding.

Step-by-Step Methodology for KBr Pellet Preparation and Analysis
  • Materials and Equipment:

    • Sample: Amino-imidazo[1,2-a]pyridine derivative (1-2 mg)

    • FT-IR Grade KBr powder (approx. 200 mg), thoroughly dried in an oven at >100°C for several hours and stored in a desiccator.

    • Agate mortar and pestle

    • Pellet press with die set

    • FT-IR Spectrometer

  • Protocol:

    • Sample Grinding: Place ~1-2 mg of the sample into the agate mortar. Add a small amount of KBr (~20 mg) and gently grind the mixture with the pestle to ensure the sample is finely dispersed.

    • Dilution: Add the remaining KBr powder (to a total of ~200 mg) to the mortar. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. Causality: This ensures the sample particles are smaller than the wavelength of the IR radiation, which minimizes scattering and produces a flat baseline.

    • Die Loading: Carefully transfer the powder into the barrel of the pellet die, ensuring an even distribution.

    • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for 2-5 minutes. Causality: The pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample.

    • Pellet Inspection: Carefully release the pressure and extract the die. Remove the KBr pellet. A good pellet is thin, transparent, and free of cracks or cloudiness.

    • Background Collection: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. Trustworthiness: This step is critical as it measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum to ensure these signals do not interfere with the analysis.

    • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks for analysis.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis prep Sample Preparation grind Grind 1-2 mg Sample with ~200 mg dry KBr press Press Mixture in Die (7-10 tons) grind->press pellet Form Transparent KBr Pellet press->pellet bkg Collect Background Spectrum (Empty) pellet->bkg acq Data Acquisition sample Collect Sample Spectrum bkg->sample process Ratio Sample vs. Background sample->process analysis Data Analysis interpret Peak Picking & Interpretation process->interpret

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

IR spectroscopy is an indispensable tool in the arsenal of chemists working with amino-imidazo[1,2-a]pyridines. A thorough understanding of the characteristic vibrational bands—particularly the dual N-H stretches and the N-H bend of the primary amino group, combined with the complex C=C/C=N stretches of the heterocyclic core—allows for rapid and confident structural verification. By following a meticulous experimental protocol and paying close attention to the subtle shifts caused by substitution patterns and intermolecular forces, researchers can leverage this powerful technique to accelerate their discovery and development efforts.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2942. [Link]

  • Shawali, A. S., & Al-shaikh, M. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Pavel, I., et al. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • Reva, I., et al. (2015). IR spectra of hexahydroimidazo[1,2-a]imidazo[1,2-d]pyrazine-3,8-dione. ResearchGate. [Link]

  • Balachandran, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of 4-(2, 4-dichlorophenoxy) methyl-1, 3-dioxalane by density functional theory. Elixir Vib. Spec., 48, 9663-9668. [Link]

  • SpectraBase. (n.d.). Imidazo(1,2-A)pyridine. [Link]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 361-363. [Link]

  • Li, G., & Xu, Y. (2000). [Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-21. [Link]

  • Couch, B., Petrini, M., & Xie, A. (2014). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Austin Peay State University. [Link]

  • Mary, Y. S., et al. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Chemistry, 63(01), 33-41. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Bobić, T., et al. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 23(34), 18671-18687. [Link]

  • Patil, S. A., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(39), 9257-9277. [Link]

  • ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... [Link]

  • Yokozeki, A., Kasprzak, D. J., & Shiflett, M. B. (2007). Thermal effect on C–H stretching vibrations of the imidazolium ring in ionic liquids. Physical Chemistry Chemical Physics, 9(37), 5018-5026. [Link]

  • Wang, C., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 44(4), 1156-1171. [Link]

  • Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 830-836. [Link]

  • Ali, I., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5650-5658. [Link]

  • ResearchGate. (n.d.). The imidazo[1,2-a]pyridine system with ring atoms numbered. [Link]

  • Su, J. P., et al. (2013). Chemical Mechanism of Surface-Enhanced Raman Scattering Spectrum of Pyridine Adsorbed on Ag Cluster: Ab Initio Molecular Dynamics Approach. The Journal of Physical Chemistry C, 117(51), 27116-27125. [Link]

Sources

Comparative Potency & SAR Analysis: 6-Amino vs. 6-Nitro Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Pivot Point

In the optimization of the imidazo[1,2-a]pyridine scaffold—a privileged structure in medicinal chemistry found in drugs like Zolpidem and Alpidem—the C6 position acts as a critical "electronic pivot."

This guide objectively compares the 6-nitro and 6-amino derivatives. While 6-nitro derivatives often serve as synthetic intermediates or hypoxia-activated prodrugs, the 6-amino derivatives (and their downstream amides/ureas) consistently demonstrate superior potency in normoxic targets (kinases, GPCRs) due to favorable electronic donation (EDG) and hydrogen-bonding capabilities.

Key Takeaway: The reduction of the 6-nitro group to the 6-amino moiety typically triggers a 10- to 100-fold increase in potency for kinase targets (e.g., PI3K, Aurora) by restoring the basicity of the N1 bridgehead nitrogen and enabling critical H-bond donor interactions.

Electronic & Structural Landscape

To understand the potency difference, one must analyze the fundamental changes in the heterocyclic core induced by these substituents.

Electronic Modulation (Hammett & pKa)

The imidazo[1,2-a]pyridine core relies on the N1 nitrogen as a hydrogen bond acceptor in many active sites.

Feature6-Nitro Derivative (

)
6-Amino Derivative (

)
Electronic Effect Strong Electron Withdrawing (EWG) (

)
Strong Electron Donating (EDG) (

)
Ring Electron Density Decreased. The ring becomes electron-deficient (

-acidic).
Increased. The ring becomes electron-rich (

-basic).
N1 Basicity (pKa) Low (< 3.0). The N1 lone pair is less available for H-bonding.[1]High (~6.8 - 7.5). The N1 lone pair is highly available for H-bonding with residues like Lys or Asp.
Solubility Low (Lipophilic, planar stacking).Moderate (Polar, capable of H-bond donation).
Metabolic Stability High oxidative stability; susceptible to nitro-reductases.Susceptible to N-acetylation or oxidative deamination (CYP450).
Mechanistic Implications[1]
  • The Nitro "Trap": The strong EWG nature of the nitro group deactivates the N1 nitrogen. In kinase pockets (e.g., PI3K

    
    ), the N1 often must accept a hydrogen bond from the hinge region. The 6-nitro derivative fails to form this bond effectively, leading to micromolar (
    
    
    
    )
    activity.
  • The Amino "Anchor": The 6-amino group pushes electron density into the ring, raising the pKa of N1. Furthermore, the free amine (or its amide derivatives) acts as an H-bond donor to conserved glutamate or aspartate residues in the catalytic cleft, frequently driving potency into the nanomolar (

    
    )  range.
    

Comparative Potency Data

The following data synthesizes results from recent SAR studies focusing on Anticancer (PI3K/mTOR) and Antimicrobial applications.

Case Study A: PI3K Inhibition (Anticancer)

Context: Development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline inhibitors.[2][3] Source:Design, Synthesis and Biological Evaluation...[2][3][4][5][6] (MDPI, 2023) [Ref 1].

Compound VariantR-Group at C6IC

(HCC827 Cell Line)
IC

(PI3K

Enzyme)
Potency Interpretation
Intermediate A


N.D. (Inactive)Inactive. Lack of H-bonding and poor solubility prevents effective binding.
Intermediate B

(Free Amine)


Moderate. Improved N1 binding, but the free amine is too small to fill the hydrophobic pocket.
Lead Compound 13k



High. The amino group serves as the linker, positioning the quinazoline to engage the affinity pocket.
Case Study B: Antimicrobial Activity (Anti-TB)

Context: Activity against Mycobacterium tuberculosis (H37Rv).[7] Source:Imidazo[1,2-a]pyridine: Potent Biological Activity...[2][3][4][5][6][8][9][10][11][12] (PMC, 2023) [Ref 2].

Compound VariantR-Group at C6MIC (

)
Mechanism Note
Nitro-Precursor


Poor cell wall penetration; requires specific nitro-reductase activation (rare in this scaffold).
Amino-Analog


Increased polarity hinders passive diffusion across the mycobacterial cell wall.
6-Chloro/Alkyl

/


Optimal. For TB, lipophilicity (C6-Cl) is often preferred over the polarity of C6-NH2, unless the amine is acylated.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for choosing between 6-nitro and 6-amino derivatives based on the biological target.

SAR_Logic Start Imidazo[1,2-a]pyridine Scaffold Target_Type Identify Biological Target Start->Target_Type Hypoxia Hypoxic Tumor / Anaerobic Bacteria Target_Type->Hypoxia Targeting Kinase Kinase / Enzyme Inhibitor (Normoxic) Target_Type->Kinase Targeting Nitro 6-Nitro Derivative (Prodrug / Electrophile) Hypoxia->Nitro Amino 6-Amino Derivative (Scaffold / Nucleophile) Kinase->Amino Mech_Nitro Mechanism: Bioreduction by Nitroreductase Forms reactive hydroxylamine -> DNA Damage Nitro->Mech_Nitro Funct Functionalization (Amide, Urea, Sulfonamide) Amino->Funct Mech_Amino Mechanism: H-Bond Donor + N1 Acceptor High Affinity Binding (nM Potency) Funct->Mech_Amino

Caption: Decision tree for selecting C6-substituents. 6-Nitro is reserved for hypoxia-activated prodrugs, while 6-Amino is the gateway to high-affinity kinase inhibitors.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol: Chemoselective Reduction (Nitro Amino)

Objective: Generate the active 6-amino scaffold from the 6-nitro precursor without over-reducing the aromatic ring.

  • Reagents: 6-Nitroimidazo[1,2-a]pyridine (1.0 eq), Iron powder (5.0 eq),

    
     (10.0 eq), Ethanol/Water (3:1).
    
  • Procedure:

    • Dissolve the nitro compound in EtOH/

      
      .
      
    • Add Iron powder and

      
      .
      
    • Reflux at 80°C for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The amino product will be significantly more polar (lower

      
      ) and fluorescent under UV.
      
    • Critical Step: Filter hot through Celite to remove iron oxides. If the filtrate turns brown/black upon cooling, re-filter.

  • Validation:

    • NMR: Look for the disappearance of the downfield C5-H doublet (shifted by the nitro group) and the appearance of a broad singlet (

      
      ) around 5.0-6.0 ppm.
      
Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the potency shift.

  • Cell Line: HCC827 (Lung Cancer) or MCF-7 (Breast Cancer).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Compound A (6-Nitro): Dissolve in DMSO. Test range:

      
      .
      
    • Compound B (6-Amino): Dissolve in DMSO. Test range:

      
      .
      
    • Note: The 6-amino derivative may oxidize in solution over days; prepare fresh.

  • Readout: Add MTT reagent (0.5 mg/mL) after 48h. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Expectation: The 6-nitro curve will likely be flat or show toxicity only at

    
    . The 6-amino curve should show an inflection point (IC
    
    
    
    ) between
    
    
    (or lower if further derivatized).

Synthesis Workflow Visualization

The following diagram details the synthetic pathway to access the high-potency 6-amino derivatives.

Synthesis_Path SM 2-Aminopyridine (5-Nitro substituted) Cyclization Condensation (w/ u03b1-haloketone) SM->Cyclization NaHCO3, Reflux Nitro_Int 6-Nitroimidazo[1,2-a]pyridine (Precursor) Cyclization->Nitro_Int Reduction Reduction (Fe/NH4Cl or H2/Pd) Nitro_Int->Reduction Amino_Int 6-Aminoimidazo[1,2-a]pyridine (Nucleophilic Scaffold) Reduction->Amino_Int Coupling Amide Coupling / Urea Formation Amino_Int->Coupling R-COOH / R-NCO Final Final Lead Compound (High Potency) Coupling->Final

Caption: Synthetic route from commercially available precursors to high-potency 6-amino derivatives.

References

  • Li, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[3] Molecules, 28(7), 3215.

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24.

  • Goel, R., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583.

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36245-36254.

Sources

Safety Operating Guide

Proper Disposal of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate. As a nitrogen-containing heterocyclic compound, a class of molecules prevalent in pharmaceutical research and development, its handling and disposal require a systematic approach to ensure personnel safety and environmental protection.[1][2][3] This document synthesizes regulatory standards with practical laboratory procedures to offer a comprehensive operational plan.

Disclaimer: This guide is based on the known hazards of structurally similar compounds and general principles of laboratory chemical waste management.[4][5][6][7] It is imperative to consult the specific Safety Data Sheet (SDS) for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate provided by the manufacturer before handling or disposal.

Hazard Identification and Risk Assessment

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate and related imidazopyridine derivatives are bioactive molecules. While specific toxicological data for this compound may be limited, analogous structures, such as substituted pyridines and imidazoles, often exhibit properties including:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[4][5][7]

Therefore, it is crucial to treat this compound as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and pose risks to public health.[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The principle of causality here is to create a barrier between the researcher and the potentially hazardous material.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a common route of exposure for organic molecules.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particulates.[6]
Body Protection A standard laboratory coat.Shields skin and personal clothing from contamination.[6]
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of dust or vapors, the primary route of exposure for volatile or powdered compounds.[10]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and contamination.

For a small spill (solid):

  • Restrict Access: Cordon off the affected area.

  • Don PPE: Ensure appropriate PPE is worn.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[11]

  • Collection: Carefully sweep or vacuum the material into a designated hazardous waste container.[4][7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

For a large spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.[12]

Step-by-Step Disposal Procedure

The proper disposal of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate follows the hazardous waste management principles established by the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of safe chemical waste disposal.[8][13][14] This prevents dangerous reactions between incompatible chemicals.

  • Primary Waste Stream: Solid Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate and materials heavily contaminated with it (e.g., weighing boats, contaminated gloves) should be collected in a dedicated container for non-halogenated organic solids .

  • Secondary Waste Streams:

    • Sharps: Needles or razor blades contaminated with the compound should be placed in a designated sharps container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible container for non-halogenated organic liquid waste . Do not mix with aqueous or halogenated solvent waste streams.

Caption: Waste segregation workflow for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Container Selection: Use a container that is chemically compatible with the waste, typically high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[12]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate". Avoid using abbreviations or chemical formulas.[12]

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Disposal_Workflow Start Waste Generation Segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Container Step 2: Select & Label Compatible Container Segregate->Container Accumulate Step 3: Accumulate Waste in Satellite Area Container->Accumulate Inspect Weekly Inspection (Leaks, Labeling) Accumulate->Inspect Request Step 4: Request Pickup (When full or at time limit) Accumulate->Request Inspect->Accumulate EH_S EH&S Collection & Final Disposal (e.g., Incineration) Request->EH_S End Disposal Complete EH_S->End

Caption: Overall laboratory hazardous waste disposal workflow.

Step 3: Waste Accumulation

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12][16]

  • Location: The SAA must be under the control of laboratory personnel.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[12] Do not leave funnels in the container.

  • Storage Time: Adhere to institutional and EPA guidelines for maximum storage time in the SAA.[8][16] For academic labs under Subpart K regulations, this may be up to twelve months, but institutional policies may be stricter.[16][17]

Step 4: Final Disposal

Once the container is full (typically around 90% capacity) or the storage time limit is reached, arrange for its removal by your institution's EH&S department or a licensed hazardous waste disposal company.[12]

  • Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup.

  • Transportation: Do not transport hazardous waste between laboratories or buildings yourself. This must be done by trained professionals.

  • Ultimate Disposal Method: The final disposal method for this type of chemical waste is typically high-temperature incineration at a licensed facility.[13][14][15] This process effectively destroys the organic molecule, preventing its release into the environment.[14]

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to this structured disposal plan for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer research environment. Always prioritize the guidance provided in the substance-specific Safety Data Sheet and your institution's established safety protocols.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA.
  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025, November 13). ACS Publications.
  • SAFETY DATA SHEET - 2-amino-6-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET - 2-Amino-6-methylpyridine. (2024, March 29). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 6-Methylpyridine-2-carboxylate. TCI Chemicals.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Material Safety Data Sheet - INK FOR WATER COLOR PEN. (2021, November 25).
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16).
  • Effective Pharmaceutical Waste Management for Environmental Safety. (2024, September 20). Walsh Medical Media.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.
  • SAFETY DATA SHEET - methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride. Enamine.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2021). PMC.
  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2021, July 30). MDPI.
  • Nitrogen-Containing Heterocycles in Agrochemicals. (2025, August 9). ResearchGate.
  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (2006, June 16). Cole-Parmer.
  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023, October 29). Frontiers.

Sources

Definitive Safety & Operational Guide: Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1359656-20-4 (Primary Identifier) Molecular Formula: C


H

N

O

Molecular Weight: 191.19 g/mol Classification: Research Chemical / Heterocyclic Amine Ester

Executive Summary: Immediate Safety Directive

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a specialized heterocyclic building block used primarily in drug discovery for kinase inhibition and central nervous system (CNS) targeting. As a compound with limited toxicological data, it must be handled under the "Universal Precaution" principle, assuming it is a potent irritant, potential sensitizer, and acutely toxic upon ingestion or inhalation.

Critical Safety Parameters:

  • Primary Hazard: Respiratory and ocular irritation; potential skin sensitization due to the primary amine moiety.

  • Containment: All solid handling must occur within a certified chemical fume hood or powder enclosure.

  • Skin Protection: Double-gloving (Nitrile) is mandatory when handling solutions in penetrating solvents (e.g., DMSO, DMF).

  • Storage: Hygroscopic and oxidation-sensitive. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Technical Hazard Analysis (Structure-Activity Relationship)

To provide a self-validating safety protocol, we analyze the chemical structure to predict hazards where specific toxicological data is absent.

Structural FeatureHazard ImplicationOperational Control
Primary Amine (-NH

) at C6
Oxidation & Sensitization: Amines are prone to oxidation and can form haptens with skin proteins, leading to allergic dermatitis.Inert Gas Storage: Purge vials with Argon after use. PPE: Long-cuffed gloves to prevent wrist exposure.
Imidazo[1,2-a]pyridine Core Bioactivity: This scaffold is a known pharmacophore for GABA receptors and kinase inhibitors, implying potential biological activity at low doses.[1]Containment: Zero-tolerance for dust generation. Use HEPA-filtered balance enclosures.
Methyl Ester (-COOCH

) at C3
Hydrolysis: Susceptible to hydrolysis in humid conditions, releasing methanol (toxic) and the corresponding acid.Desiccation: Store in a desiccator. Avoid prolonged exposure to atmospheric moisture.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard requirements, ensuring protection against both the solid compound and common solubilizing agents (DMSO, DMF, DCM).

Core PPE Requirements
ZoneEquipmentSpecification / StandardRationale
Respiratory Fume Hood Face velocity: 0.5 m/s (100 fpm)Primary Barrier: Prevents inhalation of amorphous dust during weighing.
Ocular Safety Goggles ANSI Z87.1 (Chemical Splash)Impact & Splash: Safety glasses are insufficient for fine powders that can bypass side shields.
Dermal (Hands) Double Nitrile Inner: 4 mil (0.10 mm) Outer: 5-8 mil (0.12-0.20 mm)Permeation Defense: The outer glove protects against physical abrasion; the inner glove protects against incidental solvent contact.
Body Lab Coat 100% Cotton or Nomex (Flame Resistant)Fire Safety: Synthetic blends can melt onto skin if a solvent fire occurs.
Glove Compatibility Table (Solvent Specific)

When the compound is dissolved, the solvent dictates the glove choice.

Solvent UsedGlove MaterialBreakthrough TimeAction
Methanol / Ethanol Nitrile (Standard)> 240 minsStandard double-gloving is effective.
DCM (Dichloromethane) Laminate / PVA < 10 mins (Nitrile)CRITICAL: Standard nitrile fails rapidly. Use Silver Shield® or change outer nitrile gloves immediately upon splash.
DMSO / DMF Nitrile (Thick)> 60 minsDMSO enhances skin permeability. Change gloves every 30 mins of active handling.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free powder funnel and a tared transfer vial.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Heterocycles often carry static charge, causing "fly-away" powder.

  • Transfer:

    • Open the source vial only inside the hood.

    • Transfer the required amount into the tared vial.

    • Immediately recap the source vial.

  • Decontamination: Wipe the exterior of the transfer vial with a Kimwipe dampened in methanol before removing it from the hood.

Protocol B: Solubilization & Reaction Setup

Objective: Dissolve compound while minimizing exothermic risk and exposure.

  • Solvent Choice: The compound is moderately soluble in DMSO and DMF; sparingly soluble in non-polar solvents.

  • Addition: Add solvent to the solid (not solid to solvent) to prevent splashing.

  • Dissolution: Vortexing is preferred over sonication to avoid aerosolizing the solution. If sonication is required, keep the cap tightly sealed and Parafilmed.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks are mandatory.

SafeHandling Receipt Receipt & Log-In (Verify CAS: 1359656-20-4) Storage Storage (2-8°C, Inert Gas, Desiccated) Receipt->Storage Inspect Seal Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Acclimate to RT Weighing->Storage Purge & Reseal Solubilization Solubilization (DMSO/DMF - Double Glove) Weighing->Solubilization Contain Dust Reaction Reaction / Assay (Closed System) Solubilization->Reaction Transfer Disposal Disposal (Solid: Haz Waste | Liquid: Solvent Stream) Reaction->Disposal Quench

Caption: Operational lifecycle for Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate, detailing critical control points for safety.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is >500 mg and outside a hood.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (methanol or water) to prevent dust dispersion.

  • Clean: Scoop up the damp material/towel and place it in a hazardous waste bag. Wipe the surface 3x with methanol.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (it may increase absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present.[2][3][4][5][6]

Disposal Streams
  • Solid Waste: Label as "Toxic Solid, Organic, Basic." Do not mix with oxidizers.[7]

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Empty Vials: Triple rinse with methanol before glass disposal.

References

  • National Center for Biotechnology Information (PubChem). (2024). Imidazo[1,2-a]pyridine-3-carboxylate Derivatives - Safety & Hazards.[4][8][9] Retrieved from [Link](Note: Reference for class-based hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Heterocyclic Amines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.